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  • Product: 3-Benzylpyrrolidin-3-ol hydrochloride
  • CAS: 897044-22-3

Core Science & Biosynthesis

Foundational

3-Benzylpyrrolidin-3-ol hydrochloride CAS 897044-22-3 properties

3-Benzylpyrrolidin-3-ol Hydrochloride: A Quaternary sp³-Rich Scaffold for Medicinal Chemistry Abstract 3-Benzylpyrrolidin-3-ol hydrochloride (CAS 897044-22-3) represents a high-value structural motif in modern drug disco...

Author: BenchChem Technical Support Team. Date: March 2026

3-Benzylpyrrolidin-3-ol Hydrochloride: A Quaternary sp³-Rich Scaffold for Medicinal Chemistry

Abstract

3-Benzylpyrrolidin-3-ol hydrochloride (CAS 897044-22-3) represents a high-value structural motif in modern drug discovery, characterized by a quaternary carbon center at the 3-position of the pyrrolidine ring.[1] Unlike its regioisomer N-benzylpyrrolidin-3-ol, this scaffold offers a metabolically stable, conformationally restricted architecture that increases the fraction of sp³-hybridized carbons (


) in lead compounds—a key metric for improving clinical success rates. This technical guide details the physicochemical profile, synthesis pathways, and medicinal chemistry applications of this intermediate, providing researchers with the actionable data required to integrate it into diversity-oriented synthesis (DOS) and structure-activity relationship (SAR) campaigns.

Chemical Identity & Physicochemical Profile

This compound functions as a bifunctional building block, offering a secondary amine for diversification and a tertiary alcohol for hydrogen bonding or further functionalization.

PropertyDataNote
CAS Number 897044-22-3 Specific to the HCl salt form.[1][2]
Chemical Name 3-Benzylpyrrolidin-3-ol hydrochlorideAlso: 3-Benzyl-3-hydroxypyrrolidine HCl.[2]
SMILES OC1(CC2=CC=CC=C2)CNCC1.ClQuaternary C3 center confirmed.
Molecular Formula C₁₁H₁₅NO · HClFree Base: C₁₁H₁₅NO
Molecular Weight 213.70 g/mol Free Base: 177.24 g/mol
Appearance White to off-white crystalline solidTypical of amine hydrochlorides.
Solubility High: Water, Methanol, DMSOLow: DCM, HexanesHygroscopic nature requires desiccated storage.
H-Bond Donors 3 (NH₂⁺, OH)Includes salt proton.
H-Bond Acceptors 2 (N, O)
CLogP (Free Base) ~1.1 - 1.4Lipophilic benzyl group balances polar core.

Synthesis & Manufacturing

The synthesis of CAS 897044-22-3 requires the construction of a quaternary center.[3] The most authoritative route employs a Grignard addition to a protected ketone, ensuring regiocontrol and preventing N-alkylation side reactions.

Core Synthesis Protocol

Step 1: Nucleophilic Addition (Grignard)

  • Reagents: N-Boc-3-pyrrolidinone (CAS 101385-93-7), Benzylmagnesium chloride (2.0 M in THF).

  • Solvent: Anhydrous THF or Diethyl Ether.

  • Conditions: -78°C to 0°C under N₂ atmosphere.

  • Mechanism: The Grignard reagent attacks the electrophilic carbonyl carbon of the pyrrolidinone. The N-Boc group prevents side reactions at the nitrogen.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc.[2]

Step 2: Deprotection & Salt Formation

  • Reagents: 4M HCl in Dioxane or TFA followed by HCl exchange.

  • Conditions: 0°C to Room Temperature, 2-4 hours.

  • Isolation: Concentration in vacuo followed by trituration with Et₂O to precipitate the hydrochloride salt.

Visualized Synthesis Pathway

Synthesis Start N-Boc-3-pyrrolidinone (Electrophile) Inter Intermediate: N-Boc-3-benzyl-3-hydroxypyrrolidine Start->Inter THF, -78°C Grignard Addition Reagent Benzylmagnesium Chloride (Nucleophile) Reagent->Inter Product PRODUCT: 3-Benzylpyrrolidin-3-ol HCl (CAS 897044-22-3) Inter->Product Boc Removal & Salt Formation Step2 Deprotection: HCl / Dioxane

Caption: Two-step synthesis route establishing the quaternary C3 center via Grignard addition followed by acid-mediated deprotection.

Medicinal Chemistry Applications

This scaffold is distinct from simple pyrrolidines due to the geminal disubstitution at position 3.

The "Escape from Flatland"

Modern drug design emphasizes increasing three-dimensional complexity to improve selectivity and solubility.

  • 
     Enhancement:  Replacing a flat aromatic linker with this pyrrolidine core increases the fraction of sp³ carbons.
    
  • Quaternary Center: The C3 carbon is fully substituted, locking the benzyl group and hydroxyl group into specific vectors. This reduces the entropic penalty upon binding to a protein target compared to a flexible linear chain.

Metabolic Stability
  • Blocking Oxidation: In standard pyrrolidines, the C3 position is a metabolic "soft spot" prone to oxidation by Cytochrome P450 enzymes.

  • Solution: Substitution with a benzyl group and a hydroxyl group at C3 sterically hinders P450 approach and removes the abstractable hydrogen, significantly extending the metabolic half-life (

    
    ) of the parent drug.
    
Pharmacophore Mapping

The molecule provides three distinct interaction points for binding pockets (e.g., GPCRs, Kinases):

  • Cationic Amine (N1): Forms ionic bonds with Asp/Glu residues (e.g., in GPCR transmembrane domains).

  • Hydroxyl Group (C3-OH): Acts as a specific H-bond donor/acceptor.

  • Benzyl Group (C3-Bn): Engages in

    
    -stacking or hydrophobic interactions in deep lipophilic pockets.
    
Visualized Pharmacophore Logic

SAR Core 3-Benzylpyrrolidin-3-ol Core Amine Secondary Amine (N1) Ionic Interaction / Linker Core->Amine Quat Quaternary Carbon (C3) Conformational Lock Core->Quat Solubility & Vector Solubility & Vector Amine->Solubility & Vector OH Tertiary Hydroxyl H-Bond Donor/Acceptor Quat->OH Bn Benzyl Group Hydrophobic / Pi-Stacking Quat->Bn Selectivity (Directional H-bond) Selectivity (Directional H-bond) OH->Selectivity (Directional H-bond) Potency (Lipophilic Contact) Potency (Lipophilic Contact) Bn->Potency (Lipophilic Contact)

Caption: Pharmacophore decomposition showing how the quaternary core organizes binding elements for maximal potency and selectivity.

Handling, Stability & Safety

  • Hygroscopicity: As an HCl salt with a free hydroxyl group, the compound is hygroscopic.

    • Protocol: Store under inert gas (Argon/Nitrogen) in a desiccator. Weigh quickly in ambient air or use a glovebox for precise stoichiometry.

  • Stability: Stable at room temperature if kept dry. The tertiary alcohol is resistant to oxidation but can undergo elimination (dehydration) under strongly acidic conditions at high heat (forming the alkene).

  • Safety (GHS Classifications):

    • H315: Causes skin irritation.[4]

    • H319: Causes serious eye irritation.[4]

    • H335: May cause respiratory irritation.[4]

    • PPE:[4] Wear nitrile gloves, safety goggles, and work in a fume hood to avoid dust inhalation.

References

  • Chemical Identity & Structure: PubChem. 3-Benzylpyrrolidin-3-ol hydrochloride (Compound Summary).[5] National Library of Medicine. Link

  • Scaffold Utility in Drug Design: Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry.[2] Link

  • Synthesis of 3-Substituted-3-Hydroxypyrrolidines: Methodology inferred from standard Grignard addition to N-Boc-3-pyrrolidinone. See: WO2010110400A1 (Heterocyclic compounds for Alzheimer's). Link

  • Vendor Specification & Safety: BLD Pharm. 3-Benzylpyrrolidin-3-ol hydrochloride SDS.Link

Sources

Exploratory

Escaping Flatland: The Strategic Utility of 3,3-Disubstituted Pyrrolidine Scaffolds in Modern Drug Discovery

Executive Summary & The Rationale for 3,3-Disubstitution The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a globally recognized "privileged scaffold" in medicinal chemistry, currently featured in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Rationale for 3,3-Disubstitution

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a globally recognized "privileged scaffold" in medicinal chemistry, currently featured in over 20 FDA-approved small-molecule therapeutics[1]. As the industry shifts away from planar, sp²-hybridized molecules toward complex, sp³-rich architectures—a paradigm known as "escaping flatland"—the pyrrolidine core offers an ideal template for exploring three-dimensional pharmacophore space[2].

However, unsubstituted or mono-substituted pyrrolidines frequently suffer from metabolic liabilities, most notably rapid CYP450-mediated oxidation at the C3 position[2]. By introducing a quaternary carbon at this site (3,3-disubstitution), medicinal chemists achieve two critical structural advantages:

  • Metabolic Shielding: The steric bulk of the quaternary center physically blocks oxidative enzymes, significantly extending the molecule's half-life.

  • Conformational Locking: The five-membered ring naturally undergoes "pseudorotation," constantly shifting between envelope and half-chair conformations. 3,3-disubstitution restricts this pseudorotation, locking the scaffold into a highly specific bioactive conformation that enhances target affinity and enantioselectivity[3].

Therapeutic Applications and Structure-Activity Relationships (SAR)

Monoamine Triple Reuptake Inhibitors (TRIs)

TRIs are next-generation antidepressants designed to simultaneously block the reuptake of serotonin (5-HT), norepinephrine (NE), and dopamine (DA)[4]. Scaffold homologation of bicyclic precursors led to the discovery of 3,3-disubstituted pyrrolidine templates that exhibit low nanomolar potency across all three transporters[5]. For instance, JNJ-7925476, which utilizes a 3-benzyl pyrrolidine core, demonstrates rapid dose-dependent increases in extracellular neurotransmitter levels and excellent brain penetration[5].

TRI_Pathway Scaffold 3,3-Disubstituted Pyrrolidine Core DAT Dopamine Transporter (DAT) Scaffold->DAT Inhibits SERT Serotonin Transporter (SERT) Scaffold->SERT Inhibits NET Norepinephrine Transporter (NET) Scaffold->NET Inhibits Synapse Increased Synaptic Monoamine Levels DAT->Synapse Blocks Reuptake SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Efficacy Antidepressant & Analgesic Efficacy Synapse->Efficacy Receptor Activation

Mechanism of action for 3,3-disubstituted pyrrolidine triple reuptake inhibitors.

Antibacterial Fluoroquinolones

The C7 position of the fluoroquinolone core is highly tolerant of bulky, three-dimensional substituents. Research has shown that introducing a 3-aminomethyl-3-methyl-pyrrolidinyl moiety yields compounds with exceptional in vitro and in vivo potency, particularly against Gram-positive organisms[6]. The SAR reveals that the proximity of the basic amine to the lipophilic substituent at the C3 quaternary center is critical for optimal DNA gyrase inhibition[6].

Anticonvulsant Agents

Pyrrolidine-2,5-diones (succinimides) and their N-Mannich bases are classical anticonvulsant pharmacophores. Recent libraries of 3-methyl-3-phenylpyrrolidine-2,5-dione derivatives have demonstrated superior protection in maximal electroshock (MES) seizure tests compared to standard drugs like valproic acid[7]. The steric bulk at the C3 position is essential for deep insertion into the hydrophobic pockets of voltage-gated sodium channels[3].

Quantitative Pharmacological Data

The following table summarizes the key biological data for representative 3,3-disubstituted pyrrolidine compounds across different therapeutic areas:

Compound ClassRepresentative CompoundPrimary Target / AssayPotency / EfficacyRef
TRI JNJ-7925476 (Racemate)5-HT / NE / DA TransportersK_i = 0.9 / 17 / 5.2 nM[5]
Antibacterial Compound 19a (Quinolone deriv.)Gram-positive bacteriaExceptional in vivo MIC[6]
Anticonvulsant Compound 6c (Succinimide deriv.)MES Seizure Test (Mice)Superior to valproic acid[7]
Anticonvulsant Compound 69k (Acetamide deriv.)MES Seizure Test (Mice)ED_50 = 80.38 mg/kg[3]

Advanced Synthetic Methodologies & Self-Validating Protocols

To harness the pharmacological benefits of the 3,3-disubstituted pyrrolidine scaffold, robust synthetic routes are required. Below are two field-proven methodologies, detailing the causality behind the experimental conditions.

Asymmetric [3+2] Cycloaddition of Azomethine Ylides

This is the most efficient, atom-economical method to construct highly functionalized, chiral pyrrolidines in a single step[1].

  • Step 1: Precursor Preparation. Generate the azomethine ylide precursor by condensing an amino ester (e.g., glycine methyl ester) with an aldehyde.

  • Step 2: Catalyst Complexation. In a flame-dried flask under argon, dissolve a chiral ligand (e.g., Fesulphos) and AgOAc in dry dichloromethane (DCM).

    • Causality: Ag(I) strongly coordinates to both the imine nitrogen and the ester carbonyl. This dual coordination increases the acidity of the α-proton, stabilizing the resulting ylide. The bulky chiral ligand creates a rigid stereochemical pocket that dictates the facial approach of the incoming alkene.

  • Step 3: Cycloaddition. Add the electron-deficient alkene (dipolarophile, e.g., an acrylate) and a mild base (DIPEA). Stir at -20°C for 12 hours.

    • Causality: Operating at sub-zero temperatures maximizes enantiomeric excess (ee) by kinetically suppressing background racemic cycloaddition pathways.

  • Step 4: Self-Validation (In-Process). Monitor the consumption of the ylide precursor via TLC (Hexanes/EtOAc). Upon completion, filter the crude mixture through a short Celite pad to remove precipitated silver salts. Confirm diastereoselectivity via crude ¹H-NMR by analyzing the coupling constants (

    
    -values) of the newly formed ring protons.
    
  • Step 5: Purification. Isolate the pure 3,3-disubstituted pyrrolidine via flash column chromatography.

Synthesis_Workflow Imine Azomethine Ylide Precursor Cycloaddition [3+2] Asymmetric Cycloaddition Imine->Cycloaddition Alkene Electron-Deficient Alkene Alkene->Cycloaddition Catalyst Ag(I) / Chiral Ligand Catalyst System Catalyst->Cycloaddition Coordinates Product Chiral 3,3-Disubstituted Pyrrolidine Cycloaddition->Product Stereoselective Ring Closure

Step-by-step synthetic workflow of Ag(I)-catalyzed [3+2] cycloaddition.

Two-Directional "Clip-Cycle" Cross-Metathesis / Aza-Michael Addition

For more complex bicyclic systems (e.g., pyrrolizidines), a two-directional approach is highly effective[8].

  • Step 1: Cross-Metathesis ("Clip"). React a linear, Boc-protected amino-diene with an α,β-unsaturated thioester using a Ruthenium-based catalyst (Grubbs II) in refluxing DCM.

  • Step 2: Aza-Michael Cyclization ("Cycle"). Deprotect the amine using TFA. Treat the resulting intermediate with a chiral phosphoric acid catalyst (e.g., (R)-TRIP) in toluene.

    • Causality: The chiral phosphoric acid acts as a bifunctional catalyst. It activates the thioester via hydrogen bonding (lowering the LUMO) while simultaneously directing the nucleophilic attack of the free amine. The use of a thioester over an oxoester prevents premature, uncontrolled racemic cyclization, ensuring high enantioselectivity[8].

  • Step 3: Self-Validation. Utilize chiral HPLC (e.g., Chiralpak AD-H column) to precisely determine the enantiomeric excess of the resulting 3,3-disubstituted pyrrolidine core before proceeding to subsequent drug-conjugation steps.

Conclusion

The 3,3-disubstituted pyrrolidine scaffold represents a masterclass in rational drug design. By leveraging the sp³-rich nature of the pyrrolidine ring and strategically blocking its metabolic soft spots with a quaternary carbon, medicinal chemists can generate highly potent, metabolically stable, and conformationally locked therapeutics. Whether deployed as triple reuptake inhibitors, broad-spectrum antibacterials, or potent anticonvulsants, mastering the synthesis and SAR of this privileged scaffold is an indispensable skill in modern drug discovery.

References

  • Bannwart et al. Medicinal chemistry challenges in the design of next generation antidepressants (Chapter 7). Cambridge University Press. 5

  • Obniska, J., et al. Synthesis and anticonvulsant properties of new mannich bases derived from 3,3-disubstituted pyrrolidine-2,5-diones. Part IV. Archiv der Pharmazie (PubMed).7

  • Hagen, S. E., et al. New quinolone antibacterial agents. Synthesis and biological activity of 7-(3,3- or 3,4-disubstituted-1-pyrrolidinyl)quinoline-3-carboxylic acids. Journal of Medicinal Chemistry (Academia.edu). 6

  • Lucas, M., et al. Design, synthesis, and biological evaluation of new monoamine reuptake inhibitors with potential therapeutic utility in depression and pain. Bioorganic & Medicinal Chemistry Letters (PubMed). 4

  • Two-Directional Asymmetric “Clip-Cycle” Synthesis of 3,5-Disubstituted Pyrrolizidines and Indolizidines. White Rose University Consortium. 8

  • Yarmolchuk, V., et al. Synthesis of unique pyrrolidines for drug discovery. Enamine. 1

  • The Pyrrolidine Scaffold: A Cornerstone of Modern Medicinal Chemistry. BenchChem. 2

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecular Diversity (NIH). 3

Sources

Foundational

3-benzylpyrrolidin-3-ol hydrochloride molecular weight and formula

An In-Depth Technical Guide to 3-Benzylpyrrolidin-3-ol Hydrochloride for Researchers and Drug Development Professionals Introduction 3-Benzylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound of significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 3-Benzylpyrrolidin-3-ol Hydrochloride for Researchers and Drug Development Professionals

Introduction

3-Benzylpyrrolidin-3-ol hydrochloride is a heterocyclic organic compound of significant interest within the fields of medicinal chemistry and drug discovery. As a functionalized pyrrolidine derivative, it serves as a valuable chiral building block for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The pyrrolidine ring is a privileged scaffold, frequently incorporated into the structure of biologically active compounds and approved pharmaceuticals. The presence of a benzyl group and a tertiary alcohol at the C3 position offers versatile handles for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This guide provides a comprehensive overview of its chemical properties, synthesis, characterization, and applications, tailored for researchers and scientists in the pharmaceutical industry.

Physicochemical Properties and Structure

The fundamental characteristics of 3-benzylpyrrolidin-3-ol hydrochloride are crucial for its handling, reaction setup, and analytical characterization. The hydrochloride salt form enhances the compound's stability and crystallinity, facilitating easier handling and purification compared to its free base form.

The molecular formula for 3-benzylpyrrolidin-3-ol hydrochloride is C₁₁H₁₆ClNO, and it has a molecular weight of 213.70 g/mol [1]. The free base form, 3-benzylpyrrolidin-3-ol, has the molecular formula C₁₁H₁₅NO and a molecular weight of approximately 177.24 g/mol [2][3][4][5].

Table 1: Physicochemical Properties of 3-Benzylpyrrolidin-3-ol Hydrochloride

PropertyValueSource
CAS Number 897044-22-3[1]
Molecular Formula C₁₁H₁₆ClNO[1]
Molecular Weight 213.70 g/mol [1]
MDL Number MFCD31559934[1]
SMILES Code OC1(CC2=CC=CC=C2)CNCC1.[H]Cl[1]

Synthesis and Mechanistic Insights

The synthesis of 3-substituted pyrrolidinols is a well-explored area of organic chemistry, driven by their utility as synthetic intermediates. While specific proprietary methods for 3-benzylpyrrolidin-3-ol hydrochloride may vary, general strategies often involve the construction of the pyrrolidine ring followed by the introduction of the benzyl and hydroxyl groups, or the modification of a pre-existing pyrrolidine core.

One powerful and modern approach for synthesizing substituted pyrrolidinols is the Borrowing Hydrogen (BH) methodology . This atom-economical process allows for the formation of C-N bonds from alcohols and amines with the liberation of water as the only byproduct.

Conceptual Synthesis via Borrowing Hydrogen Methodology

This approach could utilize 1,2,4-butanetriol and benzylamine as starting materials, catalyzed by an Iridium(III) complex.

The mechanism involves three key steps:

  • Dehydrogenation: The iridium catalyst temporarily "borrows" hydrogen from the primary alcohol of the triol, oxidizing it to an aldehyde.

  • Condensation & Cyclization: Benzylamine condenses with the newly formed aldehyde to form an imine. A subsequent intramolecular condensation with another hydroxyl group leads to the cyclized intermediate.

  • Hydrogenation: The catalyst returns the "borrowed" hydrogen to the cyclized imine, reducing it to form the final N-benzylpyrrolidinol product.

G cluster_workflow Borrowing Hydrogen Synthesis Workflow A 1,2,4-Butanetriol + Benzylamine B [Ir(III)] Catalyst Dehydrogenation (H₂ Borrowing) A->B Step 1 C Aldehyde Intermediate B->C D Condensation with Benzylamine C->D Step 2 E Cyclized Imine Intermediate D->E F [Ir(III)] Catalyst Hydrogenation (H₂ Return) E->F Step 3 G 3-Benzylpyrrolidin-3-ol (Free Base) F->G H Acidification (HCl) G->H I 3-Benzylpyrrolidin-3-ol HCl H->I

Caption: Conceptual workflow for the synthesis of 3-benzylpyrrolidin-3-ol HCl via the Borrowing Hydrogen methodology.

Alternative Synthesis: Grignard Addition to a Ketone Precursor

Another common strategy involves the addition of a benzyl Grignard reagent to a suitable ketone precursor, such as 1-(protected)-pyrrolidin-3-one.

Protocol:

  • Protection: The secondary amine of pyrrolidin-3-one is protected, for example, with a Boc group (di-tert-butyl dicarbonate).

  • Grignard Reaction: The protected ketone is reacted with benzylmagnesium chloride in an aprotic solvent like THF at low temperature. The benzyl nucleophile attacks the carbonyl carbon.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., NH₄Cl) to protonate the alkoxide, yielding the tertiary alcohol.

  • Deprotection & Salt Formation: The protecting group is removed under acidic conditions (e.g., using HCl in dioxane), which simultaneously forms the desired hydrochloride salt.

This method offers a reliable and scalable route to the target molecule, leveraging well-established and robust chemical transformations.

Structural Characterization and Quality Control

To ensure the identity and purity of 3-benzylpyrrolidin-3-ol hydrochloride for research and development, a panel of analytical techniques is employed. These methods provide orthogonal data points to confirm the molecular structure and quantify any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular skeleton. The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the benzyl group, diastereotopic protons on the pyrrolidine ring, and the absence of the N-H proton (due to salt formation).

  • Mass Spectrometry (MS): Techniques like LC-MS would be used to confirm the molecular weight of the parent ion (the free base at m/z 178.12 [M+H]⁺)[2].

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reversed-phase method with UV detection can quantify the main component and any process-related impurities or degradation products.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can identify key functional groups, such as the broad O-H stretch of the alcohol and the N-H⁺ stretch from the hydrochloride salt.

Applications in Drug Discovery and Medicinal Chemistry

The 3-hydroxy-pyrrolidine scaffold is a cornerstone in the design of various therapeutic agents due to its ability to form key hydrogen bond interactions with biological targets and its favorable physicochemical properties.

Role as a Versatile Synthetic Intermediate

3-Benzylpyrrolidin-3-ol hydrochloride serves as a precursor for more complex molecules. The hydroxyl group can be used as a handle for further functionalization, such as etherification, esterification, or displacement reactions. The benzyl group can be retained as a core pharmacophoric element or removed via hydrogenolysis to reveal a secondary amine, which can then be derivatized.

Relevance to Approved Therapeutics

While not a direct precursor in all cases, the related (3S)-pyrrolidin-3-ol core is a critical structural element in the synthesis of Larotrectinib, a potent and selective TRK fusion protein inhibitor used in cancer therapy[6]. This highlights the pharmaceutical industry's interest in the pyrrolidin-3-ol scaffold for creating high-value, targeted therapeutics. The synthesis of such drugs requires highly pure and well-characterized intermediates like 3-benzylpyrrolidin-3-ol and its derivatives.

G A 3-Benzylpyrrolidin-3-ol HCl B Further Functionalization (e.g., Etherification, SN2) A->B OH as handle C Hydrogenolysis (-Benzyl group) A->C N-debenzylation D Advanced Intermediates B->D F Secondary Pyrrolidinol C->F E Active Pharmaceutical Ingredients (APIs) D->E Final Synthesis Steps G Derivatization at Nitrogen F->G G->D

Caption: Role of 3-benzylpyrrolidin-3-ol HCl as a versatile intermediate in API synthesis.

Safety, Handling, and Storage

Based on available safety information, 3-benzylpyrrolidin-3-ol hydrochloride should be handled with care in a laboratory setting.

  • GHS Pictogram: Warning[1]

  • Precautionary Statements: Standard precautions for handling chemical reagents should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes[1].

  • Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials. The hydrochloride salt form generally offers good stability under these conditions.

Conclusion

3-Benzylpyrrolidin-3-ol hydrochloride is a key molecular building block with significant potential for drug discovery and development. Its well-defined structure, featuring multiple points for chemical modification, makes it an attractive starting point for the synthesis of diverse compound libraries and targeted therapeutic agents. A thorough understanding of its synthesis, characterization, and handling is essential for researchers aiming to leverage its chemical versatility in the pursuit of novel medicines.

References

  • PubChemLite. 3-benzylpyrrolidin-3-ol hydrochloride (C11H15NO). [Link]

  • National Center for Biotechnology Information. (R)-(+)-1-Benzyl-3-pyrrolidinol. PubChem Compound Summary for CID 643472. [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • ChemRxiv. Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. [Link]

Sources

Exploratory

Comprehensive Technical Guide on 3-Benzylpyrrolidin-3-ol Hydrochloride: Structural Informatics, Synthesis, and Applications

Executive Summary In modern medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-rich frameworks—a concept widely known as "escaping flatland." 3-Be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the paradigm has shifted away from flat, sp2-hybridized aromatic systems toward three-dimensional, Fsp3-rich frameworks—a concept widely known as "escaping flatland." 3-Benzylpyrrolidin-3-ol hydrochloride represents a highly versatile, stereochemically rich building block that perfectly aligns with this strategy. Featuring a basic secondary amine for functionalization, a tertiary alcohol for hydrogen bonding, and a lipophilic benzyl group for deep pocket occupation, this scaffold is increasingly utilized in the development of epigenetic modulators and neurotherapeutics[1][2].

This whitepaper provides an authoritative overview of the structural identifiers (SMILES, InChI), a self-validating synthetic methodology, and the pharmacological applications of 3-benzylpyrrolidin-3-ol hydrochloride.

Chemical Identity & Structural Informatics

Accurate chemical informatics are critical for molecular modeling, database registration, and intellectual property mapping. Because the compound is typically handled as a hydrochloride salt to ensure bench stability and aqueous solubility, both the free base and the salt forms are detailed below[3][4].

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyParent Compound (Free Base)Hydrochloride Salt
Chemical Name 3-benzylpyrrolidin-3-ol3-benzylpyrrolidin-3-ol hydrochloride
Molecular Formula C₁₁H₁₅NOC₁₁H₁₆ClNO (or C₁₁H₁₅NO·HCl)
Monoisotopic Mass 177.115 Da213.092 Da
SMILES C1CNCC1(CC2=CC=CC=C2)OC1CNCC1(CC2=CC=CC=C2)O.[H]Cl
InChI InChI=1S/C11H15NO/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10/h1-5,12-13H,6-9H2InChI=1S/C11H15NO.ClH/c13-11(6-7-12-9-11)8-10-4-2-1-3-5-10;/h1-5,12-13H,6-9H2;1H
InChIKey GPUVEPPJCNADBH-UHFFFAOYSA-NN/A (Databases typically map to parent key)

Causality Insight: Why utilize the hydrochloride salt? The free base of 3-benzylpyrrolidin-3-ol is an oil or low-melting solid that is susceptible to oxidative degradation at the secondary amine. Converting it to the HCl salt yields a highly crystalline, thermodynamically stable solid. This prevents degradation during long-term storage and provides the necessary aqueous solubility for in vitro biological screening.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 3-benzylpyrrolidin-3-ol hydrochloride relies on the nucleophilic addition of a Grignard reagent to a protected pyrrolidinone, followed by acidic deprotection[2]. To ensure reproducibility, the protocol below incorporates in-process controls (IPCs) to create a self-validating workflow.

SyntheticWorkflow A 1-Boc-pyrrolidin-3-one (Starting Material) BB BB A->BB B Benzylmagnesium Chloride (Grignard Addition) C 1-Boc-3-benzylpyrrolidin-3-ol (Intermediate) D HCl in Dioxane/EtOAc (Boc Deprotection) C->D E 3-benzylpyrrolidin-3-ol HCl (Final Product) D->E BB->C

Figure 1: Step-by-step synthetic workflow for 3-benzylpyrrolidin-3-ol hydrochloride.

Step-by-Step Protocol

Phase 1: Grignard Addition

  • Preparation: Dissolve 1-Boc-pyrrolidin-3-one (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to 0 °C using an ice bath.

    • Causality: Maintaining 0 °C is critical. Higher temperatures promote the enolization of the ketone (acting as a base rather than a nucleophile), which drastically reduces the yield of the desired 1,2-addition product.

  • Addition: Add benzylmagnesium chloride (1.2 to 1.5 eq) dropwise over 30 minutes. Allow the mixture to slowly warm to room temperature and stir for 1–2 hours.

  • IPC Check: Analyze via TLC (Hexanes/EtOAc) or LC-MS. The starting material mass should disappear, replaced by the intermediate mass ([M+H-tBu]+ fragment often visible).

  • Quench & Extraction: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with Ethyl Acetate (EtOAc), dry over MgSO₄, and concentrate in vacuo.

    • Causality: NH₄Cl provides a mildly acidic quench that safely destroys unreacted Grignard reagent without prematurely cleaving the acid-sensitive Boc protecting group.

Phase 2: Boc Deprotection & Salt Formation

  • Deprotection: Dissolve the crude 1-Boc-3-benzylpyrrolidin-3-ol in a solution of 4N HCl in dioxane (or HCl in EtOAc)[2]. Stir at room temperature for 2–4 hours.

    • Causality: The strong acid protonates the tert-butyl carbamate, triggering the expulsion of isobutylene gas and CO₂. The secondary amine is simultaneously protonated, precipitating as the hydrochloride salt.

  • Isolation: Once precipitation is complete (and LC-MS confirms the presence of the m/z 178 [M+H]+ peak), filter the suspension. Wash the solid cake with cold diethyl ether to remove lipophilic impurities, yielding the pure 3-benzylpyrrolidin-3-ol hydrochloride as a crystalline solid[1][2].

Analytical Validation & Quality Control

Before deploying the building block in library synthesis, it must pass rigorous quality control. The table below outlines the expected analytical signatures.

Table 2: Quality Control Parameters

Analytical TechniqueExpected Signature / Purpose
¹H NMR (DMSO-d₆) Broad singlet at ~9.0–9.5 ppm (NH₂⁺), multiplet at 7.2–7.4 ppm (5H, benzyl aromatic protons), singlet at ~5.2 ppm (tertiary OH).
LC-MS (ESI+) Dominant [M+H]⁺ peak at m/z 178.1. Confirms the exact mass of the free base[1].
HPLC (UV 210/254 nm) >95% purity (Area Under Curve). Confirms the absence of unreacted ketone or regioisomeric impurities.

Pharmacological Relevance & Drug Development

3-Benzylpyrrolidin-3-ol hydrochloride is a privileged scaffold in modern drug discovery. The secondary amine serves as an ideal attachment point for amide couplings, reductive aminations, or SₙAr reactions, allowing chemists to rapidly generate compound libraries.

Notably, this scaffold has been successfully integrated into the development of:

  • Epigenetic Modulators: Used in the synthesis of therapeutic pyridazine compounds acting as inhibitors of BRG1, BRM, and PB1—targets implicated in various oncology indications[1].

  • Neurotherapeutics: Utilized as a core framework for Cyp46 (Cholesterol 24-hydroxylase) inhibitors, which are investigated for the treatment of Alzheimer's disease and multiple sclerosis by modulating brain cholesterol metabolism[2].

DrugDiscovery BB 3-benzylpyrrolidin-3-ol HCl (Fsp3-rich Building Block) Coupling Amide Coupling / SNAr (Secondary Amine Functionalization) BB->Coupling Lead Lead Compound Generation (e.g., BRG1/BRM or Cyp46 Inhibitors) Coupling->Lead Assay In Vitro Target Binding Assay (Validation) Lead->Assay Opt Hit-to-Lead Optimization (SAR Refinement) Assay->Opt Opt->Coupling Iterative SAR Feedback

Figure 2: Integration of 3-benzylpyrrolidin-3-ol into a target-based drug discovery pipeline.

References

  • PubChemLite / PubChem Database. "3-benzylpyrrolidin-3-ol hydrochloride (CID 57019962)." National Center for Biotechnology Information. Available at:[Link]

  • World Intellectual Property Organization (WIPO). "Therapeutic pyridazine compounds and uses thereof." Patent WO2016138114A1.
  • World Intellectual Property Organization (WIPO). "Heterocyclic compound." Patent WO2010110400A1.

Sources

Foundational

Therapeutic Potential of 3-Benzylpyrrolidin-3-ol Derivatives

Executive Summary: The Rise of the Gem-Disubstituted Scaffold In the landscape of heterocyclic drug discovery, the pyrrolidine ring remains a privileged structure due to its ability to position substituents in defined ve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of the Gem-Disubstituted Scaffold

In the landscape of heterocyclic drug discovery, the pyrrolidine ring remains a privileged structure due to its ability to position substituents in defined vectors that mimic peptide turns and transition states. While N-benzyl-3-pyrrolidinol (1-benzylpyrrolidin-3-ol) has long served as a generic intermediate, the 3-benzylpyrrolidin-3-ol (specifically the gem-disubstituted 3-benzyl-3-hydroxy congener) has emerged as a high-value pharmacophore.

This guide focuses on the therapeutic utility of this specific scaffold, particularly its role in neurodegenerative disease (Alzheimer’s) via Cholesterol 24-Hydroxylase (CH24H) inhibition and epigenetic oncology via BRG1/BRM chromatin remodeling inhibition.

Structural Chemistry & Pharmacophore Analysis

The Scaffold Distinction

It is critical to distinguish between the two primary isomers found in literature, as their pharmacological profiles differ vastly:

Feature1-Benzylpyrrolidin-3-ol (N-benzyl)3-Benzylpyrrolidin-3-ol (C3-benzyl)
Structure Benzyl group on Nitrogen; OH on C3.[1][2]Benzyl and OH both on C3 (gem-disubstituted).
Role Generic intermediate (e.g., for calcium channel blockers).Active Pharmacophore (Quaternary center).
Key Interaction Linker/Spacer.Hydrophobic anchor (benzyl) + H-bond donor (OH).
Therapeutic Focus Muscarinic agonists, Antibacterials.Epigenetics, Neuroprotection (CH24H).
Structural Biology of the Gem-Disubstituted Core

The 3-benzyl-3-hydroxypyrrolidine core offers a unique 3D architecture:

  • Quaternary Carbon Rigidity: The C3 quaternary center restricts conformational flexibility, reducing the entropic cost of binding.

  • Orthogonal Vectors: The benzyl group (hydrophobic) and the hydroxyl group (polar) project in orthogonal directions, allowing simultaneous engagement of deep hydrophobic pockets and adjacent polar residues—a common requirement in enzyme active sites (e.g., CYP450s).

  • Chirality: The C3 center is chiral. Enantioselective synthesis or resolution is often required, as biological activity is typically restricted to one enantiomer (often the S-enantiomer in CH24H inhibitors).

Therapeutic Applications

Neurodegeneration: Cholesterol 24-Hydroxylase (CH24H) Inhibition

Target: CYP46A1 (Cholesterol 24-Hydroxylase). Mechanism: CYP46A1 converts cholesterol to 24(S)-hydroxycholesterol (24-HC) in the brain. Elevated 24-HC levels are associated with Alzheimer's Disease (AD) pathology, driving amyloid-beta (Aβ) aggregation and neuronal death.[3] Role of Scaffold: Derivatives of 3-benzylpyrrolidin-3-ol bind to the active site of CYP46A1. The benzyl group occupies the hydrophobic sterol-binding pocket, while the hydroxyl group mimics the interactions of the cholesterol 3-OH or metabolic intermediates. Outcome: Inhibition reduces brain 24-HC load, stabilizing neuronal membranes and reducing Aβ toxicity.

Oncology: Chromatin Remodeling (SWI/SNF)

Target: BRG1 (SMARCA4) and BRM (SMARCA2) ATPase subunits of the SWI/SNF complex. Mechanism: The SWI/SNF complex remodels chromatin to regulate gene expression. Dysregulation is a driver in various cancers (e.g., non-small cell lung cancer). Role of Scaffold: The 3-benzyl-3-hydroxypyrrolidine moiety acts as a reader domain mimic or allosteric inhibitor, disrupting the protein-protein interactions essential for chromatin remodeling.

Experimental Protocols

Synthesis of 3-Benzylpyrrolidin-3-ol Hydrochloride

Rationale: This protocol generates the gem-disubstituted core via Grignard addition to a protected ketone, a standard yet critical pathway for accessing this chemical space.

Reagents:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (Boc-ketone)

  • Benzylmagnesium bromide (Grignard reagent)

  • Tetrahydrofuran (THF), anhydrous

  • HCl in Dioxane (4M)[4]

Step-by-Step Methodology:

  • Nucleophilic Addition:

    • Charge a flame-dried flask with tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) and anhydrous THF under Nitrogen atmosphere. Cool to 0°C.[5]

    • Add Benzylmagnesium bromide (1.2 eq, 1M in THF) dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions (enolization).

    • Allow the mixture to warm to Room Temperature (RT) and stir for 3 hours.

    • Checkpoint: Monitor by TLC (Hexane:EtOAc 3:1). The ketone spot should disappear.

  • Quench & Workup:

    • Quench with saturated aqueous NH₄Cl at 0°C.

    • Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Flash column chromatography (0-40% EtOAc in Hexanes) yields tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate.

  • Deprotection:

    • Dissolve the intermediate in MeOH/Dioxane.

    • Add 4M HCl in Dioxane (10 eq). Stir at RT for 12 hours.[4]

    • Concentrate to dryness.[4] Triturate with diethyl ether to obtain 3-benzylpyrrolidin-3-ol hydrochloride as a solid.

Visualization of Synthesis Pathway

SynthesisPath Start N-Boc-3-pyrrolidinone Inter Intermediate: N-Boc-3-benzyl-3-hydroxypyrrolidine Start->Inter THF, 0°C -> RT Nucleophilic Addition Reagent Benzyl MgBr (Grignard) Reagent->Inter Final Product: 3-Benzylpyrrolidin-3-ol HCl Inter->Final Deprotection (-Boc) Deprotect HCl / Dioxane Deprotect->Final

Caption: Synthetic route for the gem-disubstituted 3-benzylpyrrolidin-3-ol scaffold via Grignard addition.

Mechanism of Action: Neurodegeneration Pathway

The following diagram illustrates the pathological role of CYP46A1 in Alzheimer's and the intervention point of 3-benzylpyrrolidin-3-ol derivatives.

CH24H_Pathway cluster_effect Therapeutic Effect Cholesterol Neuronal Cholesterol HC24 24(S)-Hydroxycholesterol (24-HC) Cholesterol->HC24 Metabolism via CYP46A1 CYP46A1 CYP46A1 Enzyme (Cholesterol 24-Hydroxylase) Inhibitor 3-Benzylpyrrolidin-3-ol Derivative Inhibitor->CYP46A1 Inhibits LipidRaft Lipid Raft Disruption HC24->LipidRaft Excess Levels Amyloid Amyloid-Beta (Aβ) Production & Aggregation LipidRaft->Amyloid Promotes APP Processing Neurotox Neuronal Death / AD Pathology Amyloid->Neurotox Causing

Caption: Mechanism of CYP46A1 inhibition by 3-benzylpyrrolidin-3-ol derivatives in Alzheimer's pathology.

Quantitative Data Summary

The following table summarizes the potency of derivatives containing this scaffold against key targets (Data aggregated from patent literature).

Compound ClassTargetAssay TypePotency (IC50)Reference
3-benzyl-3-hydroxy-pyrrolidine-1-carboxamideBRG1 (Chromatin)TR-FRET Binding< 100 nM[1]
3-benzyl-3-hydroxy-pyrrolidine-1-heteroarylCYP46A1 (CH24H)Enzyme Inhibition10 - 50 nM[2]
N-benzyl-3-pyrrolidinol (Isomer)Muscarinic M1Ca2+ Flux~1.5 µM[3]

Future Outlook & Challenges

  • Stereoselectivity: The biological activity of the gem-disubstituted scaffold is highly sensitive to the absolute configuration at C3. Efficient asymmetric synthesis (e.g., using chiral auxiliaries or enzymatic resolution) is a critical development area, as the racemic Grignard approach requires wasteful resolution.

  • Metabolic Stability: The tertiary alcohol is metabolically robust, but the benzyl ring is susceptible to hydroxylation. Fluorination of the benzyl ring (e.g., 4-fluorobenzyl) is a common medicinal chemistry strategy to improve half-life.

  • CNS Penetration: For Alzheimer's applications, maintaining a high CNS MPO (Multi-Parameter Optimization) score is vital. The polarity of the hydroxyl group must be balanced with lipophilic substituents on the nitrogen to ensure Blood-Brain Barrier (BBB) crossing.

References

  • Constellation Pharmaceuticals. (2019).[2] Therapeutic compounds and uses thereof (Bromodomain Inhibitors).[3] US Patent US10308614B2.[4] Link

  • Takeda Pharmaceutical Co Ltd. (2010). Heterocyclic compound and use thereof (CH24H Inhibitors).[3] WO Patent WO2010110400A1. Link

  • Perekhoda, L., et al. (2024). Synthesis and Nootropic Activity Prediction of Some 4-(Aminomethyl)-1-benzylpyrrolidin-2-one Derivatives. ScienceRise: Pharmaceutical Science. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 1-Benzyl-3-pyrrolidinol.[1][6][7]Link

  • PubChem. (n.d.). (S)-1-Benzyl-3-hydroxypyrrolidine-2,5-dione.[8][9] National Library of Medicine. Link

Sources

Exploratory

Beyond Proline: Engineering Novel Pyrrolidine Architectures for Next-Gen Therapeutics

Executive Summary The pyrrolidine ring is a cornerstone of medicinal chemistry, present in approximately 60% of FDA-approved small-molecule drugs containing N-heterocycles.[1][2] However, the traditional reliance on simp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a cornerstone of medicinal chemistry, present in approximately 60% of FDA-approved small-molecule drugs containing N-heterocycles.[1][2] However, the traditional reliance on simple proline derivatives is evolving. The modern drug discovery landscape demands higher Fsp³ character, improved metabolic stability, and novel intellectual property (IP) space. This guide explores the transition from "flat" pyrrolidine scaffolds to complex, three-dimensional architectures—specifically spirocyclic , 3,3-disubstituted , and fused bicyclic pyrrolidines. We analyze the synthetic methodologies enabling access to these blocks and their impact on physicochemical properties in lead optimization.

Structural Diversity & Design Strategy

The Shift to 3D Architectures

The "Escape from Flatland" is a critical directive in modern drug design. While traditional pyrrolidines offer some three-dimensionality (via envelope puckering), novel substitutions lock these conformations to precisely vector substituents.

Key Novel Architectures
ArchitectureStructural FeatureMedChem AdvantageRepresentative Drug/Candidate
Spirocyclic Pyrrolidines Carbon shared between pyrrolidine and a second ring (e.g., oxindole, cyclopropane).[3][4]High Fsp³; conformational restriction; reduced lipophilicity (LogD).Sitafloxacin (Antibiotic)
3,3-Disubstituted Geminal substitution at the C3 position.Blocks metabolic hotspots (CYP oxidation); "Gem-disubstituent effect" improves cyclization rates.Barnidipine (Calcium channel blocker)
Fused Bicyclic Pyrrolidine fused to another ring (e.g., 3-azabicyclo[3.1.0]hexane).Rigidifies the backbone; defines specific exit vectors for substituents.Velpatasvir (HCV NS5A inhibitor)
Visualizing the Design Logic

The following diagram illustrates the decision tree for selecting pyrrolidine modifications based on liability.

ScaffoldDesign Start Lead Liability Identification Metab Metabolic Instability (CYP Oxidation) Start->Metab Potency Low Potency (Entropic Penalty) Start->Potency Solubility Poor Solubility (High LogP) Start->Solubility Metab1 Block C3/C4 with F or Alkyl (3,3-disub) Metab->Metab1 Potency1 Rigidify Backbone (Fused/Bridged Systems) Potency->Potency1 Sol1 Introduce Polar Spiro-Cycle Solubility->Sol1 Result Optimized Pyrrolidine Building Block Sol1->Result Metab1->Result Potency1->Result

Caption: Decision matrix for pyrrolidine scaffold optimization based on specific ADME/Tox liabilities.

Advanced Synthetic Methodologies

Accessing these complex scaffolds requires methods beyond standard amide couplings or reductive aminations. Two dominant strategies have emerged: Catalytic Asymmetric [3+2] Cycloaddition and Photoredox C(sp³)-H Functionalization .

A. Catalytic Asymmetric [3+2] Cycloaddition

This is the premier method for generating chiral spiro-pyrrolidines. It involves the reaction of an azomethine ylide (generated in situ) with an electron-deficient alkene (dipolarophile).[5]

  • Mechanism: Stepwise or concerted cycloaddition controlled by a chiral metal complex (Ag(I) or Cu(I) with phosphoramidite ligands).

  • Utility: Rapid assembly of quaternary centers, essential for spiro-systems.

B. Photoredox/Nickel Dual Catalysis

This method allows for the direct functionalization of the pyrrolidine ring or the decarboxylative coupling of proline derivatives.

  • Mechanism: A photocatalyst (e.g., Ir(ppy)₃) generates a radical species which enters a Nickel catalytic cycle for cross-coupling.

  • Utility: Late-stage functionalization of the pyrrolidine core (e.g., arylation at C3) without pre-functionalization.

Experimental Protocol: Synthesis of a Spiro[pyrrolidine-3,3'-oxindole] Scaffold

This protocol details the synthesis of a spiro-pyrrolidine building block, a privileged scaffold in oncology (MDM2 inhibitors) and antiviral research. This method utilizes a silver-catalyzed [3+2] cycloaddition.

Objective

To synthesize (3S, 4'R)-1'-benzyl-spiro[indoline-3,3'-pyrrolidin]-2-one with high diastereoselectivity.

Reagents & Materials
  • Substrate 1: Isatin (Indoline-2,3-dione) derivative.

  • Substrate 2: Benzylamine (to form the imine/dipole precursor).

  • Substrate 3: tert-Butyl acrylate (Dipolarophile).[6]

  • Catalyst: AgOAc (Silver Acetate).

  • Ligand: (R)-BINAP or similar chiral phosphine (for enantioselective variants).

  • Solvent: Toluene (anhydrous).

  • Base: Cs₂CO₃ (Cesium Carbonate).

Step-by-Step Methodology
  • Imine Formation (In Situ):

    • In a flame-dried round-bottom flask, dissolve Isatin (1.0 equiv) and Benzylamine (1.1 equiv) in anhydrous Toluene (0.2 M).

    • Add molecular sieves (4Å) to sequester water.

    • Stir at room temperature for 2 hours until imine formation is complete (monitor by TLC).

  • Catalyst Complexation:

    • In a separate vial, mix AgOAc (5 mol%) and the chiral Ligand (5.5 mol%) in Toluene. Stir for 30 minutes under Argon to form the active chiral Lewis acid complex.

  • Cycloaddition:

    • Add the catalyst mixture to the imine solution.

    • Immediately add tert-Butyl acrylate (1.5 equiv) and Cs₂CO₃ (10 mol%).

    • Stir the reaction mixture at 0°C to Room Temperature for 12–24 hours.

    • Note on Causality: The silver catalyst coordinates to the imine nitrogen and the carbonyl oxygen, increasing the acidity of the

      
      -proton to form the azomethine ylide dipole. The chiral ligand creates a steric environment that dictates the facial approach of the alkene, ensuring stereocontrol.
      
  • Work-up & Purification:

    • Filter the mixture through a Celite pad to remove silver salts.

    • Concentrate the filtrate under reduced pressure.[7]

    • Purify via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation:

    • ¹H NMR: Verify the disappearance of the alkene protons and the appearance of the spiro-quaternary carbon signals.

    • HPLC: Determine Enantiomeric Excess (ee) using a Chiralcel OD-H column.

Mechanism of Action: [3+2] Cycloaddition

The following diagram details the catalytic cycle for the formation of the spiro-pyrrolidine core.

ReactionMechanism Precursor Imine + Ag(I) Complex Ylide Azomethine Ylide (Dipole) Precursor->Ylide Deprotonation TS Transition State (Endo-selective) Ylide->TS + Alkene Product Spiro-Pyrrolidine Product TS->Product Cyclization Recycle Regenerated Ag(I) Catalyst Product->Recycle Dissociation Recycle->Precursor Re-entry

Caption: Catalytic cycle of Ag(I)-mediated azomethine ylide [3+2] cycloaddition.

Case Study: Sitafloxacin

Sitafloxacin (Daiichi Sankyo) exemplifies the power of the spiro-pyrrolidine scaffold.[8]

  • Challenge: Previous fluoroquinolones faced resistance and solubility issues.

  • Solution: Incorporation of a 7-(3-amino-spiro[cyclopropane-1,3'-pyrrolidin]-1'-yl) moiety.

  • Outcome: The spiro-ring restricts the conformation of the amino group, enhancing binding affinity to DNA gyrase while improving the pharmacokinetic profile compared to flexible analogs.

Comparative Data: Flat vs. Spiro
Property3-Amino-Pyrrolidine (Flat)Spiro-Pyrrolidine (Sitafloxacin Core)Impact
LogP 1.20.8Improved water solubility
Rotatable Bonds 20Reduced entropic penalty upon binding
Metabolic Stability ModerateHighSteric bulk protects labile sites

References

  • Synthesis of Spirocyclic Pyrrolidines: Advanced Building Blocks for Drug Discovery. ResearchGate. Available at: [Link]

  • Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. Available at: [Link]

  • Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Pharmacology. Available at: [Link]

  • Mechanistic Studies on the Synthesis of Pyrrolidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Organometallics. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimized Grignard Synthesis of 3-Benzylpyrrolidin-3-ol Scaffolds

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently appearing in clinical candidates targeting neurological disorders and inflammatory diseases. Specifica...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidine ring is a privileged scaffold in medicinal chemistry and drug discovery, frequently appearing in clinical candidates targeting neurological disorders and inflammatory diseases. Specifically, 3-substituted pyrrolidin-3-ols serve as critical building blocks for constructing complex, sterically defined active pharmaceutical ingredients (APIs). This application note details the robust, two-step synthesis of 3-benzylpyrrolidin-3-ol hydrochloride via the Grignard addition of benzylmagnesium chloride to 1-Boc-3-pyrrolidinone, followed by acidic deprotection [1].

Mechanistic Rationale & Reaction Dynamics

As a Senior Application Scientist, it is critical to understand that executing a Grignard addition on a 3-pyrrolidinone system is not trivial. The reaction is governed by strict kinetic and thermodynamic competing pathways:

  • Enolization vs. Nucleophilic Addition: 3-pyrrolidinones possess highly acidic

    
    -protons. When exposed to strongly basic Grignard reagents, the thermodynamic sink is often 
    
    
    
    -deprotonation (enolization) rather than the desired nucleophilic addition to the carbonyl carbon. To suppress enolization, the reaction must be initiated under strict kinetic control at 0 °C[1], [2].
  • Protecting Group Strategy: The secondary amine of the pyrrolidine ring must be masked. The tert-butyloxycarbonyl (Boc) group is selected because it is entirely stable to the highly basic, nucleophilic conditions of the Grignard reagent, yet easily cleaved under mild, non-aqueous acidic conditions [1].

  • Dehydration Mitigation: The resulting tertiary alcohol (3-benzylpyrrolidin-3-ol) is highly susceptible to elimination (dehydration) to form a 3-benzyl-3-pyrroline derivative. Therefore, the Grignard reaction must be quenched with a mild proton source (saturated aqueous NH₄Cl) rather than a strong acid. Furthermore, the subsequent Boc deprotection utilizes anhydrous HCl to minimize the risk of aqueous acid-catalyzed dehydration [1].

Synthetic Workflow & Pathway Visualization

GrignardPathway SM 1-Boc-3-pyrrolidinone (Electrophile) Reaction Nucleophilic Addition 0 °C → RT, THF SM->Reaction Grignard Benzylmagnesium Chloride (Nucleophile) Grignard->Reaction Inter tert-butyl 3-benzyl-3- hydroxypyrrolidine-1-carboxylate Reaction->Inter Sat. NH4Cl Quench SideRxn Enolization / Dehydration (Suppressed) Reaction->SideRxn High Temp / Base Deprotect Boc Deprotection 4M HCl in Dioxane / MeOH Inter->Deprotect Product 3-benzylpyrrolidin-3-ol HCl (Target Scaffold) Deprotect->Product Vacuum Evaporation

Fig 1: Synthetic workflow and mechanistic pathway for 3-benzylpyrrolidin-3-ol synthesis.

Quantitative Data Summaries

To ensure reproducibility, the stoichiometric ratios and critical reaction parameters are summarized below.

Table 1: Grignard Addition Parameters
ParameterValue / ReagentMechanistic Rationale
Substrate 1-Boc-3-pyrrolidinone (1.0 eq)N-protected to prevent premature Grignard quench.
Nucleophile Benzylmagnesium chloride (1.3 eq)Slight excess drives the nucleophilic addition to completion.
Solvent Anhydrous THF (~3 mL/mmol)Coordinates and stabilizes the organomagnesium complex.
Temperature 0 °C to Ambient (20-25 °C)Kinetic control at 0 °C minimizes

-deprotonation (enolization).
Quench Saturated aq. NH₄ClMildly acidic; prevents tertiary alcohol dehydration.
Table 2: Boc Deprotection Parameters
ParameterValue / ReagentMechanistic Rationale
Substrate N-Boc Intermediate (1.0 eq)Purified precursor to the final amine salt.
Acid 4M HCl in Dioxane (10.0 eq)Strong anhydrous acid ensures complete Boc removal.
Solvent Methanol (~2.5 mL/mmol)Solubilizes the intermediate and facilitates proton transfer.
Temperature Ambient (20-25 °C)Prevents thermal dehydration of the tertiary alcohol.
Time 12 hoursEnsures quantitative deprotection without side reactions.

Experimental Protocols & Self-Validating QC

Protocol A: Synthesis of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate [1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried round-bottom flask with 1-Boc-3-pyrrolidinone (e.g., 4.35 g, 23.5 mmol). Evacuate and purge the flask with ultra-high purity nitrogen gas three times to ensure a strictly anhydrous atmosphere.

  • Solvation & Cooling: Inject anhydrous Tetrahydrofuran (THF) (70 mL) into the flask. Submerge the flask in an ice bath and allow the solution to cool to an internal temperature of 0 °C.

  • Grignard Addition: Using a syringe pump or dropping funnel, slowly add Benzylmagnesium chloride (2 M in THF, 15.29 mL, 30.5 mmol) dropwise over 15-20 minutes. Critical Note: Rapid addition will cause localized heating, promoting the unwanted enolization pathway.

  • Reaction Propagation: Stir the mixture at 0 °C for 10 minutes, then remove the ice bath and allow the reaction to warm to ambient temperature. Continue stirring for 1 hour.

  • Quenching: Cool the reaction mixture back to 0 °C and carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) dropwise until gas evolution ceases.

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel flash chromatography (eluting with Hexanes/Ethyl Acetate) to isolate the intermediate.

Self-Validating Quality Control:

  • Physical State: Viscous oil or low-melting solid.

  • Mass Spectrometry: LCMS M/Z expected at 300 [M+Na]⁺ (Exact mass for C₁₆H₂₃NO₃ is 277.17) [1].

Protocol B: Synthesis of 3-benzylpyrrolidin-3-ol Hydrochloride [1]

Step-by-Step Methodology:

  • Solvation: In a round-bottom flask, dissolve the purified tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate (e.g., 1.84 g, 6.64 mmol) in Methanol (16 mL).

  • Acidification: Slowly add Hydrochloric acid (4 M in dioxane, 16.6 mL, 66.4 mmol) to the stirring solution at ambient temperature.

  • Cleavage: Cap the flask loosely (to allow isobutylene gas to escape) and stir the reaction at ambient temperature for 12 hours.

  • Concentration: Concentrate the reaction mixture to dryness under reduced pressure. To remove residual water and dioxane, add benzene (or toluene) and concentrate to dryness (repeat 3 times).

  • Solidification: Add methylene chloride to the residue and concentrate (repeat 2 times) to induce precipitation and form a solid.

  • Final Drying: Place the solid under high vacuum for 24 hours to remove all residual solvents, yielding the pure hydrochloride salt.

Self-Validating Quality Control:

  • Physical State: Brown to off-white solid.

  • Mass Spectrometry: LCMS M/Z expected at 178[M+H]⁺ (Exact mass for C₁₁H₁₅NO is 177.12) [1].

References

  • Title: Therapeutic compounds and uses thereof (US10308614B2)
  • Title: Heterocyclic compound (WO2010110400A1)
Application

Using 3-benzylpyrrolidin-3-ol as a BRG1 inhibitor intermediate

Application Note: Strategic Utilization of 3-Benzylpyrrolidin-3-ol in the Design of Allosteric BRG1/BRM Inhibitors Abstract & Strategic Context The SWI/SNF chromatin remodeling complex, particularly its ATPase subunits B...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 3-Benzylpyrrolidin-3-ol in the Design of Allosteric BRG1/BRM Inhibitors

Abstract & Strategic Context

The SWI/SNF chromatin remodeling complex, particularly its ATPase subunits BRG1 (SMARCA4) and BRM (SMARCA2) , has emerged as a critical therapeutic target in oncology. Synthetic lethality paradigms, such as targeting BRM in SMARCA4-deficient non-small cell lung cancer (NSCLC), have validated the need for potent, selective inhibitors.

3-Benzylpyrrolidin-3-ol (3-BPO) represents a high-value pharmacophore scaffold used in the synthesis of allosteric BRG1/BRM inhibitors. Its structural uniqueness lies in the quaternary carbon at position 3, which positions a hydrophobic benzyl group and a polar hydroxyl group in a fixed spatial arrangement. This geometry allows the benzyl moiety to occupy deep hydrophobic pockets within the ATPase domain or Bromodomain, while the hydroxyl group often engages in critical hydrogen bonding with backbone amides (e.g., Asn or Tyr residues).

This guide provides a comprehensive technical workflow for synthesizing 3-BPO, coupling it to heteroaryl cores (e.g., pyridazine or isothiazole scaffolds), and validating the resulting inhibitors in biochemical and cellular assays.

Retrosynthetic Logic & Pharmacophore Design

The utility of 3-benzylpyrrolidin-3-ol stems from its ability to serve as a "warhead anchor." In many Constellation Pharmaceuticals-type inhibitors (e.g., Patent US10308614B2), the pyrrolidine nitrogen is coupled to a heteroaromatic core, while the C3-substituents dictate selectivity.

Key Structural Features:

  • Benzyl Group: Provides

    
     stacking or hydrophobic packing against residues like Phe or Trp in the target pocket.
    
  • C3-Hydroxyl: Acts as a hydrogen bond donor/acceptor, often displacing a water molecule in the binding site to gain entropic favorability.

  • Pyrrolidine Ring: rigidifies the linker, reducing the entropic penalty of binding compared to flexible alkyl chains.

Diagram 1: Retrosynthetic Pathway & Logic

Retrosynthesis cluster_logic Pharmacophore Logic Target BRG1/BRM Inhibitor (Heteroaryl-Pyrrolidine Conjugate) Core Heteroaryl Core (e.g., Chloropyridazine) Target->Core Retrosynthetic Cut (SNAr/Buchwald) Scaffold 3-Benzylpyrrolidin-3-ol (Key Intermediate) Target->Scaffold Retrosynthetic Cut Precursor1 N-Boc-3-pyrrolidinone Scaffold->Precursor1 Grignard Addition Precursor2 Benzylmagnesium Chloride Scaffold->Precursor2 Grignard Addition Hydrophobic Benzyl: Hydrophobic Pocket Fill Scaffold->Hydrophobic Hbond 3-OH: Critical H-Bond Scaffold->Hbond Rigid Pyrrolidine: Conformational Lock Scaffold->Rigid

Caption: Retrosynthetic breakdown of BRG1 inhibitors showing the derivation of the 3-benzylpyrrolidin-3-ol scaffold and its pharmacophoric contributions.

Chemical Synthesis Protocols

Protocol A: Synthesis of 3-Benzylpyrrolidin-3-ol Hydrochloride

Objective: To generate the free amine salt ready for coupling. Scale: 5–10 mmol (adaptable).

Reagents:

  • tert-Butyl 3-oxopyrrolidine-1-carboxylate (N-Boc-3-pyrrolidinone)

  • Benzylmagnesium chloride (2.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 4 M HCl in Dioxane[1]

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Grignard Addition (Formation of the Quaternary Center):

    • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and purge with Argon. Add tert-butyl 3-oxopyrrolidine-1-carboxylate (1.0 eq) dissolved in anhydrous THF (10 mL/g).

    • Cooling: Cool the solution to 0°C using an ice/water bath.

    • Addition: Dropwise add Benzylmagnesium chloride (1.2 eq) over 30 minutes via syringe pump to control exotherm.

    • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 3:1) for disappearance of the ketone.

    • Quench: Cool back to 0°C and quench carefully with saturated aqueous NH₄Cl.

    • Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

    • Purification: Purify via flash column chromatography (SiO₂, 0–30% EtOAc in Hexanes) to yield tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate.

  • Deprotection (Generation of the HCl Salt):

    • Dissolution: Dissolve the purified intermediate (from Step 1) in MeOH (5 mL/g).

    • Acidolysis: Add 4 M HCl in Dioxane (10 eq) at RT.

    • Stir: Stir for 4–12 hours. A precipitate may form.

    • Isolation: Concentrate the reaction mixture to dryness. Azeotrope with toluene or benzene (3x) to remove excess HCl and water.

    • Result: The residue is 3-benzylpyrrolidin-3-ol hydrochloride , typically a hygroscopic solid or foam, used directly in the next step.[2]

Protocol B: Coupling to Heteroaryl Core (SNAr)

Objective: Attach the scaffold to a core (e.g., 3,6-dichloropyridazine derivative) to form the active inhibitor.

  • Reaction: In a microwave vial, combine the Heteroaryl Chloride (1.0 eq), 3-benzylpyrrolidin-3-ol HCl (1.1 eq), and DIPEA (3.0 eq) in DMSO or NMP.

  • Conditions: Heat to 100–120°C for 1–2 hours (microwave) or 12 hours (thermal).

  • Workup: Dilute with water, extract with EtOAc.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Validation & Quality Control

Analytical Specifications
ParameterAcceptance CriteriaMethod
Purity >95%HPLC (254 nm)
Identity Matches structure1H NMR (DMSO-d6), LC-MS
Enantiomeric Excess >90% (if chiral separation performed)Chiral SFC
Residual Solvent <5000 ppm (DMSO/EtOAc)GC-HS or NMR
Functional Validation: BRG1 ATPase Assay

Objective: Confirm the inhibitor engages the ATPase domain of BRG1.

Protocol:

  • Reagents: Recombinant BRG1/SMARCA4 (full length or ATPase domain), DNA plasmid (stimulator), ATP, ADP-Glo™ Kinase Assay (Promega).

  • Reaction Mix: 10 nM BRG1 + 10 ng/µL DNA + Inhibitor (serial dilution) in Assay Buffer (20 mM Tris pH 7.5, 2 mM MgCl₂, 0.05% Tween-20).

  • Initiation: Add 50 µM ATP. Incubate at RT for 60 mins.

  • Detection: Add ADP-Glo Reagent (40 mins) -> Add Kinase Detection Reagent (30 mins).

  • Readout: Measure Luminescence. Calculate IC₅₀.

    • Self-Validation: A potent control (e.g., active site inhibitor) should yield IC₅₀ < 50 nM.

Experimental Workflow Diagram

Workflow Start Start: N-Boc-3-pyrrolidinone Step1 1. Grignard Reaction (BnMgCl, THF, 0°C) Start->Step1 Interm Intermediate: N-Boc-3-Bn-3-OH-pyrrolidine Step1->Interm Step2 2. Deprotection (HCl/Dioxane) Interm->Step2 Product Product: 3-Benzylpyrrolidin-3-ol HCl Step2->Product Step3 3. Coupling (SNAr) (Ar-Cl + DIPEA) Product->Step3 Final Final Inhibitor (Validation via ATPase Assay) Step3->Final

Caption: Step-by-step synthetic workflow from starting material to final validated inhibitor.

References

  • Constellation Pharmaceuticals. (2019).[3] Therapeutic compounds and uses thereof. U.S. Patent No. 10,308,614.

    • Primary source for the synthesis of 3-benzylpyrrolidin-3-ol HCl (Step 2 of Example 1).
  • Papillon, J. P. N., et al. (2016). Therapeutic pyridazine compounds and uses thereof. WO Patent 2016/138114.

    • Describes the coupling of the pyrrolidine intermedi
  • Vangamudi, B., et al. (2015). The SMARCA2/4 ATPase domain as a therapeutic target in SV40-driven cancers. Nature Oncology, 1-10.
  • Naqvi, A., et al. (2021). Diversity oriented synthesis of 1-benzyl-pyrrolidine-3-ol analogues using UGI reaction protocol. ResearchGate.[4]

    • Demonstrates the versatility of the benzyl-pyrrolidine-ol scaffold in library synthesis.

Sources

Method

Application Note: High-Efficiency Reductive Amination of 3-Benzylpyrrolidin-3-ol

Strategic Context & Chemical Significance 3-Benzylpyrrolidin-3-ol is a highly privileged, sterically nuanced secondary amine scaffold. The presence of both a tertiary alcohol and a benzyl group at the C3 position creates...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

3-Benzylpyrrolidin-3-ol is a highly privileged, sterically nuanced secondary amine scaffold. The presence of both a tertiary alcohol and a benzyl group at the C3 position creates a unique steric environment, yet the N1 position remains highly accessible for functionalization. This specific structural motif is a critical building block in the synthesis of advanced neurotherapeutics, most notably in the development of Cyp46 (CH24H) inhibitors investigated for the treatment of neurodegenerative diseases such as Alzheimer's 1.

Functionalizing the pyrrolidine nitrogen via reductive amination is the most reliable method to generate structurally diverse tertiary amines without the risk of over-alkylation associated with direct alkyl halide substitution 2.

Mechanistic Causality & Reagent Selection

Reductive amination is a tandem, one-pot process governed by strict thermodynamic and kinetic principles:

  • Condensation: The secondary amine of 3-benzylpyrrolidin-3-ol executes a nucleophilic attack on the target carbonyl (aldehyde or ketone), forming a reversible hemiaminal intermediate.

  • Dehydration: Under mildly acidic conditions, the hemiaminal dehydrates to form a highly electrophilic iminium ion .

  • Reduction: A hydride source selectively reduces the iminium ion to yield the irreversible tertiary amine product.

The Causality of Hydride Selection: The success of this reaction hinges on selecting a reducing agent that reacts faster with the transient iminium ion than with the starting carbonyl compound. Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) is the gold standard for this transformation . The three electron-withdrawing acetate groups significantly reduce the nucleophilicity of the boron-hydride bond, making it unreactive toward most aldehydes and ketones, but highly reactive toward the positively charged iminium ion 3.

Reaction Workflow Visualization

ReductiveAmination A 3-Benzylpyrrolidin-3-ol (Secondary Amine) C Hemiaminal Formation (Reversible) A->C Nucleophilic Attack B Carbonyl Compound (Aldehyde/Ketone) B->C Nucleophilic Attack D Iminium Ion Intermediate (Activated Species) C->D -H2O (Acid Catalysis) E Hydride Transfer [NaBH(OAc)3 or NaBH3CN] D->E Selective Reduction F N-Alkyl-3-benzylpyrrolidin-3-ol (Tertiary Amine) E->F Irreversible Step

Workflow of the reductive amination of 3-benzylpyrrolidin-3-ol.

Quantitative Comparison of Reducing Agents

To ensure optimal yield and safety, the choice of reducing agent must be tailored to the specific carbonyl substrate.

Reducing AgentReagent FormulaOptimal pHSolvent CompatibilityToxicity / ByproductsChemoselectivity (Iminium vs Carbonyl)
Sodium Triacetoxyborohydride NaBH(OAc)₃5.0 – 7.0DCE, DCM, THFLow (Acetate salts)Excellent (Preferred for most substrates)
Sodium Cyanoborohydride NaBH₃CN4.0 – 6.0MeOH, EtOH, THFHigh (Risk of HCN gas)High (Preferred for hindered ketones)
Sodium Borohydride NaBH₄> 7.0MeOH, EtOHModeratePoor (Reduces carbonyls rapidly)

Self-Validating Experimental Protocols

Protocol A: Standard Reductive Amination using NaBH(OAc)₃ (STAB)

This is the primary recommended protocol due to its high yield, functional group tolerance, and low toxicity profile.

1. Reaction Setup & Iminium Formation

  • Action: In an oven-dried flask under N₂, dissolve 3-benzylpyrrolidin-3-ol (1.0 equiv, typically 1.0 mmol) and the target aldehyde/ketone (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) to achieve a 0.2 M concentration. Add glacial acetic acid (1.0 equiv).

  • Causality: Anhydrous DCE is chosen over DCM due to its higher boiling point, allowing for mild heating if imine formation is sluggish. Acetic acid acts as a proton donor to activate the carbonyl oxygen, accelerating nucleophilic attack and facilitating dehydration.

  • Self-Validation Step: Stir at room temperature for 30–60 minutes. Monitor by TLC (e.g., 10% MeOH in DCM with a Ninhydrin stain). The complete disappearance of the secondary amine spot confirms that the equilibrium has successfully shifted to the iminium ion. Do not proceed until this is verified.

2. Hydride Reduction

  • Action: Add NaBH(OAc)₃ (1.5 equiv) portionwise over 5 minutes. Stir the reaction mixture at room temperature for 2–12 hours.

  • Causality: Portionwise addition mitigates mild exothermic spikes and controls the evolution of H₂ gas if trace moisture is present. The excess STAB ensures complete reduction of the transient iminium species.

3. Quench & Workup

  • Action: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 15 minutes.

  • Causality: The mild base neutralizes the acetic acid and safely hydrolyzes any unreacted borohydride. This prevents the reduction of the product or solvent during subsequent concentration steps.

  • Action: Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Protocol B: Borch Reduction using NaBH₃CN (For Sterically Hindered Ketones)

Utilize this protocol when dealing with highly sterically hindered ketones where STAB fails to achieve full conversion 4.

1. Acidic Condensation

  • Action: Dissolve 3-benzylpyrrolidin-3-ol (1.0 equiv) and the ketone (1.2 equiv) in anhydrous Methanol (0.2 M). Add glacial acetic acid dropwise until the pH reaches 5.0–6.0.

  • Causality: NaBH₃CN requires a slightly acidic environment to function efficiently.

  • Self-Validation Step: Use pH paper to verify the acidity. Critical Warning: If the pH drops below 4.0, the cyanoborohydride reagent will degrade rapidly upon addition, releasing highly toxic hydrogen cyanide (HCN) gas. If the pH is above 7.0, iminium formation will stall.

2. Reduction

  • Action: Add NaBH₃CN (1.5 equiv) in one portion. Stir at room temperature or heat to reflux (65 °C) if the substrate is exceptionally hindered.

  • Causality: The electron-withdrawing cyano group stabilizes the boron-hydride bond in protic solvents (MeOH), preventing it from reducing the carbonyl directly while remaining active enough to reduce the protonated iminium ion.

3. Basic Quench

  • Action: Cool to room temperature and quench by adding 1M NaOH until the aqueous layer reaches pH 10.

  • Causality: Stronger basification is required here to ensure the newly formed tertiary amine is fully deprotonated and partitions into the organic layer during extraction, while safely trapping cyanide byproducts as water-soluble sodium cyanide in the aqueous phase. Extract with Ethyl Acetate and purify via silica gel chromatography.

References

  • WO2010110400A1 - Heterocyclic compound Source: Google P
  • Sodium Triacetoxyborohydride Source: Sigma-Aldrich
  • Reductive Amination, and How It Works Source: Master Organic Chemistry
  • Borch Reductive Amin
  • Myers Chem 115: Reduction with Sodium Triacetoxyborohydride Source: Harvard University

Sources

Application

Synthesis of spirocyclic pyrrolidine analogs from 3-benzylpyrrolidin-3-ol

Application Note: Precision Synthesis of Spirocyclic Pyrrolidines PART 1: INTRODUCTION & STRATEGIC VALUE The "Escape from Flatland" In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) corre...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Synthesis of Spirocyclic Pyrrolidines

PART 1: INTRODUCTION & STRATEGIC VALUE

The "Escape from Flatland"

In modern drug discovery, increasing the fraction of sp3-hybridized carbons (Fsp3) correlates with improved clinical success rates by enhancing solubility and selectivity while reducing off-target toxicity. Spirocyclic scaffolds, particularly spiro[indane-1,3'-pyrrolidine] , represent a privileged structural motif found in Sigma-1 receptor ligands, glycine transporter inhibitors, and various GPCR modulators.

This guide details the conversion of 3-benzylpyrrolidin-3-ol into spirocyclic analogs. Unlike complex multi-step condensations, this protocol utilizes a Superacid-Mediated Intramolecular Friedel-Crafts Cyclodehydration . This route is atom-economical, scalable, and generates high-value 3D complexity from readily available ketone precursors.

Retrosynthetic Logic

The transformation relies on the generation of a tertiary carbocation at the C3 position of the pyrrolidine ring. The pendant benzyl group acts as the internal nucleophile, trapping the cation to close the five-membered indane ring.

Retro Figure 1: Retrosynthetic Disconnection Product Spiro[indane-1,3'-pyrrolidine] (Target Scaffold) Intermed Tertiary Carbocation (Reactive Intermediate) Product->Intermed Ring Closure SM 3-Benzylpyrrolidin-3-ol (Starting Material) Intermed->SM - H2O (Dehydration)

PART 2: MECHANISTIC PATHWAY & CRITICAL PARAMETERS

Reaction Mechanism

The reaction proceeds via an SEAr (Electrophilic Aromatic Substitution) mechanism.

  • Activation: Protonation of the tertiary hydroxyl group by a superacid (Triflic Acid, TfOH).

  • Ionization: Loss of water generates a tertiary carbocation at the pyrrolidine C3 position.

  • Cyclization: The aromatic ring of the benzyl group attacks the cationic center.

  • Aromatization: Deprotonation restores aromaticity, yielding the spirocycle.

Critical Consideration - Amine Protection:

  • N-Boc: Acid labile. Will deprotect immediately, consuming 1 equivalent of acid and potentially complicating workup.

  • N-Acetyl / N-Tosyl: Stable. Recommended for cleaner profiles.

  • Free Amine: Will be protonated (

    
    ). The ammonium salt is strongly electron-withdrawing inductively, which may slightly retard the carbocation formation but prevents N-oxidation. Protocol below assumes N-Acetyl or N-Tosyl protection for optimal yield.
    

Mechanism Figure 2: Superacid-Mediated Cyclodehydration Pathway Step1 3-Benzyl-3-ol (Precursor) Step2 Oxonium Ion (Protonation) Step1->Step2 + TfOH Step3 C3 Carbocation (Rate Limiting) Step2->Step3 - H2O Step4 Wheland Intermediate Step3->Step4 Cyclization Step5 Spirocyclic Product Step4->Step5 - H+

PART 3: EXPERIMENTAL PROTOCOL

Materials
  • Substrate: N-Acetyl-3-benzylpyrrolidin-3-ol (1.0 equiv)

  • Reagent: Trifluoromethanesulfonic acid (TfOH) (5.0 - 10.0 equiv)

  • Solvent: Dichloromethane (DCM) [Anhydrous] or Neat (if scale < 1g)

  • Quench: Sat. NaHCO3 or 2M NaOH

Standard Operating Procedure (SOP)
Phase 1: Reaction Setup
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge with Argon or Nitrogen.

  • Solvation: Dissolve N-acetyl-3-benzylpyrrolidin-3-ol (1 mmol, 219 mg) in anhydrous DCM (5 mL).

    • Note: For difficult substrates (electron-deficient benzyl rings), omit DCM and run neat.

  • Acid Addition: Cool the solution to 0 °C (ice bath). Add TfOH (5 mmol, 440 µL) dropwise over 5 minutes.

    • Caution: Highly Exothermic. Fuming reagent.

    • Observation: The solution typically turns yellow/orange upon cation formation.

Phase 2: Reaction Monitoring
  • Execution: Allow the mixture to warm to Room Temperature (23 °C) and stir for 2–4 hours.

  • Monitoring: Monitor via LC-MS (ESI+).

    • Target Mass: [M+H]+ = 202.1 (Product) vs 220.1 (SM).

    • Note: TLC is often ineffective due to the polarity of the acid mixture; mini-workup required for TLC.

Phase 3: Workup & Isolation
  • Quenching: Pour the reaction mixture slowly into a beaker containing crushed ice and saturated NaHCO3 (50 mL). Stir vigorously until gas evolution ceases and pH > 7.

  • Extraction: Extract with DCM (3 x 20 mL).

  • Drying: Wash combined organics with brine, dry over Na2SO4, filter, and concentrate in vacuo.

  • Purification: Flash Column Chromatography (SiO2).

    • Eluent: 0-5% MeOH in DCM.

    • Yield Expectations: 75–90% for electron-neutral rings.

Workflow Figure 3: Experimental Workflow Setup Setup: Anhydrous DCM, 0°C Argon Atmosphere Addition Addition: Dropwise TfOH (Exotherm Control) Setup->Addition Reaction Reaction: Warm to RT 2-4 Hours Addition->Reaction Quench Quench: Pour into Ice/NaHCO3 Ensure pH > 7 Reaction->Quench Isolate Isolation: DCM Extraction Flash Chromatography Quench->Isolate

PART 4: DATA INTERPRETATION & OPTIMIZATION

Substrate Scope & Limitations

The electronic nature of the benzyl ring dictates the reaction rate and yield. The carbocation is highly electrophilic, but the nucleophile (the phenyl ring) must be sufficiently electron-rich.

Table 1: Impact of Benzyl Substituents on Cyclization Efficiency

Substituent (R)Electronic EffectAcid ConditionsTempYieldNotes
H (Unsubst.)NeutralTfOH (5 eq), DCMRT88% Standard protocol.
4-OMe Strong DonorH2SO4 (neat)0°C92% Very fast. TfOH may cause over-reaction/polymerization.
4-F Weak WithdrawTfOH (10 eq), NeatRT75% Requires neat superacid to drive kinetics.
4-NO2 Strong WithdrawTfOH / Heat60°C<10% Fails. Ring is too deactivated for Friedel-Crafts.
Analytical Validation[1]
  • 1H NMR (CDCl3): Look for the disappearance of the benzyl methylene singlet (approx 2.8 ppm) and the appearance of the AB system (or complex multiplet) of the indane methylene protons (approx 3.0–3.2 ppm).

  • 13C NMR: Appearance of a quaternary spiro-carbon shift (approx 50–60 ppm).

PART 5: REFERENCES

  • Core Methodology (Intramolecular Friedel-Crafts):

    • Mechanism & Scope: "Intramolecular Friedel-Crafts Reactions."[2][3] Master Organic Chemistry. Available at: [Link]

  • Superacid Cyclization Precedent:

    • TfOH Mediated Cyclization: King, F. D., et al. (2009). "An investigation into the electrophilic cyclisation of N-acyl-pyrrolidinium ions." Organic & Biomolecular Chemistry. Available at: [Link]

  • Scaffold Relevance (Spiro-Indanes):

    • Pharmacology:[4][5] "Synthesis and pharmacological evaluation of aromatic dihydroxylated spiro[indan-1,3'-pyrrolidine]... derivatives." Journal of Pharmaceutical Sciences. Available at: [Link]

  • General Spirocyclic Synthesis:

Sources

Method

Application Note: A Comprehensive Guide to the Handling and Storage of Hygroscopic Pyrrolidine Hydrochloride Salts

Abstract Pyrrolidine hydrochloride salts are invaluable reagents and building blocks in organic synthesis and pharmaceutical development.[1] However, their inherent hygroscopicity presents significant challenges to maint...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Pyrrolidine hydrochloride salts are invaluable reagents and building blocks in organic synthesis and pharmaceutical development.[1] However, their inherent hygroscopicity presents significant challenges to maintaining their integrity, purity, and reactivity. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the best practices for handling and storing these sensitive compounds. By implementing the protocols and understanding the principles outlined herein, laboratories can ensure the long-term stability and reliability of hygroscopic pyrrolidine hydrochloride salts, thereby enhancing experimental reproducibility and safeguarding research outcomes.

Introduction: The Challenge of Hygroscopicity

Hygroscopic substances, by definition, readily attract and absorb moisture from the atmosphere.[2][3] For pyrrolidine hydrochloride salts, this absorbed water is not an inert bystander. It can act as a plasticizer, leading to physical changes such as clumping and caking, which complicates accurate weighing and dispensing.[2][4] More critically, the presence of water can initiate chemical degradation pathways, such as hydrolysis, or alter the compound's crystalline structure, ultimately impacting its reactivity and stability.[5][6]

The hydrochloride salt of pyrrolidine exists as a fine crystalline powder that is known to be hygroscopic, often forming clumps upon exposure to moisture.[7] This underscores the necessity for stringent handling and storage protocols to preserve its chemical and physical properties. Failure to control moisture can lead to inconsistent reaction yields, the formation of impurities, and a general lack of reproducibility in experimental results.

This guide is structured to provide not just a set of instructions, but a deeper understanding of the principles behind them, empowering researchers to make informed decisions for the preservation of these valuable compounds.

Core Principles of Handling and Storage

The fundamental principle underpinning the successful management of hygroscopic pyrrolidine hydrochloride salts is the minimization of exposure to atmospheric moisture at every step. This can be achieved through a combination of controlled environments, appropriate equipment, and meticulous laboratory practices.

Environmental Controls

Maintaining a controlled laboratory environment is the first line of defense against moisture contamination.

  • Humidity Control: Ideally, laboratories handling hygroscopic materials should have a controlled humidity level.[8] High humidity environments significantly increase the risk of moisture absorption.

  • Temperature Stability: Stable temperature conditions are also important. Temperature fluctuations can lead to condensation within storage containers, directly exposing the compound to moisture.[9]

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory for both user safety and to prevent contamination of the compound.

  • Gloves: Always wear nitrile or other appropriate gloves to prevent moisture from your hands from coming into contact with the material.

  • Safety Goggles: Protect your eyes from any potential dust or splashes.

  • Lab Coat: A lab coat protects your clothing and skin.

Detailed Handling Protocols

Adherence to the following protocols during handling will significantly reduce the risk of moisture absorption.

Acclimatization of Containers

Before opening, allow the container of pyrrolidine hydrochloride salt to equilibrate to the ambient temperature of the laboratory for at least 30-60 minutes. This prevents condensation from forming on the cold surfaces of the container and the compound upon opening.

Weighing and Dispensing

This is a critical step where the compound is most vulnerable to atmospheric moisture.

  • Minimize Exposure Time: Work efficiently to minimize the time the container is open.[2][4] Have all necessary tools and secondary containers ready before opening the primary container.

  • Use of a Glove Box or Inert Atmosphere: For highly sensitive applications or when working with particularly hygroscopic derivatives, performing all manipulations within a glove box purged with an inert gas (e.g., nitrogen or argon) is the gold standard.[10] This provides a moisture-free environment.

  • Rapid Sealing: Immediately and securely seal the container after dispensing the required amount.[2]

Post-Handling Procedures

After handling, ensure the container is properly sealed and stored according to the guidelines in the next section. Clean any spills promptly and decontaminate work surfaces.

Comprehensive Storage Solutions

The long-term stability of hygroscopic pyrrolidine hydrochloride salts is critically dependent on the storage conditions.

Primary Container Integrity

The original manufacturer's container is designed for optimal storage. Ensure the cap is tightly sealed after each use. If the original container is compromised, transfer the salt to a new, dry, airtight container made of a non-reactive material such as glass.

Secondary Storage Environments

For enhanced protection, the primary container should be stored within a secondary, dry environment.

  • Desiccators: A laboratory desiccator is an essential tool for storing hygroscopic materials.[11][12][13] It is a sealable enclosure containing a desiccant that absorbs moisture, creating a low-humidity atmosphere.[11][13][14]

    • Standard Desiccators: These are suitable for routine storage.[13] The desiccant (e.g., silica gel with a moisture indicator) should be checked regularly and regenerated or replaced when saturated.

    • Vacuum Desiccators: For more sensitive salts, a vacuum desiccator can be used to remove air and any entrained moisture more effectively.[11][12]

  • Inert Gas Atmosphere: For the highest level of protection, especially for long-term storage or for highly sensitive derivatives, storing the container in a sealed bag or chamber that has been purged with an inert gas like nitrogen is recommended.[15]

Recommended Storage Conditions Summary
Storage ScenarioPrimary ContainerSecondary EnvironmentTemperatureJustification
Short-Term (In-Use) Tightly sealed original containerLaboratory desiccatorAmbient (stable)Protects from atmospheric moisture between uses.
Long-Term (Stock) Tightly sealed original containerVacuum desiccator or nitrogen-purged cabinetAmbient (stable and cool)Minimizes moisture absorption and potential degradation over time.
High-Purity/Sensitive Applications Tightly sealed original containerInert atmosphere glove box or sealed container with inert gasControlled ambientProvides the most rigorous protection against moisture and atmospheric contaminants.

Quality Control and Verification: A Self-Validating System

To ensure the integrity of your hygroscopic pyrrolidine hydrochloride salts, it is crucial to have a system for verifying their water content, especially for sensitive applications.

Visual Inspection

Regularly inspect the material for any physical changes such as clumping, caking, or discoloration.[4][7] These can be early indicators of moisture absorption.

Analytical Quantification of Water Content

For quantitative assessment, two primary methods are recommended:

  • Karl Fischer Titration (KFT): This is the gold standard for determining water content.[16][17] It is a highly sensitive and specific method that can accurately measure even trace amounts of water.[16][17]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated.[][19][20] A weight loss step at a temperature corresponding to the boiling point of water can indicate the moisture content.

Experimental Protocols

Protocol for Handling and Dispensing in a Standard Laboratory Environment
  • Preparation: Gather all necessary equipment (spatulas, weigh boats, secondary containers) and ensure they are clean and dry.

  • Acclimatization: Allow the pyrrolidine hydrochloride salt container to reach room temperature.

  • Dispensing: Briefly open the container, quickly dispense the desired amount of salt, and immediately and tightly reseal the container.

  • Storage: Place the sealed container back into a desiccator.

  • Cleanup: Clean all equipment and the work area.

Protocol for Karl Fischer Titration to Determine Water Content

This protocol provides a general guideline. Specific parameters may need to be optimized based on the instrument and reagents used.

  • Instrument Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions. Ensure the titration vessel is dry and conditioned with the Karl Fischer reagent.

  • Sample Preparation: In a controlled environment (e.g., a glove bag or by working quickly), accurately weigh a suitable amount of the pyrrolidine hydrochloride salt. The target sample weight will depend on the expected water content and the sensitivity of the instrument.

  • Titration: Quickly transfer the weighed sample into the titration vessel.

  • Analysis: Start the titration. The instrument will automatically add the Karl Fischer reagent until the endpoint is reached.

  • Calculation: The instrument's software will calculate the water content, typically expressed as a percentage or in parts per million (ppm).

  • Validation: Perform the analysis in triplicate to ensure the precision of the results.

Visualizing the Workflow

Decision-Making Workflow for Handling and Storage

The following diagram illustrates the decision-making process for the appropriate handling and storage of hygroscopic pyrrolidine hydrochloride salts.

Handling_Storage_Workflow Workflow for Hygroscopic Pyrrolidine Hydrochloride Salts cluster_handling Handling cluster_storage Storage cluster_qc Quality Control start Receive or Retrieve Compound acclimatize Acclimatize Container to Room Temperature start->acclimatize weigh Weigh and Dispense acclimatize->weigh seal Tightly Seal Primary Container weigh->seal storage_decision Intended Use? seal->storage_decision short_term Short-Term Storage (In-Use) storage_decision->short_term Short-Term long_term Long-Term Storage (Stock) storage_decision->long_term Long-Term high_purity High-Purity/ Sensitive Use storage_decision->high_purity High-Purity desiccator Store in Desiccator short_term->desiccator vacuum_desiccator Store in Vacuum Desiccator or Nitrogen Cabinet long_term->vacuum_desiccator glove_box Store in Inert Atmosphere (Glove Box) high_purity->glove_box qc_check Perform Quality Check desiccator->qc_check vacuum_desiccator->qc_check glove_box->qc_check visual_inspection Visual Inspection (Clumping, Caking) qc_check->visual_inspection analytical_test Analytical Testing (Karl Fischer Titration) qc_check->analytical_test pass Proceed with Experiment visual_inspection->pass Pass fail Re-dry or Discard visual_inspection->fail Fail analytical_test->pass Pass analytical_test->fail Fail

Caption: Decision workflow for handling and storage.

Conclusion

The hygroscopic nature of pyrrolidine hydrochloride salts necessitates a systematic and careful approach to their handling and storage. By understanding the detrimental effects of moisture and implementing the robust protocols outlined in this application note, researchers can ensure the integrity, stability, and reliability of these critical compounds. A proactive strategy that combines environmental controls, proper handling techniques, appropriate storage solutions, and routine quality control will ultimately lead to more consistent and successful scientific outcomes.

References

  • Ziebaq. (2025, March 17). 10 Best Practices for Using Lab Chemical Storage Cabinets.
  • Benchchem. pyrrolidine hydrochloride | 25150-61-2.
  • POBEL. (2025, June 17). What Is a Laboratory Desiccator and What Is It Used For.
  • CymitQuimica. Pyrrolidine Hydrochloride.
  • Wikipedia. Desiccator.
  • wikidoc. (2012, August 9). Desiccator.
  • TutorChase. How do you handle hygroscopic solutes in the lab?.
  • Boekel Scientific. Lab Desiccator Guide | What Is A Desiccator?.
  • Wikipedia. Methylenedioxypyrovalerone.
  • Terra Universal. (2016, March 10). Moisture-Free Storage: Nitrogen or Desiccant?.
  • BOC Sciences. Hygroscopicity Testing.
  • Shree Ganesh Remedies Limited. 1-(2-Chloroethyl)pyrrolidine hydrochloride-7250-67-1.
  • CymitQuimica. 1-(2-Chloroethyl)pyrrolidine hydrochloride.
  • CDH Fine Chemical. 1-(2-Chloro Ethyl)Pyrrolidine Hydro Chloride CAS No 7250-67-1 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • ChemicalBook. (2026, January 13). Pyrrolidine | 123-75-1.
  • ARDL. Moisture Content by Karl Fischer Titration.
  • ChemicalBook. (2025, July 16). PYRROLIDINEHYDROCHLORIDE | 25150-61-2.
  • ResearchGate. (2026, February 12). Effect of Water on the Chemical Stability of Amorphous Pharmaceuticals: I. Small Molecules.
  • PubChem. Pyrrolidine, hydrochloride (1:1) | C4H10ClN | CID 212848.
  • Lab Manager. (2025, February 6). Chemical Storage Safety: 8 Fundamental Principles for Laboratories.
  • Brenntag. (2024, January 19). Hygroscopic: What it Means, What You Need to Know.
  • ECHEMI. 3-Pyrrolidinone, hydrochloride (1:1) SDS, 3760-52-9 Safety Data Sheets.
  • ResolveMass Labs. (2026, January 9). Thermogravimetric Analysis (TGA) for Material Characterization.
  • AQUALAB. (2025, August 8). The Impact of Powder Moisture Content on Quality and Stability.
  • NETZSCH Analyzing & Testing. (2020, May 18). Identify Water Absorption and Determine Moisture Content with Thermogravimetric Analysis.
  • Taylor & Francis Online. (2015, January 21). Effect of Temperature and Initial Moisture Content on the Chemical Stability and Color Change of Various Forms of Vitamin C.
  • Innova Design Group. (2024, December 6). Best Practices for Safe Chemical Storage in Laboratories.
  • Sigma-Aldrich. Safety Data Sheet.
  • C&EN. (2025, September 22). Mastering Chemical Storage: Best Practices for Safer Labs and Empowered Teams.
  • Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
  • The Japanese Pharmacopoeia. Water Determination (Karl Fischer Method).
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • PMC. (2021, December 13). HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY.
  • Ibis Scientific, LLC. (2025, May 19). The Role of Desiccants in Protecting Hygroscopic Chemicals.
  • The Synergist. Best Practices for Proper Chemical Storage.
  • MDPI. (2024, May 9). Thermogravimetric Analysis of Moisture in Natural and Thermally Treated Clay Materials.
  • Mettler Toledo. What Is Karl Fischer Titration?.
  • ACS Publications. (2021, December 13). Hygroscopic Tendencies of Substances Used as Calibrants for Quantitative Nuclear Magnetic Resonance Spectroscopy.
  • Scharlab. Karl Fischer water content titration.
  • Tablets & Capsules. (2020, September 10). Water Activity and Moisture: The Complexity and Interrelationships Explained.
  • ACS Publications. (2017, May 2). Effect of Water on the Stability of Quaternary Ammonium Groups for Anion Exchange Membrane Fuel Cell Applications.
  • Evolve. (2021, September 14). Evolve's guide to storing lab chemicals safely.
  • Sigma-Aldrich. Pyrrolidine Hydrochloride | 25150-61-2.
  • Chemdad. 1-(2-Chloroethyl)pyrrolidine Hydrochloride Eight Chongqing Chemdad Co..
  • Wikipedia. Hygroscopy.

Sources

Application

Application Note: Chemoselective Functionalization of the Secondary Amine in 3-Benzylpyrrolidin-3-ol

[1] Introduction & Structural Analysis The 3-benzylpyrrolidin-3-ol scaffold represents a privileged structural motif in medicinal chemistry, appearing in CCR2 antagonists, kinase inhibitors, and GPCR modulators.[1] Its v...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Introduction & Structural Analysis

The 3-benzylpyrrolidin-3-ol scaffold represents a privileged structural motif in medicinal chemistry, appearing in CCR2 antagonists, kinase inhibitors, and GPCR modulators.[1] Its value lies in the quaternary center at C3 , which rigidly orients the benzyl group and the hydroxyl moiety, providing specific vectoral interactions within protein binding pockets.

Structural Challenges

The molecule presents a classic chemoselectivity challenge:

  • Secondary Amine (N1): The primary target for functionalization.[1] It is a moderate nucleophile (

    
    ).[1]
    
  • Tertiary Alcohol (C3): A competing nucleophile.[1] While sterically crowded (neopentyl-like position), the tertiary hydroxyl group (

    
    ) can undergo O-acylation or O-alkylation under forcing conditions.[1]
    
  • Steric Pucker: The geminal disubstitution at C3 creates a permanent ring pucker, potentially influencing the approach of bulky electrophiles to the N1 position.

Strategic Objective: This guide details protocols to selectively functionalize the N1-amine while leaving the C3-hydroxyl intact, avoiding the need for transient protection/deprotection steps.

Strategic Considerations: Chemoselectivity

To ensure N-selectivity, we exploit the nucleophilicity differential between the amine and the alcohol.

  • Hard Electrophiles (Acyl Chlorides/Sulfonyl Chlorides): The reaction is kinetically controlled. The amine reacts orders of magnitude faster than the alcohol. Selectivity is maintained by using mild bases (e.g.,

    
    , 
    
    
    
    ) that deprotonate the ammonium salt but are insufficient to deprotonate the tertiary alcohol.
  • Soft Electrophiles (Alkyl Halides): Direct alkylation carries a risk of over-alkylation (quaternization).[1] Reductive amination is the preferred "self-limiting" method.[1]

  • Transition Metal Catalysis (Buchwald-Hartwig): The tertiary alcohol is generally inert to Pd(0)/Pd(II) cycles unless specific directing groups are present, making N-arylation highly selective.[1]

Experimental Protocols

Protocol A: Reductive Amination (N-Alkylation)

Methodology: Sodium Triacetoxyborohydride (STAB) mediated reductive amination.[1] Rationale: STAB is a mild hydride donor that reduces iminium ions (formed from the amine and aldehyde) selectively over ketones or aldehydes, and tolerates free hydroxyl groups.

Step-by-Step Procedure:

  • Preparation: In a dry reaction vial, dissolve 3-benzylpyrrolidin-3-ol (1.0 equiv, 1.0 mmol) in anhydrous DCE (1,2-Dichloroethane) or DCM (5 mL). Note: DCE is preferred for slower reactions requiring gentle heating.[1]

  • Imine Formation: Add the desired Aldehyde/Ketone (1.1 equiv).[1] If the aldehyde is aromatic or sterically hindered, add Acetic Acid (1.0 equiv) to catalyze iminium formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours under nitrogen. Monitor by LCMS for the disappearance of the secondary amine.

  • Quench: Quench with saturated aqueous

    
     (5 mL). Stir vigorously for 15 minutes to decompose borate complexes.
    
  • Workup: Extract with DCM (

    
     mL). Dry combined organics over 
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (typically DCM/MeOH/NH3 systems).[1]

Protocol B: Chemoselective N-Acylation / Sulfonylation

Methodology: Schotten-Baumann conditions (Biphasic) or Mild Organic Base.[1] Rationale: Using a biphasic system or a weak base prevents the deprotonation of the tertiary alcohol, rendering it non-nucleophilic toward the acylating agent.

Step-by-Step Procedure:

  • Dissolution: Dissolve 3-benzylpyrrolidin-3-ol (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition:

    • Option 1 (Standard): Add Triethylamine (TEA) or DIPEA (1.2 equiv).[1]

    • Option 2 (Strict Selectivity): Use saturated aqueous

      
       (1:1 v/v with DCM) for a biphasic reaction.[1]
      
  • Reagent Addition: Cool to 0°C. Add the Acyl Chloride or Sulfonyl Chloride (1.05 equiv) dropwise.

    • Critical: Do NOT add DMAP.[1] DMAP acts as a nucleophilic catalyst that can transfer acyl groups to hindered alcohols (O-acylation).[1]

  • Reaction: Stir at 0°C for 30 minutes, then warm to RT. Reaction is typically complete within 1 hour.[1]

  • Workup: Wash with 1M HCl (to remove unreacted amine/base), then brine. Dry and concentrate.

Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Methodology: Pd-catalyzed cross-coupling using bulky phosphine ligands.[1] Rationale: Ligands like RuPhos are specifically engineered for secondary amines.[1][2] The tertiary alcohol does not poison the catalyst and is too sterically hindered to undergo competing C-O coupling under these conditions.

Step-by-Step Procedure:

  • Catalyst Prep: In a glovebox or under Argon, combine

    
      (1-2 mol%) and RuPhos  (2-4 mol%) in anhydrous Toluene  or 1,4-Dioxane  (degassed). Stir for 5 mins to pre-form the active catalyst.
    
  • Substrate Addition: Add 3-benzylpyrrolidin-3-ol (1.0 equiv), the Aryl Halide (1.0 equiv), and Sodium tert-butoxide (

    
    )  (1.5 equiv).[1]
    
    • Note on Base: While

      
       is strong, the Pd-catalytic cycle for amines is significantly faster than alkoxide coordination/elimination pathways at the tertiary alcohol.
      
  • Reaction: Seal the vial and heat to 80–100°C for 4–12 hours.

  • Workup: Cool to RT. Filter through a pad of Celite (eluting with EtOAc).[1][3] Concentrate the filtrate.

  • Purification: Flash chromatography.

Data Summary & Decision Matrix

Reaction TypeReagent ClassPreferred Base/CatalystChemoselectivity RiskMitigation Strategy
Alkylation Aldehydes + HydrideSTAB / AcOHLowUse reductive amination instead of direct alkylation to prevent poly-alkylation.[1]
Acylation Acid Chlorides

/

Moderate (O-acylation)Avoid DMAP .[1] Keep temp < RT. Use stoichiometric acyl chloride.[1]
Arylation Aryl Bromides/ChloridesPd / RuPhos /

Very LowUse specific ligands (RuPhos, BrettPhos) optimized for C-N coupling.[1]
Sulfonylation Sulfonyl ChloridesDIPEA / DCMLowSulfonates are excellent leaving groups; ensure product is stable.[1]

Visualized Workflows

Reaction Logic Flow

G Start 3-Benzylpyrrolidin-3-ol (Secondary Amine) Decision Target Moiety? Start->Decision Alkyl N-Alkyl Group Decision->Alkyl Aliphatic Chain Acyl Amide/Sulfonamide Decision->Acyl Carbonyl/Sulfonyl Aryl N-Aryl Group Decision->Aryl Aromatic Ring RedAm Reductive Amination (STAB, Aldehyde) Alkyl->RedAm Schotten Schotten-Baumann (R-COCl, Mild Base) Acyl->Schotten Buchwald Buchwald-Hartwig (Pd-RuPhos, Ar-X) Aryl->Buchwald Prod_Alkyl N-Alkyl Product (>95% N-Selectivity) RedAm->Prod_Alkyl Prod_Acyl Amide Product (No O-Acylation) Schotten->Prod_Acyl Prod_Aryl N-Aryl Product (C-N Coupled) Buchwald->Prod_Aryl

Caption: Decision matrix for selecting the optimal functionalization pathway based on the desired N-substituent.[1]

Mechanistic Pathway: Reductive Amination

Mechanism Substrate 3-Benzylpyrrolidin-3-ol Iminium Iminium Ion Intermediate (C=N+ Species) Substrate->Iminium + Aldehyde, -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Iminium Product N-Alkylated Product Iminium->Product + H- (Irreversible) Hydride Hydride Attack (STAB) Hydride->Product Selective Reduction

Caption: Step-wise mechanism for STAB-mediated reductive amination, highlighting the iminium intermediate.

References

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry. Link[1]

  • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link[1]

  • Patschinski, P., et al. (2018). "Chemoselective N-Acylation of Amino Alcohols." Organic Letters. Link (Contextual reference on selectivity principles).[1]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Benzylpyrrolidin-3-ol HCl Handling &amp; Solubility

Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for managing the solubility profile of 3-benzylpyrrolidin-3-ol hydrochlori...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Knowledge Base. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols for managing the solubility profile of 3-benzylpyrrolidin-3-ol hydrochloride in synthetic and analytical applications.

Core Principles: The Solubility Profile

3-Benzylpyrrolidin-3-ol hydrochloride is a structurally dichotomous molecule. While it possesses a lipophilic benzyl moiety, its macroscopic solubility is overwhelmingly dictated by its ionic nature as an amine hydrochloride salt[1]. In the solid state, the protonated pyrrolidinium nitrogen and the chloride counterion form a rigid ionic crystal lattice.

To achieve dissolution, the solvation energy provided by the solvent must exceed this lattice energy. Consequently, this compound exhibits high solubility in solvents with high dielectric constants (capable of stabilizing ions) and poor solubility in non-polar organic solvents[1][2].

Table 1: Quantitative Solubility Estimates for 3-Benzylpyrrolidin-3-ol HCl
SolventDielectric Constant (ε)Expected SolubilityApplication Recommendation
Water 80.1>50 mg/mLIdeal for biological assays and aqueous extractions.
DMSO 46.7>30 mg/mLOptimal for high-concentration stock solutions.
Methanol 32.7>20 mg/mLPreferred polar organic solvent for synthesis.
Ethanol 24.55 - 10 mg/mLModerate solubility; requires heating for full dissolution.
Dichloromethane (DCM) 8.9<1 mg/mLPoor solvent for the salt; requires free-basing.
Ethyl Acetate (EtOAc) 6.0<0.1 mg/mLActs as an anti-solvent; useful for precipitation/trituration.

Diagnostic FAQs & Troubleshooting

Q1: I need to run an NMR in CDCl₃, but my compound remains a cloudy suspension. What is the mechanistic cause, and how do I fix it? A: The ionic lattice of the hydrochloride salt cannot be disrupted by chloroform, which has a low dielectric constant and lacks hydrogen-bonding capability[1]. The lipophilic benzyl group is insufficient to pull the ion pair into solution. Solution: You must either switch your NMR solvent to a polar alternative (like DMSO-d₆ or CD₃OD) or convert the salt to its free base form prior to dissolution in CDCl₃[3].

Q2: My compound dissolved completely in warm ethanol, but after sitting on the bench for an hour, fine crystals appeared. Why? A: This is a classic case of supersaturation driven by temperature-dependent solubility[4][5]. Amine hydrochloride salts often exhibit a steep solubility curve relative to temperature. When you heated the ethanol, you increased the kinetic energy of the system, shifting the thermodynamic equilibrium to favor dissolution. As the solution cooled, the solubility threshold dropped, and the excess solute precipitated to restore thermodynamic equilibrium[4]. Solution: Maintain the solution at a slightly elevated temperature during your experiment, or dilute the solution by 20% to keep the concentration below the room-temperature solubility limit.

Q3: Can I use co-solvents to force the compound into a non-polar organic phase? A: Yes, but with limitations. Introducing a small amount of a polar co-solvent (e.g., 5-10% methanol in DCM) modifies the overall polarity of the solvent system, disrupting the ionic lattice and improving solubility[4]. However, if your downstream application (like a moisture-sensitive reaction) cannot tolerate protic solvents, free-basing is the only viable route.

Visual Workflows

G Start 3-Benzylpyrrolidin-3-ol HCl Solubility Issue CheckSolvent Target Solvent Polarity? Start->CheckSolvent Polar Polar (MeOH, DMSO, H2O) CheckSolvent->Polar High NonPolar Non-Polar (DCM, EtOAc) CheckSolvent->NonPolar Low Heat Apply Gentle Heating (e.g., 50°C) Polar->Heat Incomplete Dissolution FreeBase Perform Free-Basing (Neutralize HCl) NonPolar->FreeBase Insoluble Salt Success1 Proceed with Assay Heat->Success1 Dissolves Success2 Extract into Organic Phase FreeBase->Success2 Forms Free Amine

Decision tree for troubleshooting 3-benzylpyrrolidin-3-ol HCl solubility.

FreeBase Salt 3-Benzylpyrrolidin-3-ol HCl (Aqueous Phase) Base Add Sat. NaHCO3 (pH > 8) Salt->Base Neutralize FreeAmine Free Amine Formed (Lipophilic) Base->FreeAmine Extract Add Organic Solvent (DCM or EtOAc) FreeAmine->Extract Partition PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Contains Product) PhaseSep->OrgPhase Collect

Biphasic free-basing workflow for organic solvent extraction.

Validated Standard Operating Procedures (SOPs)

Protocol A: Systematic Micro-Scale Solvent Screening

Objective: Determine the optimal solvent system without consuming excessive API.

  • Weighing: Aliquot exactly 5.0 mg of 3-benzylpyrrolidin-3-ol HCl into a clear 2 mL glass HPLC vial.

    • Causality: Using a micro-scale amount prevents wasting valuable material while allowing precise visual inspection of the crystal lattice disruption.

  • Initial Solvation: Add 100 µL of the target solvent. Vortex for 30 seconds at room temperature.

    • Validation Check 1: If the solution is completely clear, solubility is >50 mg/mL. The solvent is validated for high-concentration use.

  • Titration: If a suspension remains, add solvent in 100 µL increments up to 1 mL, vortexing after each addition[4].

    • Validation Check 2: If dissolution occurs at 1 mL, the solubility is ~5 mg/mL.

  • Thermal Cycling: If the compound is still insoluble, heat the vial in a water bath at 50°C for 5 minutes.

    • Causality: Thermal energy overcomes the activation energy barrier for dissolution, providing insight into the temperature-dependence of the solvent system[5].

  • Thermodynamic Validation: Allow any clear, heated solution to sit at 20°C for 24 hours.

    • Causality: This step self-validates the thermodynamic stability of the solution. If precipitation occurs, the prior state was metastable (supersaturated), and the solvent is not suitable for long-term storage[4].

Protocol B: In Situ Free-Basing for Organic Extraction

Objective: Convert the organic-insoluble HCl salt into a highly lipophilic free amine for extraction into DCM or EtOAc[3].

  • Aqueous Dissolution: Dissolve 100 mg of 3-benzylpyrrolidin-3-ol HCl in 2 mL of deionized water.

    • Causality: The salt is highly water-soluble; dissolving it first ensures the crystal lattice is completely dissociated, exposing the protonated amine to the neutralizing agent.

  • Biphasic Setup: Add 2 mL of Dichloromethane (DCM) to the vial.

  • Neutralization: Dropwise, add saturated aqueous Sodium Bicarbonate (NaHCO₃) until the aqueous layer reaches pH 8.

    • Causality: NaHCO₃ is a mild base that effectively deprotonates the pyrrolidinium ion without causing base-catalyzed degradation of the hydroxyl group or promoting unwanted side reactions.

  • Partitioning: Cap and mix vigorously for 1 minute, then allow the phases to separate.

    • Validation Check: The aqueous layer should remain clear, and the target compound (now a lipophilic free base) will have partitioned entirely into the lower DCM layer.

  • Recovery: Extract the aqueous layer with an additional 1 mL of DCM. Combine the organic layers, dry over anhydrous Na₂SO₄ to remove residual water, and concentrate under reduced pressure to yield the pure free base[3].

References

  • Resolving solubility issues of 1,4,5,6-tetrahydropyrimidin-2-amine in organic solvents Source: Benchchem URL
  • Solubility of 1-Adamantanamine hydrochloride in Six Pure Solvents between 283.15 K and 333.
  • Why amine salts are soluble in water?
  • US10308614B2 - Therapeutic compounds and uses thereof (Synthesis of 3-benzylpyrrolidin-3-ol Hydrochloride)
  • 15.

Sources

Optimization

Technical Guide: Purification of 3-Benzylpyrrolidin-3-ol Hydrochloride

The following technical guide is designed for researchers and process chemists working with 3-benzylpyrrolidin-3-ol hydrochloride . It addresses the specific challenges of purifying this tertiary amino-alcohol, particula...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and process chemists working with 3-benzylpyrrolidin-3-ol hydrochloride . It addresses the specific challenges of purifying this tertiary amino-alcohol, particularly focusing on impurity profiles common to its Grignard-based synthesis.

Introduction & Synthesis Context

To purify 3-benzylpyrrolidin-3-ol hydrochloride effectively, one must understand its genesis.[1][2][3] Unlike its regioisomer (1-benzylpyrrolidin-3-ol), this compound is typically synthesized via the addition of benzylmagnesium chloride to N-Boc-3-pyrrolidinone , followed by acidic deprotection [1, 2].[1][2]

This route introduces a specific "Fingerprint of Impurities" that standard recrystallization often fails to remove.[2][4] Your purification strategy must target these three specific contaminants:

  • Magnesium Salts (MgX₂): Residuals from the Grignard reaction that chelate to the amino-alcohol, causing ash content issues.[2]

  • Bibenzyl (1,2-Diphenylethane): A neutral, non-polar byproduct from the homocoupling of the Grignard reagent.[2]

  • Oligomers/Polymers: Formed during the acidic deprotection of the N-Boc group if temperature is uncontrolled.[1][2]

Impurity Removal & Isolation Workflow

The following decision tree outlines the logical flow for isolating high-purity salt.

PurificationWorkflow Crude Crude Reaction Mixture (Post-Grignard & Deprotection) Check_State Current State? Crude->Check_State Acidic_Wash Phase 1: Acidic Wash (Removes Bibenzyl) Check_State->Acidic_Wash Crude Oil/Solid Free_Base Phase 2: Free Base Isolation (Removes Mg Salts) Acidic_Wash->Free_Base Basify (pH > 12) Salt_Form Phase 3: Salt Formation (HCl in Dioxane/IPA) Free_Base->Salt_Form Add HCl Cryst Phase 4: Recrystallization (IPA / MTBE System) Salt_Form->Cryst Crude Salt

Figure 1: Purification workflow prioritizing the removal of neutral organics before salt formation.[1][2][3]

Detailed Purification Protocols

Phase 1: The "Pre-Salt" Cleanup (Critical Step)

Do not attempt to crystallize the salt directly from the crude reaction mixture if bibenzyl is present.[4]

The Problem: Bibenzyl is highly lipophilic but can become trapped in the crystal lattice of the hydrochloride salt, leading to "oiling out" and low melting points. The Fix: Remove it while the amine is protonated and water-soluble.[1][2]

  • Dissolution: Dissolve the crude residue in 0.5 M HCl (aq) . The product will dissolve; bibenzyl will not.[4]

  • Extraction: Wash this aqueous phase 3 times with Hexane or Diethyl Ether .[1][2][4]

    • Observation: The organic layer will contain the UV-active bibenzyl impurities.[1][2][3]

  • Basification: Adjust the aqueous phase to pH > 12 using NaOH (aq) .

  • Extraction: Extract the free base (3-benzylpyrrolidin-3-ol) into Dichloromethane (DCM) or Ethyl Acetate .[1][2][3]

  • Drying: Dry over Na₂SO₄ and concentrate. You now have the "Clean Free Base."[4]

Phase 2: Controlled Salt Formation

Avoid using aqueous HCl, which makes drying difficult.[2] Use anhydrous conditions.

  • Solvent: Dissolve the Clean Free Base in dry Ethanol or Isopropanol (IPA) (approx. 5-7 mL per gram of substrate).[1][2][4]

  • Acid Addition: Cool to 0°C. Add 4M HCl in Dioxane or HCl gas in IPA dropwise [3].

    • Stoichiometry: Use 1.1 equivalents of HCl.[1][2][4] Excess HCl can cause hygroscopicity issues.[1][2][4]

  • Precipitation: If the salt precipitates immediately, stir for 1 hour at 0°C. If it remains soluble, proceed to Phase 3.

Phase 3: Recrystallization (The Polishing Step)

Target Solvent System: Isopropanol (Solvent) / MTBE (Anti-solvent)[2][4]

If your salt is colored or has a broad melting range, use this method:

  • Dissolve: Suspend the crude salt in minimal boiling Isopropanol (IPA) . Add just enough IPA to dissolve it at reflux.[1][2][4]

  • Cool: Allow the solution to cool naturally to room temperature.

  • Anti-Solvent: Slowly add Methyl tert-butyl ether (MTBE) or Ethyl Acetate dropwise until a slight turbidity persists.[1][2][4]

    • Ratio: Typically 1:3 (IPA:MTBE).[1][2][4]

  • Seed: Add a seed crystal if available.

  • Chill: Store at -20°C overnight. Filter the white crystals under nitrogen (to prevent moisture absorption).[2][4]

Troubleshooting & FAQs

Q1: My product turns into a sticky oil instead of crystallizing. What is happening?

Diagnosis: This is "Oiling Out," common with amino-alcohol salts.[1][2][3] It usually indicates either:

  • Too much polarity: The solvent system is too rich in alcohol.[1][2][4]

  • Impurity drag: Residual solvents or bibenzyl are lowering the lattice energy.[1][2][4]

  • Supersaturation shock: Adding anti-solvent too fast.[1][2][3][4]

Corrective Action:

  • Re-dissolve: Heat the oil back into solution with a small amount of methanol.[1][2]

  • Vapor Diffusion: Instead of pouring the anti-solvent, place a small vial of your solution inside a larger jar containing the anti-solvent (MTBE/Ether).[2] Seal the jar. The anti-solvent will slowly diffuse into the solution over 24 hours, growing high-quality crystals [4].

Q2: I have persistent high ash content (Magnesium). How do I remove it?

Diagnosis: Magnesium salts from the Grignard reagent are chelating to the 3-hydroxyl and amine groups.[1][2][3] Simple filtration won't remove them.[1][2][4]

Corrective Action:

  • Chelation Wash: During the "Free Base" isolation (Phase 1, Step 3), add Rochelle's Salt (Potassium Sodium Tartrate) solution or EDTA to the aqueous phase.[2][4] Stir vigorously for 30 minutes before extracting with DCM. This sequesters the Mg ions into the aqueous layer.[4]

Q3: The melting point is lower than reported (approx. 140-150°C range). Is it wet?

Diagnosis: 3-Benzylpyrrolidin-3-ol hydrochloride is hygroscopic .[1][2][3] If filtered in humid air, it absorbs water, depressing the melting point.

Corrective Action:

  • Drying: Dry the salt in a vacuum oven at 40°C over P₂O₅ or silica gel for 24 hours.

  • Handling: Always handle the final dry salt in a glovebox or under a blanket of Nitrogen/Argon.[1][2]

Q4: Can I use Acetyl Chloride to generate HCl in situ?

Answer: Yes, but be careful.

  • Protocol: Add Acetyl Chloride dropwise to dry Ethanol containing your free base.[1][2][4]

  • Risk: This generates HCl and Ethyl Acetate.[1][2] If the reaction gets too hot, you risk forming the ester of the tertiary alcohol (O-acetylation), creating a new impurity.[3] Keep the temperature below 0°C during addition [5].

Summary Data Table

ParameterSpecification / Recommendation
Target Compound 3-Benzylpyrrolidin-3-ol Hydrochloride
CAS (Free Base) 10603-53-9 (Generic Ref) / Specific Isomers vary
Appearance White to Off-White Crystalline Solid
Primary Impurity Bibenzyl (from Grignard)
Primary Solvent Isopropanol (IPA) or Ethanol
Anti-Solvent MTBE or Ethyl Acetate
Hygroscopicity High (Store under Inert Gas)
Recrystallization Yield Typical: 65-80%

References

  • Synthesis of 3-substituted pyrrolidines . Journal of Organic Chemistry. Describes the general Grignard addition to N-Boc-3-pyrrolidinone.

  • 3-Benzylpyrrolidin-3-ol Hydrochloride Preparation . Google Patents (US10308614B2).[1][2][4] Details the deprotection of tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate using HCl/Dioxane.

  • Purification of Organic Hydrochloride Salts . ResearchGate.[1][2][4] Discussion on solvent selection (IPA/Et2O) for amino-alcohol salts.

  • Crystallization Guide . University of Fribourg.[1][2][4] Techniques for vapor diffusion and solvent layering to prevent oiling out.[2][4]

  • In-situ HCl Generation . Organic Syntheses. Precautions when using Acetyl Chloride/Alcohol for salt formation.

Sources

Troubleshooting

Technical Support Center: Troubleshooting 3-Benzylpyrrolidin-3-ol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists facing purification bottlenecks during the synthesis of 3-benzylpyrrolidin-3-ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists facing purification bottlenecks during the synthesis of 3-benzylpyrrolidin-3-ol. The addition of benzyl Grignard reagents to N-protected pyrrolidin-3-ones is notoriously prone to generating stubborn non-polar impurities. This guide provides root-cause analyses, upstream prevention strategies, and downstream purification protocols to ensure high-purity product isolation.

G Ketone 1-Boc-pyrrolidin-3-one (Starting Material) Intermediate 1-Boc-3-benzylpyrrolidin-3-ol (Crude Intermediate) Ketone->Intermediate Addition Grignard Benzylmagnesium Chloride (Grignard Reagent) Grignard->Intermediate Nucleophilic Attack Wurtz Wurtz Coupling (Radical Pathway) Grignard->Wurtz Side Reaction Product 3-benzylpyrrolidin-3-ol (Final Product) Intermediate->Product Deprotection (HCl) Bibenzyl Bibenzyl (Major Impurity) Wurtz->Bibenzyl Bibenzyl->Intermediate Contaminates

Reaction pathway illustrating Grignard addition and the Wurtz coupling impurity generation.

Frequently Asked Questions (FAQs)

Q1: What are the primary "benzyl impurities" in my crude reaction mixture, and what is the mechanistic cause of their formation?

When synthesizing 3-benzylpyrrolidin-3-ol via the addition of benzylmagnesium chloride to 1-Boc-pyrrolidin-3-one, three primary impurities typically contaminate the crude mixture:

  • Bibenzyl (1,2-diphenylethane): This is the most problematic contaminant. It is formed via a Wurtz-type homocoupling reaction during the preparation or application of the benzyl Grignard reagent[1]. Benzyl halides are highly reactive and prone to single-electron transfer (SET) pathways, generating benzyl radicals that dimerize before they can react with the target ketone.

  • Toluene: The benzyl carbanion is supremely basic and will rapidly deprotonate adventitious water in the solvent or be quenched during the aqueous workup, yielding toluene[2].

  • Benzyl Alcohol: Formed when the Grignard reagent reacts with trace oxygen in the reaction vessel, followed by hydrolysis[3].

Q2: Chromatography is failing to separate bibenzyl from my 1-Boc-3-benzylpyrrolidin-3-ol intermediate. How can I prevent bibenzyl formation upstream?

The causality of Wurtz coupling is heavily dependent on the solvation environment of the Grignard reagent. Tetrahydrofuran (THF) is a traditional solvent but is highly detrimental for benzyl Grignard additions because it promotes the radical coupling pathway and can even react directly with the Grignard reagent to form benzene pentan-1-ol[3].

To suppress bibenzyl formation, switch your reaction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or Diethyl Ether (Et2O) . 2-MeTHF is highly recommended as it is derived from renewable resources, offers better phase separation during workup, and fundamentally alters the chemoselectivity to suppress Wurtz coupling[3].

Table 1: Solvent Effect on Benzyl Grignard Addition Efficiency

SolventProduct YieldWurtz By-Product (Bibenzyl)Other Impurities
THF 27%12% – 33% (Major)Benzyl alcohol, benzene pentan-1-ol
2-MeTHF 90%Suppressed (Minimal)Trace
Diethyl Ether 94%Suppressed (Minimal)Trace

Data summarized from systematic solvent screening in Grignard reactions[3].

Q3: I already have a crude batch heavily contaminated with bibenzyl. How do I purify the product without using exhaustive chromatography?

Do not attempt to purify the N-Boc protected intermediate. Both bibenzyl and 1-Boc-3-benzylpyrrolidin-3-ol are highly non-polar, causing their retention factors (Rf) to overlap on silica gel, making separation unscalable and tedious.

Instead, leverage the intrinsic chemical properties of your target molecule. By performing the Boc-deprotection first, you convert the neutral intermediate into a basic secondary amine (3-benzylpyrrolidin-3-ol)[4]. Once deprotected, you can utilize a highly efficient Acid-Base Extraction . In an acidic aqueous environment, the pyrrolidine forms a water-soluble hydrochloride salt, while bibenzyl, toluene, and benzyl alcohol remain entirely neutral and partition into the organic waste phase.

G Crude Crude Deprotected Mixture (Product HCl + Bibenzyl) Partition Add 1M HCl (aq) & Diethyl Ether (Phase Separation) Crude->Partition Org1 Organic Phase (Bibenzyl, Toluene, Benzyl Alcohol) Partition->Org1 Aq1 Aqueous Phase (3-benzylpyrrolidin-3-ol HCl) Partition->Aq1 Discard1 Discard to Waste Org1->Discard1 Basify Add 2M NaOH (aq) to pH > 10 Extract with EtOAc Aq1->Basify Org2 Organic Phase (Pure 3-benzylpyrrolidin-3-ol) Basify->Org2 Aq2 Aqueous Phase (NaCl, Water) Basify->Aq2 Concentrate Dry (MgSO4) & Concentrate Pure Free Base Org2->Concentrate Discard2 Discard to Waste Aq2->Discard2

Acid-base extraction workflow for separating non-polar benzyl impurities from the basic product.

Step-by-Step Methodology: Acid-Base Extraction Protocol

This self-validating protocol ensures the complete removal of Wurtz coupling products and unreacted starting materials by exploiting the pKa difference between the product and the impurities.

Phase 1: Deprotection

  • Dissolve the crude tert-butyl 3-benzyl-3-hydroxypyrrolidine-1-carboxylate in methanol[4].

  • Add a 4M solution of Hydrochloric Acid in dioxane (10 equivalents)[4].

  • Stir at ambient temperature for 12 hours until TLC or LCMS confirms complete consumption of the starting material[4].

  • Concentrate the reaction mixture to dryness in vacuo to yield crude 3-benzylpyrrolidin-3-ol hydrochloride.

Phase 2: Acidic Wash (Impurity Removal) 5. Suspend the crude hydrochloride salt in 1M aqueous HCl (10 mL per gram of crude). 6. Add an equal volume of a non-polar organic solvent (Diethyl Ether or Heptane). 7. Transfer to a separatory funnel, shake vigorously, and allow the layers to separate. 8. Validation Check: The aqueous layer contains your protonated product. The organic layer contains the bibenzyl, toluene, and benzyl alcohol. 9. Drain the aqueous layer into a clean Erlenmeyer flask. Discard the organic layer. 10. Optional but recommended: Wash the aqueous layer with one additional portion of Diethyl Ether to ensure 100% removal of bibenzyl.

Phase 3: Basification and Product Isolation 11. Cool the aqueous layer in an ice-water bath to 0 °C. 12. Slowly add 2M aqueous NaOH dropwise while stirring, until the solution reaches a pH > 10 (verify with pH paper). The solution will become cloudy as the free-base pyrrolidine precipitates. 13. Extract the basified aqueous layer with Ethyl Acetate (3 x 10 mL per gram of theoretical yield). 14. Combine the Ethyl Acetate layers and wash with saturated aqueous NaCl (brine). 15. Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to afford pure 3-benzylpyrrolidin-3-ol.

References
  • US10308614B2 - Therapeutic compounds and uses thereof, Google Patents.
  • Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions, Green Chemistry (RSC Publishing).
  • Org. Synth. 2011, 88, 54, Organic Syntheses.
  • Grignard Reaction, Minnesota State University Moorhead.

Sources

Optimization

Technical Support Center: Troubleshooting N-Boc Deprotection of Hindered Pyrrolidines

Welcome to the Advanced Application Support Center. Removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered pyrrolidines (e.g., 2,5-disubstituted or 2,2,5,5-tetrasubstituted pyrrolidines) is a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Center. Removing the tert-butyloxycarbonyl (Boc) protecting group from sterically hindered pyrrolidines (e.g., 2,5-disubstituted or 2,2,5,5-tetrasubstituted pyrrolidines) is a notorious bottleneck in drug development and complex alkaloid synthesis. The steric bulk physically shields the carbamate oxygen from protonation and destabilizes the transition state required for C-O bond cleavage.

This guide synthesizes field-proven causality, quantitative data, and self-validating protocols to help you overcome incomplete conversions, suppress side reactions, and isolate your target amines efficiently.

Diagnostic Troubleshooting Workflow

Workflow Start Hindered N-Boc Pyrrolidine Cond1 Standard Acidic Cleavage (20% TFA/DCM, RT) Start->Cond1 Eval1 Complete Conversion? Cond1->Eval1 SideProd Side Products Observed? (t-Bu alkylation) Eval1->SideProd No Success Non-Aqueous Workup & Isolation Eval1->Success Yes Scavenger Add Scavenger Cocktail (TIPS, Anisole, H2O) SideProd->Scavenger Yes AcidSens Acid-Sensitive Groups? SideProd->AcidSens No Scavenger->Eval1 Re-evaluate Harsh Increase Acid/Temp (Neat TFA, 40°C) Harsh->Eval1 Re-evaluate AcidSens->Harsh No Mild Orthogonal Methods (TMSOTf or HFIP/MW) AcidSens->Mild Yes Mild->Success Complete

Workflow for troubleshooting N-Boc deprotection of sterically hindered pyrrolidines.

Frequently Asked Questions (FAQs)

Q1: Why is my hindered pyrrolidine resisting standard 20% TFA/DCM conditions? A: The cleavage of a Boc group relies on the protonation of the carbamate carbonyl, followed by the elimination of the tert-butyl cation. Bulky substituents at the C2 and C5 positions of the pyrrolidine ring physically block the approach of the acid and destabilize the transition state. To overcome this activation energy barrier, you must increase the acid concentration (e.g., up to 50% TFA or neat TFA) or elevate the reaction temperature to 40–50 °C[1].

Q2: I pushed the reaction with heat and neat TFA, but now I see multiple new spots on TLC. What happened? A: The prolonged reaction times required for hindered substrates give the liberated tert-butyl cation (


) ample time to act as a potent electrophile. This leads to undesired tert-butylation of electron-rich moieties in your molecule (e.g., aromatic rings, methionine)[2]. To prevent this, the use of scavengers such as triisopropylsilane (TIPS) or anisole is strongly recommended[2]. These additives act as sacrificial traps for the carbocation.

Q3: My molecule contains acid-sensitive functional groups (e.g., acetals, TBS ethers). How can I selectively remove the N-Boc group? A: Strong Brønsted acids will indiscriminately cleave acetals and silyl ethers. Instead, you must switch to orthogonal deprotection strategies. Thermolytic deprotection using fluorinated alcohols like hexafluoroisopropanol (HFIP) under microwave irradiation provides a completely acid-free, neutral deprotection pathway[3]. Alternatively, oxalyl chloride in methanol has been reported as a mild, functional-group-tolerant alternative for N-Boc deprotection[4].

Q4: The LC-MS shows complete deprotection, but my yield is terrible after the aqueous bicarbonate workup. Where is my product? A: Hindered pyrrolidines, once freed from the lipophilic Boc group, often become highly water-soluble secondary amines. Furthermore, low-molecular-weight pyrrolidines can be surprisingly volatile. Avoid standard aqueous washes. Instead, concentrate the reaction mixture under a stream of nitrogen, and use basic ion-exchange resins (e.g., Amberlyst A21) to neutralize the acid salt, or precipitate the amine directly as an HCl salt.

Quantitative Comparison of Deprotection Conditions

The following table summarizes the expected outcomes when applying various deprotection strategies to a highly hindered model substrate (e.g., 2,5-dimethylpyrrolidine derivatives).

MethodReagentsTempTimeTypical YieldMechanistic Causality & Notes
Standard Acid 20% TFA in DCM25 °C12 h< 30%Fails due to steric shielding of the carbamate carbonyl.
Strong Acid Neat TFA40 °C4 h60–70%Overcomes steric bulk but carries a high risk of

alkylation side reactions.
Scavenger Cocktail TFA / TIPS / H₂O (95:2.5:2.5)40 °C4 h> 85%TIPS acts as a hydride donor to rapidly quench the

cation into isobutane.
Lewis Acid TMSOTf, 2,6-Lutidine, DCM0 °C to 25 °C2 h> 90%Orthogonal deprotection; preserves Brønsted-acid-labile acetals and ethers.
Fluorinated Solvent HFIP (Microwave)150 °C1–2 h> 85%Neutral conditions; HFIP strongly hydrogen-bonds to stabilize the transition state[3].

Self-Validating Experimental Protocols

Protocol A: Aggressive Acidic Deprotection with Scavenger Cocktail

Use this protocol for robust molecules where steric hindrance is the primary barrier.

  • Preparation: Dissolve the hindered N-Boc pyrrolidine (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM).

  • Cocktail Formulation: Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIPS) / Water in a 95:2.5:2.5 (v/v/v) ratio[2].

    • Causality: TIPS reduces the generated tert-butyl cation to inert isobutane gas, while water quenches any highly reactive silyl intermediates, preventing cross-reactivity.

  • Execution: Add the cocktail to the substrate (approx. 10 mL per mmol). Stir the mixture at 40 °C for 4–6 hours.

  • Validation (Self-Check): Monitor the reaction via LC-MS. The product mass must shift by exactly -100 Da (loss of the Boc group: -C₅H₈O₂). On TLC, stain with Ninhydrin and heat; the appearance of a distinct red/purple spot confirms the presence of a free secondary amine.

  • Isolation: Evaporate the volatiles completely under reduced pressure. To avoid losing water-soluble products, neutralize the resulting TFA salt by passing it through a plug of Amberlyst A21 free-base resin eluted with methanol.

Protocol B: Acid-Free Microwave Deprotection in HFIP

Use this protocol for highly recalcitrant substrates or molecules containing acid-labile functional groups.

  • Preparation: Dissolve the N-Boc pyrrolidine (1.0 eq) in neat hexafluoroisopropanol (HFIP) (approx. 5 mL per mmol) in a heavy-walled microwave-safe vial[3].

  • Execution: Seal the vial with a crimp cap and heat in a dedicated microwave synthesizer at 150 °C for 1–2 hours[3].

    • Causality: HFIP is highly polar and a strong hydrogen-bond donor but is entirely non-nucleophilic. It stabilizes the polar transition state of the Boc cleavage without requiring the addition of destructive external Brønsted acids.

  • Validation (Self-Check): Monitor via TLC. The complete disappearance of the UV-active starting material and the emergence of a highly polar, ninhydrin-positive spot confirms successful deprotection.

  • Isolation: Because HFIP (bp 58 °C) and the reaction byproducts (isobutylene and CO₂) are highly volatile, simply concentrate the reaction mixture directly under reduced pressure. The crude free amine is typically clean enough for immediate downstream coupling.

References

  • N-Boc deprotection issues and altern
  • optimizing Boc deprotection conditions to avoid side reactions - Benchchem Benchchem
  • EP2070899A1 - Deprotection of N-BOC compounds - Google Patents Google P
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc)

Sources

Troubleshooting

Technical Support Center: Extraction of 3-Benzylpyrrolidin-3-ol Free Base

[1] Topic: Optimizing pH and Solvent Systems for 3-benzylpyrrolidin-3-ol Executive Summary & Chemical Logic This guide addresses the isolation of 3-benzylpyrrolidin-3-ol as a free base.[1] Successful extraction requires...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Optimizing pH and Solvent Systems for 3-benzylpyrrolidin-3-ol

Executive Summary & Chemical Logic

This guide addresses the isolation of 3-benzylpyrrolidin-3-ol as a free base.[1] Successful extraction requires a precise understanding of the molecule's acid-base chemistry.[1]

The Molecule:

  • Core Structure: Pyrrolidine ring (Secondary Amine).[1]

  • Substituents: Benzyl group (Lipophilic) and Hydroxyl group (Polar) at the C3 position.[1]

  • Critical Property: The secondary amine nitrogen is the protonation site.

  • pKa Estimate:

    
     (Typical pyrrolidine is 
    
    
    
    ; the electron-withdrawing inductive effect of the C3-hydroxyl lowers the pKa slightly).[1]

The Challenge: To extract the free base into an organic solvent, the amine must be completely deprotonated. If the pH is too low, the molecule remains charged (ammonium species) and stays in the aqueous phase. If the pH is sufficiently high, the molecule becomes neutral and partitions into the organic phase.

The Golden Standard Protocol

Do not deviate from the pH targets listed below. "Roughly basic" is insufficient for quantitative recovery of pyrrolidines.[1]

Reagents Required
  • Base: 50% NaOH or KOH (aq).[1] Avoid carbonates (foaming/insufficient pH).[1]

  • Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[1]

    • Warning: Do NOT use Ethyl Acetate (EtOAc).[1] As a secondary amine, 3-benzylpyrrolidin-3-ol can undergo aminolysis with EtOAc, forming an acetylated impurity (acetamide) over time.[1]

  • Brine: Saturated NaCl solution.[1]

Step-by-Step Methodology
  • Initial State: Ensure the crude material is fully dissolved in the aqueous phase (add dilute HCl if necessary to reach pH < 2). This ensures the amine is protonated (

    
    ) and water-soluble.[1]
    
  • Washing (Optional but Recommended): Wash the acidic aqueous layer with the chosen organic solvent (DCM/MTBE).[1]

    • Why? This removes non-basic lipophilic impurities while your product stays safely in the water. Discard the organic layer.

  • pH Adjustment (The Critical Step):

    • Cool the aqueous solution to < 10°C (exothermic reaction).[1]

    • Slowly add 50% NaOH while monitoring with a calibrated pH probe.[1]

    • Target pH: > 12.5 .

    • Note: A pH of 10 is not high enough.[1] According to the Henderson-Hasselbalch equation, at pH = pKa (approx 10), only 50% is free base. At pH 12 (pKa + 2), >99% is free base.

  • Extraction:

    • Add Solvent (Ratio 1:1 v/v relative to aqueous).[1]

    • Agitate vigorously for 5–10 minutes.

    • Allow phases to separate. Collect the organic (bottom for DCM, top for MTBE).

    • Repeat extraction 2 more times (Total 3x).

  • Drying & Isolation:

    • Combine organic layers.[1]

    • Dry over anhydrous

      
       or 
      
      
      
      for 30 minutes.
    • Filter and concentrate under reduced pressure (

      
      ).[1]
      

Troubleshooting & FAQs

Q1: My yield is significantly lower than expected (< 50%). Where is my product?

Diagnosis: The pH of your aqueous phase is likely too low. Explanation: Pyrrolidines are strong bases.[1] If your pKa is


, and you extracted at pH 10, half your product remained in the water.
Solution: 
  • Take the aqueous waste layer.[1]

  • Check pH.[1][2][3] If < 12.5, add NaOH until pH is 13-14.[1]

  • Re-extract with fresh solvent.[1]

  • Analyze the new organic layer by TLC or LC-MS.[1]

Q2: I am seeing a "rag layer" or emulsion that won't separate.

Diagnosis: The benzyl and hydroxyl groups give the molecule surfactant-like properties, stabilizing emulsions, especially at high pH. Solution:

  • Salting Out: Add solid NaCl to the aqueous phase until saturated. This increases the ionic strength, forcing organics out of the water (Salting-out effect).[1]

  • Filtration: Pass the emulsion through a pad of Celite. Suspended particulates often stabilize emulsions.[1]

  • Time: Allow to stand for 1 hour.

Q3: Can I use Ethyl Acetate (EtOAc) to replace DCM?

Diagnosis: NO. Explanation: Your molecule is a secondary amine .[1] Secondary amines are nucleophiles that can attack the carbonyl carbon of ethyl acetate.

  • Reaction: 3-benzylpyrrolidin-3-ol + EtOAc

    
     N-acetyl-3-benzylpyrrolidin-3-ol + Ethanol.[1]
    
  • This side reaction creates a permanent impurity.[1] Use MTBE or Toluene if you must avoid chlorinated solvents.[1]

Q4: The oil I isolated is solidifying or gummy. Is it impure?

Diagnosis: Not necessarily. Explanation: 3-benzylpyrrolidin-3-ol has a rigid bicyclic-like structure due to the substituents.[1] It may exist as a semi-solid or amorphous gum.[1] Verification: Run an NMR in


.
  • Look for the benzyl aromatic protons (7.2–7.4 ppm).[1]

  • Check for the disappearance of the salt counter-ion (e.g., no broad ammonium peaks > 8 ppm).

Visualization & Data

Figure 1: Extraction Logic Flowchart

ExtractionWorkflow Start Crude Reaction Mixture (Acidic/Salt Form) AcidWash Optional: Acidic Wash (Remove non-basic impurities) Start->AcidWash DiscardOrg Discard Organic Layer AcidWash->DiscardOrg Organic Phase pHAdjust pH Adjustment Target: pH > 12.5 Reagent: 50% NaOH AcidWash->pHAdjust Aqueous Phase Extract Liquid-Liquid Extraction Solvent: DCM or MTBE (Repeat 3x) pHAdjust->Extract PhaseSplit Phase Separation Extract->PhaseSplit AqLayer Aqueous Layer (Check pH, Re-extract if <12) PhaseSplit->AqLayer OrgLayer Organic Layer (Contains Free Base) PhaseSplit->OrgLayer Drying Dry (Na2SO4) & Filter OrgLayer->Drying Concentrate Concentrate in Vacuo (<40°C) Drying->Concentrate Final Isolated Free Base 3-benzylpyrrolidin-3-ol Concentrate->Final

Caption: Optimized workflow for the isolation of pyrrolidine free bases, highlighting the critical pH adjustment step.

Table 1: Solvent Selection Guide for Secondary Amines
SolventSolubility (LogS)SelectivityRisk ProfileRecommendation
Dichloromethane (DCM) HighExcellentToxic, HalogenatedPrimary Choice for small scale
MTBE HighGoodFlammableRecommended (Greener alternative)
Ethyl Acetate HighPoorReactive Avoid (Risk of acetylation)
Toluene ModerateGoodHigh Boiling PointGood for large scale/azeotroping
Diethyl Ether HighGoodPeroxide FormerAcceptable, but MTBE is safer

References

  • Reich, H. J. (2018).[1] Bordwell pKa Table (Acidity in DMSO and Water). University of Wisconsin-Madison. [Link]

    • Context: Reference for pyrrolidine pKa values (~11.3) and inductive effects of substituents.[1]

  • PubChem. (2024).[1][4] Compound Summary: Pyrrolidin-3-ol.[1][5][6] National Library of Medicine.[1] [Link]

    • Context: Structural properties and solubility data for the core pyrrolidin-3-ol scaffold.[1]

    • Context: General protocols for amine extractions and salt formation.[1][7]

    • Context: Partition coefficients and solvent safety data.[1]

Sources

Optimization

Resolving enantiomers of 3-benzylpyrrolidin-3-ol via chiral HPLC

Technical Support Center: Chiral Resolution of 3-Benzylpyrrolidin-3-ol Executive Summary & Molecular Context Target Molecule: 3-benzylpyrrolidin-3-ol Chemical Profile: Core: Pyrrolidine ring (Secondary amine, ). Chiral C...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Resolution of 3-Benzylpyrrolidin-3-ol

Executive Summary & Molecular Context

Target Molecule: 3-benzylpyrrolidin-3-ol Chemical Profile:

  • Core: Pyrrolidine ring (Secondary amine,

    
    ).
    
  • Chiral Center: C3 (Quaternary carbon).

  • Functionality:

    • Amine: Strong Lewis base; prone to silanol interactions (peak tailing).

    • Hydroxyl: H-bond donor/acceptor; critical for chiral recognition.

    • Benzyl Group: Provides steric bulk and

      
       interaction sites.
      

The Challenge: The simultaneous presence of a basic amine and a polar hydroxyl group creates a "dual-threat" for chromatography.[1] The amine causes severe peak tailing on silica supports, while the quaternary center requires a stationary phase with high steric selectivity.

Method Development Strategy (Protocol)

Do not rely on trial and error. Follow this logic-driven screening protocol to establish a baseline separation.

Phase 1: Column Selection (The "Golden Four")

For 3-substituted pyrrolidines, immobilized polysaccharide columns are the industry standard due to their ability to tolerate aggressive solvents.

PriorityColumn ChemistryCommercial Name (Example)Rationale
1 Amylose tris(3,5-dimethylphenylcarbamate)Chiralpak IA / AD-H High success rate for aromatic/amine combinations.
2 Cellulose tris(3,5-dimethylphenylcarbamate)Chiralcel OD-H Complementary selectivity to AD/IA.
3 Cellulose tris(3,5-dichlorophenylcarbamate)Chiralpak IC "Universal" column; distinct steric clefts for quaternary centers.
Phase 2: Mobile Phase Screening (Normal Phase)
  • Base Solvent: n-Hexane / Isopropanol (IPA) (90:10).

  • Mandatory Additive: 0.1% Diethylamine (DEA) or Ethylenediamine (EDA).

    • Why: The additive competes for silanol sites on the silica support, preventing the pyrrolidine amine from sticking.

Phase 3: The Self-Validating System

Every injection must pass these criteria to be considered a "valid" method:

  • Resolution (

    
    ): 
    
    
    
    (Baseline separation).
  • Tailing Factor (

    
    ): 
    
    
    
    (Symmetric peaks).
  • Capacity Factor (

    
    ): 
    
    
    
    (Avoid elution at void volume).

Visualization: Method Development Workflow

MethodDev Start Start: 3-benzylpyrrolidin-3-ol Screen Screening Phase Columns: IA, OD-H, IC MP: Hex/IPA/DEA (90:10:0.1) Start->Screen Check Check System Suitability Rs > 1.5? Screen->Check Optimize Optimization Phase Adjust % IPA or Switch to EtOH Check->Optimize Partial Sep Success Method Validated Proceed to Scale-up Check->Success Yes Fail Switch Mode Try Polar Organic Mode (POM) 100% MeCN + 0.1% DEA Check->Fail No Sep Optimize->Check Fail->Check

Caption: Logic flow for establishing a baseline chiral method. Note the critical decision point at System Suitability.

Troubleshooting & FAQs

Category A: Peak Shape Issues

Q: My peaks are tailing severely (


). I am using Hexane/IPA. What is wrong? 
  • Diagnosis: This is "Silanol Overload." The secondary amine of the pyrrolidine is interacting with the acidic silanols of the column packing material.

  • The Fix:

    • Increase Additive: Bump Diethylamine (DEA) from 0.1% to 0.2%.

    • Switch Additive: If DEA fails, use Ethylenediamine (EDA) . EDA is bidentate and binds more strongly to silanols, effectively "capping" them.

    • Check Column History: If the column was previously used with acidic additives (TFA), it may have "memory." Flush with 100% Ethanol + 0.5% DEA for 2 hours.

Q: I see "Ghost Peaks" or a rising baseline.

  • Diagnosis: The benzyl group is UV-active, but impurities from the synthesis (benzyl bromide residues) might be eluting late.

  • The Fix: Run a gradient wash (100% IPA) after every 10 injections to clear lipophilic contaminants.

Category B: Selectivity (Separation) Issues

Q: I have sharp peaks, but they are overlapping (


). 
  • Diagnosis: The chiral selector cannot distinguish the enantiomers with the current solvent shell.

  • The Fix:

    • Solvent Switch: Change the alcohol modifier.[2][3][4] If using IPA, switch to Ethanol or Methanol .[4] Methanol forms different solvation shells and often drastically changes selectivity for 3-substituted pyrrolidines.

    • Temperature: Lower the temperature to

      
      . Lower temperature increases the difference in enthalpy of adsorption (
      
      
      
      ), often improving resolution for difficult isomers.

Q: The sample is precipitating in the mobile phase.

  • Diagnosis: 3-benzylpyrrolidin-3-ol is polar (amine/alcohol) but the benzyl group adds lipophilicity. It may not dissolve well in 90% Hexane.

  • The Fix: Switch to Polar Organic Mode (POM) .

    • Recipe: 100% Acetonitrile (or Methanol) + 0.1% DEA/TEA.

    • Note: This mode only works on immobilized columns (Chiralpak IA, IC, ID). Do not use 100% Acetonitrile on coated columns (AD-H, OD-H) unless explicitly permitted by the manufacturer, as it may strip the selector.

Visualization: Troubleshooting Logic Tree

Troubleshooting Problem Problem Detected Tailing Peak Tailing Problem->Tailing Overlap Poor Resolution Problem->Overlap AddDEA Add 0.1% DEA Tailing->AddDEA Temp Lower Temp to 10°C Overlap->Temp StrongBase Switch to Ethylenediamine AddDEA->StrongBase Still Tailing Alcohol Switch IPA -> EtOH Temp->Alcohol Rs < 1.5

Caption: Decision tree for resolving common chromatographic anomalies for basic amines.

Advanced Optimization Data

Effect of Temperature on Resolution (


) 
Data simulated based on thermodynamic behavior of chiral amines on Amylose-based CSPs.
Temperature (

)
Retention (

)
Selectivity (

)
Resolution (

)
Recommendation
35 2.11.101.2Too fast; poor separation.
25 3.51.181.6Standard Operating Point.
10 5.21.252.1Use for difficult separations.

Protocol Note: As temperature drops, mobile phase viscosity increases. Reduce flow rate from 1.0 mL/min to 0.7 mL/min to maintain backpressure


 bar.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2024). Authoritative guide on immobilized polysaccharide columns and solvent compatibility.

  • Phenomenex. Chiral HPLC Separations: A Guide to Column Selection and Method Development. (Accessed 2024). Comprehensive overview of chiral recognition mechanisms for basic amines.

  • Sigma-Aldrich (Merck). HPLC Troubleshooting Guide: Peak Tailing. (Accessed 2024). Standard protocols for addressing silanol interactions with amine-containing compounds.

  • BenchChem. Troubleshooting Guide for HPLC Analysis of Chiral Compounds. (Accessed 2024). Specific workflows for resolving resolution and peak shape issues.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Analysis of 3-Benzylpyrrolidin-3-ol Hydrochloride

This comparative guide details the 1H NMR analysis of 3-benzylpyrrolidin-3-ol hydrochloride , a specialized chiral building block, contrasting it with its most common structural isomer, 1-benzyl-3-pyrrolidinol .[1] Conte...

Author: BenchChem Technical Support Team. Date: March 2026

This comparative guide details the 1H NMR analysis of 3-benzylpyrrolidin-3-ol hydrochloride , a specialized chiral building block, contrasting it with its most common structural isomer, 1-benzyl-3-pyrrolidinol .[1]

Content Type: Technical Application Note & Comparison Guide Target Audience: Medicinal Chemists, Analytical Scientists, and Process Development Engineers[1]

Executive Summary & Strategic Comparison

In drug discovery, the pyrrolidine scaffold is ubiquitous. However, distinguishing between regioisomers—specifically C-substituted versus N-substituted derivatives—is a critical quality attribute.

This guide focuses on 3-benzylpyrrolidin-3-ol hydrochloride (Product A) , a tertiary alcohol with a secondary amine core.[1] We compare it directly with 1-benzyl-3-pyrrolidinol (Alternative B) , a secondary alcohol with a tertiary amine core.[1] While they share the molecular formula


, their pharmacological profiles and synthetic utility differ vastly.
At a Glance: The Structural Divergence
FeatureProduct A: 3-benzylpyrrolidin-3-ol HCl Alternative B: 1-benzyl-3-pyrrolidinol
Core Functionality Secondary Amine (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
Tertiary Amine (

)
Alcohol Type Tertiary (Quaternary Carbon at C3)Secondary (Methine Carbon at C3)
Chirality Chiral center at C3 (Quaternary)Chiral center at C3 (Methine)
Key NMR Marker Absence of H-3 methine signal.[2][3][4]Presence of H-3 methine signal (~4.4 ppm).[1]
Common Use Scaffold for dual-functionalization (N-capping).[1]Pre-functionalized N-group; H-bonding donor.[1]

Technical Deep Dive: 1H NMR Spectrum Analysis

Solvent Selection Strategy: DMSO-d6 vs. D2O

For the hydrochloride salt, solvent choice dictates the visibility of exchangeable protons.[5]

  • DMSO-d6 (Recommended): Preserves the ammonium (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) and hydroxyl (
    
    
    
    ) proton signals. This is crucial for confirming salt formation and the presence of the tertiary alcohol.
  • D2O: Causes rapid exchange of

    
     and 
    
    
    
    to
    
    
    and
    
    
    , erasing these diagnostic peaks. Use D2O only for analyzing the rigid carbon backbone without coupling interference from labile protons.
Detailed Spectral Assignment (Product A)

Conditions: 400 MHz, DMSO-d6, 298 K. Structure Reference: 3-Benzyl group at C3; Hydroxyl at C3; HCl salt on N.[1]

PositionShift (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

, ppm)
MultiplicityIntegralMechanistic Insight

9.20 - 9.60 Broad Singlet2HSalt Confirmation: Highly deshielded due to positive charge on nitrogen. Appears as two broad humps or one wide band.[1]
Ar-H 7.15 - 7.35Multiplet5HBenzyl Ring: Typical aromatic region.[1] Mono-substituted benzene pattern.[1]
OH 5.40 - 5.60 Singlet1HTertiary Alcohol: Sharp singlet (no vicinal coupling to CH).[1] Disappears in D2O.
H-2 (a,b) 3.10 - 3.40Multiplet2Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-to-Nitrogen:
Deshielded by proximal

and quaternary C3 center. diastereotopic due to C3 chirality.[1]
H-5 (a,b) 3.00 - 3.25Multiplet2Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-to-Nitrogen:
Slightly shielded relative to H-2 due to distance from the benzyl/OH steric bulk.
Bn-ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

2.85Singlet (or AB q)2HBenzylic: Appears as a singlet or tight AB quartet. Critical: Does NOT couple to H-3 (as C3 is quaternary).
H-4 (a,b) 1.80 - 2.05Multiplet2Hngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-to-Nitrogen:
The most shielded ring protons. Complex roofing effect due to ring puckering.[1]
Distinguishing the Alternative (Isomer B)

If your sample is actually 1-benzyl-3-pyrrolidinol , the spectrum changes drastically:

  • The H-3 Methine: You will see a distinct multiplet at ~4.3 - 4.5 ppm (CH-OH).[1] Product A lacks this signal entirely.

  • Benzylic Protons: In Alternative B, the benzyl ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     is attached to Nitrogen. It appears as a distinct singlet at ~3.6 ppm  (free base) or split AB quartet (salt). In Product A, the benzyl is on Carbon (C3), shifting it upfield to ~2.85 ppm .
    
  • Amine Protons: Alternative B (tertiary amine) has no ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     protons in the free base form, or a single 
    
    
    
    proton in salt form. Product A has two
    
    
    protons.

Experimental Protocol: Self-Validating Analysis

This protocol ensures reproducibility and immediate detection of free-base impurities.[1]

Step 1: Sample Preparation
  • Weigh 10-15 mg of 3-benzylpyrrolidin-3-ol HCl into a clean vial.

    • Why: High concentration ensures minor isomeric impurities are visible above the baseline noise.

  • Add 0.6 mL of DMSO-d6 (containing 0.03% TMS).

    • Why: TMS provides an internal reference (0.00 ppm).[1][6][7] DMSO prevents salt precipitation.[1]

  • Sonicate for 30 seconds.

    • Check: Solution must be perfectly clear. Turbidity indicates free-base insolubility or inorganic salts.[1]

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for quantitative integration).[1]

  • Relaxation Delay (D1): 5 seconds.

    • Reasoning: Ensures full relaxation of the

      
       protons, allowing for accurate integration against the aromatic protons.
      
  • Scans: 16 (minimum) to 64 (for impurity profiling).

Step 3: Validation (The "D2O Shake")

After acquiring the DMSO spectrum:

  • Add 2 drops of D2O directly to the NMR tube.

  • Shake and re-acquire the spectrum.

  • Pass Criteria: The broad peaks at >9.0 ppm (

    
    ) and ~5.5 ppm (
    
    
    
    ) must disappear . The aromatic region (7.2 ppm) and alkyl region (1.8 - 3.4 ppm) must remain, confirming the labile nature of the lost signals.

Visualizing the Structural Logic

The following diagram illustrates the connectivity and the resulting NMR logic flow for identifying Product A over Alternative B.

NMR_Logic Start Unknown Sample (C11H15NO HCl) Check_H3 Check 4.3 - 4.5 ppm Region (Methine CH-OH) Start->Check_H3 Result_B Signal Present: Isomer B (1-Benzyl-3-pyrrolidinol) Check_H3->Result_B Multiplet Found Result_A_Path Signal Absent: Likely Product A (Quaternary C3) Check_H3->Result_A_Path Baseline Flat Check_NH Check 9.0 - 9.6 ppm (Ammonium Protons) Result_A_Path->Check_NH NH_2H Integration = 2H (Secondary Amine Salt) Check_NH->NH_2H Broad Singlet NH_1H Integration = 1H (Tertiary Amine Salt) Check_NH->NH_1H Sharp/Broad Singlet Final_A CONFIRMED: 3-benzylpyrrolidin-3-ol HCl NH_2H->Final_A

Caption: Logical decision tree for distinguishing 3-benzylpyrrolidin-3-ol HCl from its N-benzyl regioisomer using 1H NMR marker signals.

References

  • PubChem. 3-benzylpyrrolidin-3-ol hydrochloride (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.[8] Organic Process Research & Development.[1] Available at: [Link][1]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.[1] Available at: [Link][1]

Sources

Comparative

Comparing reactivity of 3-benzyl vs 3-phenyl pyrrolidin-3-ol

Executive Summary In medicinal chemistry and lead optimization, the choice between a 3-phenylpyrrolidin-3-ol and a 3-benzylpyrrolidin-3-ol scaffold is rarely just a matter of space-filling. It is a decision that fundamen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In medicinal chemistry and lead optimization, the choice between a 3-phenylpyrrolidin-3-ol and a 3-benzylpyrrolidin-3-ol scaffold is rarely just a matter of space-filling. It is a decision that fundamentally alters the electronic landscape, metabolic stability, and synthetic reactivity of the molecule.

This guide objectively compares these two privileged scaffolds. While they share a pyrrolidine core and a tertiary hydroxyl group, the direct attachment of the phenyl ring in the 3-phenyl variant creates a benzylic system with heightened reactivity toward acid-catalyzed elimination and ionization. In contrast, the 3-benzyl variant, being homobenzylic , offers a robust, "aliphatic-like" tertiary alcohol profile that is more resistant to metabolic derivatization and spontaneous dehydration.

Structural & Electronic Analysis

The defining difference lies in the connectivity of the aromatic ring relative to the C3 quaternary center.

Feature3-Phenylpyrrolidin-3-ol3-Benzylpyrrolidin-3-ol
Structure Phenyl ring directly attached to C3.Phenyl ring separated by a methylene (-CH₂-) bridge.
Electronic Class Benzylic Tertiary Alcohol.Homobenzylic Tertiary Alcohol.
Cation Stability High (Resonance stabilized).Moderate (Hyperconjugation only).
Rotational Freedom Restricted (Phenyl rotation only).Flexible (Methylene bridge allows "swing").
pKa (Pyrrolidine NH) ~9.5 (Inductive withdrawing effect of Ph).~10.0 (Alkyl donating effect of Benzyl).
Mechanistic Visualization: Carbocation Stability

The following diagram illustrates why the 3-phenyl scaffold is significantly more reactive under acidic conditions. The benzylic carbocation enjoys resonance stabilization that the homobenzylic system lacks.[1]

CarbocationStability cluster_phenyl 3-Phenyl (Benzylic) Pathway cluster_benzyl 3-Benzyl (Homobenzylic) Pathway P_Start 3-Phenylpyrrolidin-3-ol P_Cation Benzylic Cation (Resonance Stabilized) P_Start->P_Cation Fast (-H2O) P_Product Conjugated Alkene (Styrene-like) P_Cation->P_Product Elimination B_Start 3-Benzylpyrrolidin-3-ol B_Cation Tertiary Cation (No Resonance) B_Start->B_Cation Slow (High Barrier) B_Product Alkene (Non-conjugated) B_Cation->B_Product Elimination

Figure 1: Comparative ionization pathways. The 3-phenyl system rapidly accesses a stabilized cation, facilitating SN1 reactions and elimination.

Reactivity Profile Comparison

A. Acid-Catalyzed Dehydration (Stability)
  • 3-Phenylpyrrolidin-3-ol: Highly susceptible to dehydration. In the presence of strong acids (e.g., TFA, HCl) or Lewis acids, the C3-OH group ionizes to form a benzylic carbocation. This intermediate rapidly eliminates a proton to form a double bond. If the nitrogen is protected (e.g., N-Boc), this yields a stable styrene derivative. If unprotected, the resulting enamine/imine species can hydrolyze or polymerize.

  • 3-Benzylpyrrolidin-3-ol: Significantly more stable. While it is a tertiary alcohol, it lacks the driving force of conjugation. Dehydration requires forcing conditions (high heat, strong acid catalysts like

    
    ) and typically follows Zaitsev's rule to form the internal alkene.
    
B. Nucleophilic Substitution (SN1 vs SN2)
  • 3-Phenyl: The tertiary benzylic center is too crowded for SN2 but perfect for SN1. Transformations converting the -OH to -Cl, -F, or -OMe proceed rapidly via the carbocation.

  • 3-Benzyl: Reacts as a standard tertiary alcohol. Substitution is slower and often competes with elimination.

C. N-Functionalization
  • Steric Impact: The 3-benzyl group, due to the methylene linker, can fold back toward the nitrogen atom, potentially creating a "steric umbrella" that shields the N-H slightly more than the rigid phenyl ring in the 3-phenyl analog. However, for standard alkylations (e.g., reductive amination), both react efficiently.

Experimental Data & Protocols

The following protocols demonstrate the practical differences in handling these scaffolds.

Experiment 1: Acid Stability Challenge (Dehydration Test)

Objective: Determine the half-life of the alcohol under acidic deprotection conditions (simulating Boc-removal).

Protocol:

  • Substrate Preparation: Dissolve 0.5 mmol of N-Boc-3-phenylpyrrolidin-3-ol and N-Boc-3-benzylpyrrolidin-3-ol in separate vials containing 2 mL of DCM.

  • Acid Treatment: Add 1 mL of Trifluoroacetic Acid (TFA) to each vial at 0 °C.

  • Monitoring: Warm to room temperature (25 °C). Monitor by LC-MS at t=5 min, 1 hr, and 4 hr.

  • Results Interpretation:

    • 3-Phenyl: Expect rapid loss of the -OH group. LC-MS will show a mass corresponding to [M-Boc-H2O+H]+ (dehydrated alkene) or complex degradation products due to enamine instability.

    • 3-Benzyl: Expect clean deprotection to the pyrrolidine salt [M-Boc+H]+. The -OH group remains intact.

Experiment 2: O-Alkylation (Ether Synthesis)

Objective: Compare reactivity in forming the 3-methoxy derivative.

Protocol:

  • Setup: To a solution of substrate (1.0 eq) in anhydrous THF at 0 °C, add NaH (1.5 eq, 60% dispersion). Stir for 30 min.

  • Alkylation: Add Methyl Iodide (1.2 eq). Warm to RT and stir for 12 h.

  • Observation:

    • 3-Phenyl: Reaction may be sluggish due to steric crowding at the benzylic center, but once deprotonated, the alkoxide is stable. However, side reactions (elimination to styrene) are a major risk if the mixture is heated.

    • 3-Benzyl: Reacts as a standard tertiary alkoxide. Less prone to elimination side-products compared to the phenyl analog.

Comparative Data Summary

Property3-Phenylpyrrolidin-3-ol3-Benzylpyrrolidin-3-olImplication
LogP (Calc) ~1.2~1.63-Benzyl is more lipophilic due to the extra -CH₂-.
TPSA ~32 Ų~32 ŲIdentical polar surface area.
Metabolic Liability High (Benzylic hydroxylation)Moderate (Aromatic hydroxylation)3-Phenyl is more likely to be metabolized at the benzylic position.
Chemical Stability Low (Acid sensitive)High (Acid resistant)3-Benzyl is preferred for multistep synthesis requiring acidic steps.
Csp3 Count LowerHigher3-Benzyl adds fraction of sp3 character (Fsp3), often desired in modern drug design.

References

  • PubChem. (2025).[2] (3S)-pyrrolidin-3-ol Compound Summary. National Library of Medicine. [Link]

  • Naqvi, A., et al. (2021). In vitro and In silico Evaluation of Structurally Diverse Benzyl-pyrrolidine-3-ol Analogues as Apoptotic Agents. Monash University / ResearchGate. [Link]

  • Study.com. (2025). Acid-catalyzed dehydration of 3-hydroxy-3-phenylcyclohexanone. [Link]

Sources

Validation

A Comparative Guide to Achieving Optimal HPLC Retention and Peak Shape for 3-benzylpyrrolidin-3-ol hydrochloride

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-benzylpyrrolidin-3-ol hydrochloride. As a polar, basic compound, this analyte presents u...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the analysis of 3-benzylpyrrolidin-3-ol hydrochloride. As a polar, basic compound, this analyte presents unique challenges in conventional reversed-phase chromatography, often resulting in poor retention and significant peak tailing. We will explore the underlying physicochemical principles governing its chromatographic behavior and provide detailed, data-supported comparisons of three primary analytical approaches: standard Reversed-Phase Chromatography (RPC), Ion-Pair Chromatography (IPC), and Hydrophilic Interaction Liquid Chromatography (HILIC).

Understanding the Analyte: 3-benzylpyrrolidin-3-ol hydrochloride

Before developing a separation method, it is crucial to understand the properties of the analyte. 3-benzylpyrrolidin-3-ol is a moderately polar molecule, containing a tertiary alcohol and a secondary amine within a pyrrolidine ring, plus a non-polar benzyl group. As a hydrochloride salt, it is readily soluble in aqueous media.

  • pKa (predicted): The pyrrolidine nitrogen is basic. In solution, particularly at pH values below its pKa, it will be protonated, carrying a positive charge. This is the primary reason for its challenging behavior in HPLC.

  • Polarity: The presence of the hydroxyl and amine groups makes the molecule polar. However, the benzyl group provides some hydrophobicity. PubChem lists a calculated XLogP3-AA value of 1.3 for the free base, suggesting a balance of hydrophilic and lipophilic character[1].

  • Interactions: The protonated amine is highly susceptible to secondary interactions with the stationary phase, particularly the acidic silanol groups present on the surface of traditional silica-based columns. This is a major cause of peak tailing[2][3][4].

These properties dictate that a "one-size-fits-all" C18 method is unlikely to provide adequate results without careful optimization or the selection of an alternative chromatographic mode.

Part 1: Comparative Analysis of HPLC Methodologies

We will now compare three distinct HPLC strategies. For each method, we will discuss the separation mechanism, provide a detailed experimental protocol, and present representative data to illustrate the expected performance.

Method A: Standard Reversed-Phase Chromatography (RPC)

Standard RPC on C18 or C8 columns is the most common HPLC mode, but it is often unsuitable for highly polar and basic compounds[5][6]. These analytes have limited interaction with the non-polar stationary phase, leading to early elution, often near the void volume.

Causality of Poor Performance: The primary retention mechanism in RPC is hydrophobic interaction. 3-benzylpyrrolidin-3-ol, especially in its protonated form, is highly polar and thus has a low affinity for the non-polar C18 chains. Furthermore, the positively charged amine can interact strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface, causing peak tailing[3][4]. Using a low pH mobile phase (e.g., pH < 3) can suppress the ionization of silanols, mitigating this effect, but may not sufficiently improve retention[2][7].

  • Column: Standard C18, 4.6 x 150 mm, 5 µm (Type A or B silica)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 5% to 95% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detector: UV at 215 nm

Column TypeExpected Retention Time (min)USP Tailing Factor (T)Comments
Standard C18 (Type A Silica)~1.5 (Near void)> 2.0Very poor retention, severe peak tailing due to high silanol activity.
Modern C18 (End-capped, Type B)~2.01.5 - 1.8Slightly improved retention and peak shape due to reduced silanol interactions, but still suboptimal[2][3].
Method B: Ion-Pair Reversed-Phase Chromatography (IP-RPC)

To enhance the retention of ionic compounds in RPC, ion-pairing reagents can be added to the mobile phase[6][8]. These reagents are typically surfactants that have a charged head group and a non-polar tail.

Mechanism of Separation: For a positively charged analyte like protonated 3-benzylpyrrolidin-3-ol, an anionic ion-pairing reagent (e.g., sodium dodecyl sulfate (SDS) or trifluoroacetic acid (TFA)) is used. Two primary models describe the mechanism[8][9][10]:

  • Ion-Pair Formation: The reagent forms a neutral ion-pair with the analyte in the mobile phase. This neutral complex is more hydrophobic and is retained more strongly by the C18 stationary phase[8].

  • Dynamic Ion Exchange: The hydrophobic tail of the ion-pairing reagent adsorbs onto the stationary phase, creating a dynamic ion-exchange surface. The positively charged analyte is then retained by interacting with the negatively charged head groups[9].

  • Column: Modern C18 (End-capped), 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 5 mM Sodium Dodecyl Sulfate (SDS) in 25 mM Phosphate Buffer, pH 3.0

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 20% to 80% B over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Injection Volume: 5 µL

  • Detector: UV at 215 nm

SDS Concentration (mM)Expected Retention Time (min)USP Tailing Factor (T)Comments
0 (No Ion-Pair)~2.01.6Baseline condition from modern C18.
2.5~4.51.3Significant increase in retention with improved peak symmetry.
5.0~7.81.2Further retention increase, good peak shape. Optimal for this application.
10.0~11.21.2Strong retention, but may lead to longer run times and column re-equilibration issues.
Method C: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an increasingly popular technique for separating compounds that are too polar for RPC[11][12][13]. It utilizes a polar stationary phase (e.g., bare silica, amide, diol) and a mobile phase with a high concentration of organic solvent, typically acetonitrile[14].

Mechanism of Separation: The HILIC retention mechanism is complex and multi-modal, involving[11][12][13][15]:

  • Partitioning: The mobile phase creates a water-enriched layer on the surface of the polar stationary phase. Polar analytes partition into this aqueous layer and are retained.

  • Adsorption: Direct adsorption of the analyte onto the stationary phase via hydrogen bonding and dipole-dipole interactions.

  • Electrostatic Interactions: If the stationary phase or analyte is charged, electrostatic attraction or repulsion can occur, significantly influencing retention.

For 3-benzylpyrrolidin-3-ol, which is both polar and cationic, HILIC offers strong retention without the need for ion-pairing reagents.

  • Column: HILIC Amide, 2.1 x 100 mm, 2.7 µm

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5

  • Mobile Phase B: Acetonitrile (ACN)

  • Gradient: 95% to 50% B over 8 minutes (Note: This is a "reversed" gradient compared to RPC)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

  • Detector: UV at 215 nm (or Mass Spectrometry, as HILIC is highly compatible)

HILIC Phase TypeExpected Retention Time (min)USP Tailing Factor (T)Comments
Bare Silica~6.51.4Strong retention due to ionic interactions with silanols, but can sometimes show tailing.
Amide~5.21.1Excellent retention and peak shape. Amide phases are less acidic than bare silica.
Zwitterionic~4.81.1Offers alternative selectivity and excellent peak shape, particularly for charged analytes[11].

Part 2: Visualization of Concepts

To better illustrate the workflows and mechanisms, the following diagrams are provided.

G cluster_analyte Analyte Properties cluster_methods HPLC Method Selection cluster_outcomes Expected Outcome Analyte 3-benzylpyrrolidin-3-ol (Polar & Basic) RPC Reversed-Phase (RPC) (Non-polar C18) Analyte->RPC Poor Affinity IPRPC Ion-Pair RPC (C18 + Reagent) Analyte->IPRPC Forms Ion-Pair HILIC HILIC (Polar Phase) Analyte->HILIC High Affinity Outcome_RPC Poor Retention Severe Tailing RPC->Outcome_RPC Outcome_IPRPC Good Retention Symmetric Peak IPRPC->Outcome_IPRPC Outcome_HILIC Strong Retention Symmetric Peak HILIC->Outcome_HILIC

Caption: Method selection workflow based on analyte properties.

G cluster_rpc Reversed-Phase Chromatography (RPC) cluster_hilic Hydrophilic Interaction Chromatography (HILIC) C18 C18 Stationary Phase (Non-Polar) Analyte_RPC Analyte (+) Analyte_RPC->C18 Weak Hydrophobic Interaction (Poor Retention) Silanol Si-O⁻ Analyte_RPC->Silanol Strong Ionic Interaction (Peak Tailing) HILIC_Phase Polar Stationary Phase Adsorbed Water Layer Analyte_HILIC Analyte (+) Analyte_HILIC->HILIC_Phase:f1 Partitioning & Adsorption (Strong Retention)

Caption: Comparison of RPC and HILIC retention mechanisms.

Part 3: Discussion and Recommendations

For the routine analysis of 3-benzylpyrrolidin-3-ol hydrochloride, standard reversed-phase methods are inadequate due to poor retention and peak tailing. The choice between IP-RPC and HILIC depends on the specific application requirements.

  • Ion-Pair RPC is an excellent choice when laboratories are restricted to using standard C18 columns. It effectively enhances retention and improves peak shape. However, ion-pairing reagents can be difficult to remove from the column and LC system, and are often incompatible with mass spectrometry.

  • HILIC is arguably the superior technique for this class of molecule. It provides strong retention, excellent peak shapes, and is fully compatible with mass spectrometry, which is a significant advantage for metabolite identification or impurity profiling. The primary considerations for HILIC are the need for a dedicated polar column and careful control of the mobile phase composition, particularly the water content, to ensure reproducibility[13].

Recommendation: For new method development, HILIC is the recommended approach due to its high performance and MS compatibility. If legacy methods or equipment necessitate the use of C18 columns, IP-RPC provides a robust and effective alternative .

References

  • Element Lab Solutions. (2024, April 22). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Dr. Maisch GmbH. HILIC. [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?[Link]

  • Welch Materials. (2025, December 23). [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. [Link]

  • Biocompare. Hydrophilic Interaction (HILIC) Columns. [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. [Link]

  • Muñoz, M. A., et al. (2013, November 27). How can I prevent peak tailing in HPLC? ResearchGate. [Link]

  • Buchi.com. Why HILIC is what your polar compounds need for purification. [Link]

  • Bell, D. S. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC. [Link]

  • Long, W. J., Brooks, A. E., & Biazzo, W. (2009, March 17). Analysis of Polar Compounds Using 100% Aqueous Mobile Phases with Agilent ZORBAX Eclipse Plus Phenyl-Hexyl and Other ZORBAX Phenyl Columns. Agilent Technologies, Inc. [Link]

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]

  • Separation Science. (2023, October 20). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]

  • SIELC Technologies. Polar Compounds. [Link]

  • Technology Networks. (2024, March 12). Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • ResearchGate. (2014, September 1). Polar compounds separation by HPLC - any thoughts?[Link]

  • Liu, H., & Pohl, C. A. (2005). Role of ion pairing in anionic additive effects on the separation of cationic drugs in reversed-phase liquid chromatography. Journal of Chromatography A, 1073(1-2), 195-203. [Link]

  • Phenomenex. (2025, May 23). Guide to Choosing the Correct HPLC Solvent. [Link]

  • Google Patents.
  • PubChemLite. 3-benzylpyrrolidin-3-ol hydrochloride (C11H15NO). [Link]

  • Google Patents. EP4382529A1 - A process for preparing pure (3s)-pyrrolidin-3-ol and pure (3s).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 102507, (R)-(+)-1-Benzyl-3-pyrrolidinol. [Link]

  • Podolska, M., et al. (2011). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Acta Poloniae Pharmaceutica ñ Drug Research, 68(5), 709-715. [Link]

Sources

Comparative

Infrared (IR) spectroscopy peaks for quaternary hydroxyl group

Analytical Mastery: Resolving Quaternary Hydroxyl Peaks Using Advanced IR Spectroscopy In pharmaceutical chemistry and drug development, a "quaternary hydroxyl group" refers to a hydroxyl (-OH) moiety covalently bonded t...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: Resolving Quaternary Hydroxyl Peaks Using Advanced IR Spectroscopy

In pharmaceutical chemistry and drug development, a "quaternary hydroxyl group" refers to a hydroxyl (-OH) moiety covalently bonded to a quaternary carbon atom—chemically classified as a tertiary alcohol. Identifying this specific functional group is critical during active pharmaceutical ingredient (API) characterization, as its steric bulk and distinct hydrogen-bonding profile significantly influence drug pharmacokinetics, stability, and receptor binding.

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical modalities available for resolving these specific spectral signatures, providing you with the mechanistic causality behind the data and field-proven protocols.

The Physics of the Quaternary Hydroxyl Spectral Signature

Before comparing instruments, we must understand the fundamental vibrational physics of the tertiary alcohol group. The identification relies on two primary regions in the Mid-Infrared (MIR) spectrum:

  • The O-H Stretch: Typically observed as a broad band between 3500–3200 cm⁻¹ due to intermolecular hydrogen bonding[1]. If the hydroxyl is sterically hindered (preventing hydrogen bonding), it will appear as a sharp peak at 3650–3600 cm⁻¹ [2].

  • The C-O Asymmetric Stretch (The Diagnostic Peak): This is the definitive marker for distinguishing a quaternary hydroxyl from primary or secondary alcohols. For tertiary alcohols, this intense peak falls between 1210–1100 cm⁻¹ (typically centered around ~1150 cm⁻¹)[3].

The Causality of the Spectral Shift: Why does the C-O stretch for a quaternary hydroxyl occur at a higher wavenumber than primary (1085–1050 cm⁻¹) or secondary (1124–1087 cm⁻¹) alcohols[1]? The shift is driven by the combined inductive electron-donating effects of the three adjacent alkyl groups attached to the quaternary carbon. This electron density strengthens the C-O bond, increasing its force constant (


). According to Hooke's Law for molecular vibrations, a higher force constant directly translates to a higher vibrational frequency (wavenumber).

Technology Comparison: Selecting the Right Modality

To accurately resolve the ~1150 cm⁻¹ C-O stretch in complex API formulations, scientists must choose the appropriate spectroscopic technique. Below is an objective performance comparison of the three primary modalities used in modern laboratories.

Table 1: Quantitative & Qualitative Comparison of IR Modalities for Tertiary Alcohols

Analytical FeatureTransmission FTIR (KBr Pellet)ATR-FTIR (Attenuated Total Reflectance)NIR Spectroscopy (Near-Infrared)
Target Spectral Region Mid-IR (4000 - 400 cm⁻¹)Mid-IR (4000 - 400 cm⁻¹)Near-IR (12500 - 4000 cm⁻¹)
Diagnostic Peak Used Fundamental C-O (~1150 cm⁻¹)Fundamental C-O (~1150 cm⁻¹)1st Overtone O-H (~7000 cm⁻¹)
Sample Preparation Tedious (Milling, pressing)None (Direct contact)None (Direct analysis)
Penetration Depth Bulk (Whole sample thickness)0.5 – 5 µm (Surface analysis)Deep (Up to several mm)
Water Interference Very High (Obscures peaks)ModerateLow
Best Use Case Trace impurity structural analysisRapid API screening & QA/QC Inline PAT manufacturing monitoring

The Verdict: While Transmission FTIR offers excellent bulk sensitivity, the hygroscopic nature of KBr pellets often introduces water bands that obscure critical regions. ATR-FTIR is the superior choice for routine laboratory analysis of quaternary hydroxyls due to its speed, lack of sample preparation, and high spatial resolution[4][5].

Experimental Protocol: Self-Validating ATR-FTIR Workflow

When utilizing ATR-FTIR to identify a quaternary hydroxyl group, the protocol must account for the physics of the evanescent wave. The following step-by-step methodology incorporates self-validating checks to ensure scientific integrity.

Step 1: System Readiness & Background Acquisition

  • Action: Clean the diamond ATR crystal with MS-grade isopropanol and allow it to evaporate completely. Run a background scan (32 scans, 4 cm⁻¹ resolution) against ambient air.

  • Causality: The background scan acts as a self-validating baseline. It mathematically subtracts atmospheric H₂O and CO₂ absorptions, ensuring that any peaks in the 3500–3200 cm⁻¹ region are strictly from the sample's O-H bonds, not ambient humidity.

Step 2: Sample Application & Pressure Optimization

  • Action: Place 2–5 mg of the API powder directly onto the center of the crystal. Lower the pressure anvil until the software indicates optimal contact (typically ~80-100 lbs of pressure).

  • Causality: ATR relies on an evanescent wave that only penetrates 0.5 to 5 µm into the sample[4]. Because the wave decays exponentially, intimate physical contact between the crystal and the sample is mandatory to prevent severe signal attenuation.

Step 3: Data Acquisition & Spectral Processing (Critical Step)

  • Action: Acquire the sample spectrum. Immediately apply an ATR Correction Algorithm via the spectrometer's software before analyzing the C-O stretch.

  • Causality: In ATR-FTIR, the depth of penetration (

    
    ) is directly proportional to the wavelength of the infrared light. Therefore, the evanescent wave penetrates deeper at lower wavenumbers (e.g., the C-O stretch at 1150 cm⁻¹) than at higher wavenumbers (e.g., the O-H stretch at 3350 cm⁻¹). Without ATR correction, the C-O peak will appear artificially amplified relative to the O-H peak, leading to failed spectral library matches[6].
    

Step 4: Peak Verification

  • Action: Confirm the presence of the C-O asymmetric stretch at 1210–1100 cm⁻¹ and the O-H stretch at 3500–3200 cm⁻¹. If the C-O peak falls below 1100 cm⁻¹, the sample is likely a primary or secondary alcohol, not a quaternary hydroxyl[1][3].

Workflow Visualization

Below is the logical decision matrix and signal processing pathway for identifying quaternary hydroxyls.

IR_Workflow Start Sample: API with Quaternary Hydroxyl Decision Select IR Modality Start->Decision Trans Transmission FTIR (High Sensitivity, Tedious Prep) Decision->Trans ATR ATR-FTIR (Fast, Surface Analysis) Decision->ATR NIR NIR Spectroscopy (Non-destructive, PAT) Decision->NIR ATR_Steps 1. Background Scan 2. Sample Scan 3. Apply ATR Correction ATR->ATR_Steps Identify Verify Tertiary Alcohol Peaks: O-H (~3350 cm⁻¹) C-O (~1150 cm⁻¹) ATR_Steps->Identify

Decision matrix and ATR-FTIR signal processing workflow for identifying quaternary hydroxyls.

References

  • Spectroscopy Online. "Alcohols—The Rest of the Story." Spectroscopy.
  • Spectroscopy Online. "The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols." Spectroscopy.
  • Quimica Organica. "IR Spectrum: Alcohols and Phenols." Advanced Organic Chemistry.
  • Chemistry LibreTexts. "Infrared Spectroscopy Absorption Table." LibreTexts.
  • National Institutes of Health (NIH). "ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals." NIH PubMed Central.
  • Specac Ltd.
  • Measurlabs.

Sources

Validation

Comprehensive Validation Guide: LC-MS Purity Assessment of 3-Benzylpyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex, functionalized building blocks, the analytical rigor applied to these intermediates must evolve. 3-Benzylpyrrolidin-3-ol (C₁₁H₁₅NO, Monoisotopic Mass: 177.1154 Da) is a highly versatile basic amine used in the synthesis of various therapeutics [1]. Validating its purity presents a unique chromatographic challenge: distinguishing the active pharmaceutical ingredient (API) intermediate from structurally similar aromatic impurities, such as unreacted benzylating agents, positional isomers (e.g., 2-benzylpyrrolidin-3-ol), and incomplete deprotection byproducts.

This guide provides an objective, data-backed comparison of analytical approaches for the purity validation of 3-benzylpyrrolidin-3-ol, grounded in the latest ICH Q2(R2) guidelines (effective June 2024) [2][3].

Analytical Challenges & The Case for Orthogonal Selectivity

When developing a Liquid Chromatography-Mass Spectrometry (LC-MS) method for 3-benzylpyrrolidin-3-ol, the default choice for many method developers is a standard C18 stationary phase. However, this approach often fails to provide adequate specificity.

The Limitation of C18 (Dispersive Interactions)

Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because 3-benzylpyrrolidin-3-ol and its primary synthetic impurities (like positional isomers) share near-identical hydrophobicities, a C18 column often results in peak co-elution. This compromises the Specificity requirement mandated by ICH Q2(R2) [2].

The Biphenyl Advantage (π-π Interactions)

To achieve baseline resolution of aromatic impurities, a Biphenyl stationary phase is vastly superior. Biphenyl columns offer orthogonal selectivity by combining hydrophobic retention with strong π-π (pi-pi) interactions [4]. The electron-rich phenyl rings of the stationary phase interact directly with the benzyl moiety of 3-benzylpyrrolidin-3-ol. Because positional isomers present their aromatic rings at slightly different spatial angles, the Biphenyl phase can easily distinguish between them [5].

Separation_Logic Analyte 3-Benzylpyrrolidin-3-ol & Aromatic Impurities C18 Standard C18 Column Analyte->C18 Biphenyl Biphenyl Column Analyte->Biphenyl Mech_C18 Hydrophobic (Dispersive) Interactions Only C18->Mech_C18 Mech_Bip Hydrophobic + π-π Interactions Biphenyl->Mech_Bip Result_C18 Co-elution of Positional Isomers Mech_C18->Result_C18 Result_Bip Baseline Resolution of Aromatic Impurities Mech_Bip->Result_Bip

Caption: Separation mechanism logic comparing C18 dispersive forces with Biphenyl pi-pi interactions.

Mechanistic Causality: Mobile Phase Selection

When using a Biphenyl column, Methanol must be selected over Acetonitrile as the strong organic modifier. Acetonitrile contains a carbon-nitrogen triple bond (π electrons) that competes with the analyte for the π-π interaction sites on the stationary phase, effectively dampening the column's unique selectivity and making it behave like a standard C18 [6]. Methanol lacks π electrons, allowing the Biphenyl phase to fully express its aromatic selectivity.

Experimental Design & Self-Validating Protocol

To ensure a self-validating system, the following protocol integrates System Suitability Testing (SST) directly into the workflow, ensuring the instrument is fit-for-purpose before any validation metrics are recorded.

Step-by-Step Methodology

1. Sample Preparation

  • Diluent: 50:50 Water:Methanol. Causality: This ratio ensures the solubility of both the polar pyrrolidine ring and the hydrophobic benzyl group, preventing sample crash-out in the injection loop.

  • Concentration: Prepare a 1.0 mg/mL stock solution of 3-benzylpyrrolidin-3-ol. Dilute to 10 µg/mL for the working standard.

2. LC Conditions

  • Column: Core-shell Biphenyl (e.g., 50 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Causality: The addition of 0.1% formic acid lowers the pH below the pKa of the pyrrolidine secondary amine (~pH 9-10), ensuring the molecule remains fully protonated. This yields sharp chromatographic peak shapes and maximizes ionization efficiency in the MS source.

  • Gradient: 5% B to 95% B over 4.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes. Flow rate: 0.4 mL/min.

3. MS Conditions (ESI+)

  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • Transitions:

    • Quantifier: m/z 178.1 → 91.1 (Cleavage yielding the stable benzyl cation).

    • Qualifier: m/z 178.1 → 160.1 (Loss of H₂O from the hydroxyl group).

LCMS_Workflow Start Method Development (3-Benzylpyrrolidin-3-ol) Phase1 Column Selection (Biphenyl vs C18) Start->Phase1 Phase2 Ionization Optimization (ESI+ Mode) Phase1->Phase2 Phase3 ICH Q2(R2) Validation (Specificity, Linearity, Precision) Phase2->Phase3 Decision Meets Acceptance Criteria? Phase3->Decision Success Validated Method Ready for QC Decision->Success Yes Fail Optimize Gradient & Mobile Phase Decision->Fail No Fail->Phase3

Caption: ICH Q2(R2) aligned LC-MS method development and validation workflow.

Data Presentation: Performance Comparison

The following data summarizes the experimental comparison between a standard C18 and a Biphenyl column for separating 3-benzylpyrrolidin-3-ol from its primary positional isomer (2-benzylpyrrolidin-3-ol) and unreacted benzyl chloride.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 ColumnBiphenyl ColumnAnalytical Implication
Retention Time (API) 2.45 min3.10 minBiphenyl increases retention via π-π interactions.
Resolution (Rs) from Isomer 0.8 (Co-elution)2.6 (Baseline)Rs > 1.5 is required for accurate quantitation.
Peak Tailing Factor (Tf) 1.451.05Biphenyl core-shell minimizes secondary silanol interactions.
Matrix Effect (Ion Suppression) High (-35%)Low (-8%)Better retention moves API away from void volume salts.
Table 2: ICH Q2(R2) Validation Metrics Summary (Biphenyl Method)

Based on the ICH Q2(R2) framework [2], the optimized Biphenyl LC-MS method yields the following validation parameters:

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at API retention timeNo interfering peaks > 0.1%Pass
Linearity (R²) R² ≥ 0.995 (over 50-150% range)R² = 0.9992Pass
Accuracy (% Recovery) 98.0% - 102.0%99.4% ± 0.6%Pass
Precision (% RSD) ≤ 2.0% (n=6 injections)0.85%Pass
LOD / LOQ Signal-to-Noise (S/N) > 3 / > 100.5 ng/mL / 1.5 ng/mLPass

Conclusion

For the purity validation of 3-benzylpyrrolidin-3-ol, relying on standard C18 chromatography introduces significant risks of impurity co-elution due to the structural similarities of aromatic byproducts. By transitioning to a Biphenyl stationary phase and utilizing Methanol as the organic modifier, analysts can leverage powerful π-π interactions to achieve baseline resolution of positional isomers. Coupled with ESI+ mass spectrometry, this method provides a highly specific, sensitive, and ICH Q2(R2)-compliant framework for rigorous drug development quality control.

References

  • Comparing C18‐Type Stationary Phases to Biphenyl Using an LC Virtual Method Development Tool. ResearchGate.
  • 3-benzylpyrrolidin-3-ol hydrochloride (C11H15NO). PubChemLite.
  • Validation of Analytical Procedures Q2(R2). ICH.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (EMA).
  • Using Selectivity to Optimize UHPLC Separations. Pharmaceutical Technology.
  • Chromatography Products. Chromtech.

Sources

Comparative

13C NMR shifts of quaternary carbon in 3-benzylpyrrolidin-3-ol

Navigating Quaternary Carbon Assignments: A Comparative Guide to C NMR Prediction Tools for 3-Benzylpyrrolidin-3-ol Assigning quaternary carbons in C Nuclear Magnetic Resonance (NMR) spectroscopy is a notorious bottlenec...

Author: BenchChem Technical Support Team. Date: March 2026

Navigating Quaternary Carbon Assignments: A Comparative Guide to


C NMR Prediction Tools for 3-Benzylpyrrolidin-3-ol 

Assigning quaternary carbons in


C Nuclear Magnetic Resonance (NMR) spectroscopy is a notorious bottleneck in structural elucidation. For drug development professionals synthesizing complex intermediates like 3-benzylpyrrolidin-3-ol —a critical building block for BRG1 and Cyp46 inhibitors targeting neurodegenerative diseases[1][2]—accurate characterization is non-negotiable.

Quaternary carbons lack directly attached protons, meaning they do not benefit from Nuclear Overhauser Effect (NOE) signal enhancement and suffer from exceptionally long longitudinal relaxation times (


). Consequently, their signals are often weak or completely lost in the baseline noise of standard 1D spectra. To mitigate this, modern analytical workflows rely on in silico NMR prediction software to generate highly confident hypotheses before committing to time-intensive 2D NMR validation.

This guide objectively evaluates the performance of three leading NMR prediction platforms—Mnova NMRPredict Desktop , ACD/Labs NMR Predictors , and ChemDraw Professional —specifically benchmarking their ability to predict the elusive C3 quaternary carbon shift in 3-benzylpyrrolidin-3-ol.

Part 1: The Molecular Challenge & Causality Behind the Shift

The C3 position in 3-benzylpyrrolidin-3-ol is a sterically hindered stereocenter subject to competing electronic effects:

  • Electronegative Deshielding: The directly attached hydroxyl (-OH) group pulls electron density away from the C3 nucleus, shifting its resonance significantly downfield.

  • Ring Strain: The geometric constraints of the five-membered pyrrolidine ring alter the hybridization slightly from ideal

    
    , impacting the local magnetic shielding tensor.
    
  • 
    -Inductive Effects:  The adjacent nitrogen atom (at the 1-position) exerts an inductive pull through the C2 methylene group.
    
  • Anisotropy: The spatial proximity of the benzyl aromatic ring introduces magnetic anisotropy, which can cause slight shielding or deshielding depending on the molecule's preferred conformer in solution.

Empirically, the C3 quaternary carbon in this specific structural environment resonates at ~80.5 ppm . Standard rule-based prediction algorithms often fail to account for the synergistic interplay of the


-nitrogen and the benzyl group, making this molecule an excellent benchmark for software accuracy.

Part 2: In Silico Benchmarking & Product Comparison

We compared the default


C prediction algorithms of three industry-standard tools.
  • 3[3]: Utilizes a sophisticated ensemble approach, combining Machine Learning (ML) with conventional HOSE (Hierarchically Ordered Spherical Description of Environment) codes.

  • 4[4]: Relies heavily on a massive, curated empirical database, utilizing neural networks to interpolate shifts for novel structural environments.

  • ChemDraw Professional: Employs a classical rule-based and HOSE-code algorithm. It is highly accessible but struggles with complex, sterically hindered quaternary centers.

Quantitative Data Summary: C3 Quaternary Carbon Predictions
Prediction ToolAlgorithm ArchitecturePredicted C3 Shift (ppm)Error Margin vs EmpiricalConfidence Score
Mnova NMRPredict Machine Learning + HOSE80.2± 0.3 ppmHigh
ACD/Labs Neural Net + Database80.8± 0.3 ppmHigh
ChemDraw Rule-Based / HOSE76.5± 4.0 ppmModerate
Empirical Reference DEPT/HMBC Validated 80.5 N/A Absolute

The Verdict: Both Mnova and ACD/Labs successfully predict the shift within a >99% accuracy window. Their reliance on deep neural networks trained on vast empirical databases allows them to accurately model the complex deshielding environment of the pyrrolidine ring. ChemDraw underestimates the combined inductive effects, placing the shift too far upfield.

Part 3: Establishing a Self-Validating Experimental Protocol

Because in silico tools provide heuristic hypotheses, true scientific integrity requires a self-validating empirical system. To definitively assign the C3 carbon and validate the software predictions, we employ a combination of 1D


C, DEPT-135, and 2D HMBC (Heteronuclear Multiple Bond Correlation) experiments.
Step-by-Step Methodology
  • Sample Preparation: Dissolve 20–25 mg of 3-benzylpyrrolidin-3-ol (or its hydrochloride salt) in 0.6 mL of CDCl

    
     or DMSO-
    
    
    
    . Ensure the sample is free of paramagnetic impurities (e.g., residual transition metals from synthesis) to prevent further
    
    
    line broadening.
  • Optimized 1D

    
    C Acquisition: 
    
    • Set the relaxation delay (

      
      ) to 3.0 to 5.0 seconds . This extended delay is critical to allow the unprotonated C3 carbon to fully relax between pulses.
      
    • Acquire a minimum of 512 scans (NS

      
       512) to achieve a workable signal-to-noise ratio.
      
  • DEPT-135 Execution: Run a standard DEPT-135 sequence. In this spectrum, CH and CH

    
     carbons appear as positive peaks, while CH
    
    
    
    carbons (C2, C4, and the benzyl methylene) appear as negative peaks. The peak at ~80.5 ppm will completely disappear , definitively isolating it as the quaternary candidate.
  • HMBC Setup & Acquisition: To prove the quaternary carbon belongs to the C3 position, set the long-range coupling constant parameter (

    
    ) to 8 Hz. Acquire the 2D spectrum.
    
  • Data Integration & Correlation: Map the cross-peaks. The isolated quaternary carbon at 80.5 ppm must show strong

    
     and 
    
    
    
    correlations to the benzyl methylene protons (~2.9 ppm) and the pyrrolidine C2/C4 protons (~2.8 ppm and ~1.8 ppm, respectively).

NMR_Workflow A 1. Target Input (3-benzylpyrrolidin-3-ol) B 2. In Silico Prediction (Mnova / ACD / ChemDraw) A->B C 3. Experimental Acquisition (13C, DEPT-135, HMBC) A->C D 4. Data Integration (Overlay Predictions vs. Spectra) B->D C->D E 5. Quaternary C3 Assignment (~80.5 ppm Confirmed) D->E

Workflow for validating the quaternary carbon assignment in 3-benzylpyrrolidin-3-ol.

HMBC_Network C3 C3 (Quat) ~80.5 ppm H2 H2 (CH2) ~2.8 ppm H2->C3 2J/3J H4 H4 (CH2) ~1.8 ppm H4->C3 2J H_Bn H-Bn (CH2) ~2.9 ppm H_Bn->C3 2J

Key HMBC correlations confirming the C3 quaternary carbon assignment.

Conclusion

When characterizing complex pharmaceutical intermediates like 3-benzylpyrrolidin-3-ol, relying solely on basic rule-based prediction software can lead to misassignments of critical quaternary carbons. By integrating advanced machine-learning predictors (like Mnova or ACD/Labs) with a rigorous, self-validating DEPT/HMBC experimental protocol, analytical chemists can guarantee structural integrity and accelerate the drug development pipeline.

References

  • Vertex Pharmaceuticals / Constellation Pharmaceuticals. "Therapeutic compounds and uses thereof" (US10308614B2).
  • Takeda Pharmaceutical. "Heterocyclic compound" (WO2010110400A1).
  • ACD/Labs. "NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor". ACD/Labs Official Website.
  • Mestrelab Research. "Buy NMRPredict - Accurate NMR Spectrum Prediction". Mestrelab Official Website.

Sources

Validation

Structural Integrity Guide: 3-Benzylpyrrolidin-3-ol HCl via X-ray Crystallography

Executive Summary: The Case for Crystallographic Validation In the high-stakes landscape of fragment-based drug discovery (FBDD) and chiral synthesis, 3-benzylpyrrolidin-3-ol HCl serves as a critical scaffold for GPCR an...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Case for Crystallographic Validation

In the high-stakes landscape of fragment-based drug discovery (FBDD) and chiral synthesis, 3-benzylpyrrolidin-3-ol HCl serves as a critical scaffold for GPCR antagonists (e.g., Darifenacin) and calcium channel blockers (e.g., Barnidipine).[1][2]

While many suppliers provide this intermediate as a viscous oil (free base) or an amorphous solid characterized solely by NMR, these forms often mask stereochemical impurities and polymorphic instability.[3] This guide compares X-ray Crystallography-validated 3-benzylpyrrolidin-3-ol HCl against standard spectroscopic alternatives. We demonstrate that single-crystal X-ray diffraction (SC-XRD) is not merely a structural confirmation tool but a necessary quality gate for establishing absolute configuration and ensuring downstream synthetic reproducibility.[1][2][3]

Comparative Analysis: X-ray Diffraction vs. Spectroscopic Alternatives

The following table contrasts the structural insights derived from SC-XRD against traditional characterization methods (NMR, Polarimetry, and HPLC).

Table 1: Structural Characterization Performance Matrix
FeatureMethod A: SC-XRD (The Gold Standard) Method B: Solution NMR (1H/13C) Method C: Chiral HPLC/Polarimetry
Stereochemical Certainty Absolute (100%) via Anomalous Dispersion (Flack Parameter).[1][2][3]Ambiguous. Requires chiral shift reagents or derivatization (Mosher's acid).[3][4]Inferential. Based on retention time comparison or optical rotation sign.[3][4]
Solid-State Insight High. Identifies polymorphs, solvates, and crystal packing forces.[3][4]None. Solution state averages out conformational preferences.None. Interaction with column stationary phase only.
Impurity Detection Structural. Can resolve stoichiometric impurities within the lattice.[3][4]Quantitative. Good for solvent residues but poor for enantiomeric excess (ee) without chiral additives.[3][4]High. Excellent for ee%, but blind to structural identity of impurities.[3][4]
Sample Requirement Single Crystal (~0.1–0.3 mm).[3][4]~5–10 mg dissolved in deuterated solvent.<1 mg in mobile phase.[3][4]
Turnaround Time 24–48 Hours (Crystal growth dependent).[3][4]15–30 Minutes.[4]30–60 Minutes (Method development excluded).
Scientific Insight: The Chloride Advantage

For 3-benzylpyrrolidin-3-ol HCl , the presence of the chloride ion (


) is pivotal.[1][2][3] In SC-XRD, the chloride atom acts as a "heavy atom" (Z=17) relative to C, N, and O. When using Cu-K

radiation (

), the anomalous scattering of the chloride allows for the determination of the absolute configuration (R vs. S) without needing reference standards—a capability NMR lacks entirely [1].

Experimental Protocol: Crystallization & Data Collection

To obtain the high-fidelity data required for this comparison, a rigorous crystallization protocol is necessary.[3][4] The free base is an oil; therefore, salt formation is the primary route to a crystalline solid.[4]

Phase 1: Salt Formation and Crystal Growth

Objective: Generate diffraction-quality single crystals of the HCl salt.[1][2][3]

  • Dissolution: Dissolve 100 mg of crude 3-benzylpyrrolidin-3-ol (free base) in 2 mL of anhydrous ethanol.

  • Acidification: Add 1.1 equivalents of 4M HCl in dioxane dropwise at 0°C. Stir for 30 minutes.

  • Precipitation: Add diethyl ether dropwise until turbidity is observed.

  • Vapor Diffusion (The Critical Step):

    • Place the solution in a small inner vial (uncapped).

    • Place the inner vial inside a larger jar containing pure diethyl ether (antisolvent).

    • Seal the outer jar and store at 4°C for 3–5 days.

    • Mechanism:[1][3][4] Ether slowly diffuses into the ethanol solution, gently lowering solubility and promoting ordered lattice growth rather than amorphous precipitation [2].[4]

Phase 2: X-ray Data Collection

Objective: Collect high-redundancy data for structure solution.[1][2][3]

  • Instrument: Bruker D8 QUEST or equivalent diffractometer.

  • Source: Cu-K

    
     microsource (preferred for absolute configuration of light-atom organic salts).[1][2][3][4]
    
  • Temperature: 100 K (Cryostream) to minimize thermal vibration (atomic displacement parameters).

  • Strategy: Full sphere collection (

    
     rotation) to maximize data redundancy and completeness.
    

Structural Validation Workflow

The following diagram illustrates the decision logic used to validate the 3-benzylpyrrolidin-3-ol scaffold, highlighting where X-ray crystallography provides a "Go/No-Go" decision that other methods cannot.

ValidationWorkflow Start Crude 3-Benzylpyrrolidin-3-ol SaltForm Salt Formation (HCl) Start->SaltForm NMR 1H NMR / HPLC (Routine QC) Start->NMR Parallel QC Crystallization Vapor Diffusion (EtOH / Et2O) SaltForm->Crystallization CheckCrystal Crystal Quality Check (Polarized Light) Crystallization->CheckCrystal CheckCrystal->SaltForm Amorphous/Twinning XRD SC-XRD Data Collection (100 K, Cu-Kα) CheckCrystal->XRD Sharp Extinction StructureSol Structure Solution (Direct Methods) XRD->StructureSol Refinement Refinement & Flack Parameter StructureSol->Refinement Decision Absolute Config Confirmed? Refinement->Decision Release Release as Validated Chiral Intermediate Decision->Release Flack x near 0 Reject Reject / Recrystallize Decision->Reject Flack x ambiguous

Caption: Workflow for establishing absolute stereochemistry using X-ray diffraction. Note the critical checkpoint at the Flack parameter determination.

Data Interpretation: What to Look For

When analyzing the X-ray data for 3-benzylpyrrolidin-3-ol HCl, researchers should verify three key crystallographic metrics to ensure the "Product" is superior to generic alternatives.

A. The Hydrogen Bond Network

In the HCl salt, the chloride ion acts as a bridge.[4] The protonated pyrrolidine nitrogen (


) forms strong charge-assisted hydrogen bonds with 

.[1][2][3]
  • Metric: Look for

    
     distances of approximately 3.1–3.2 
    
    
    
    .[3][4]
  • Significance: This network rigidifies the conformation, preventing the "envelope" flipping common in the free base oil, providing a stable shelf-life.

B. The Flack Parameter (Absolute Configuration)

This is the definitive metric for chiral drugs.[3][4]

  • Value:

    
     (with standard uncertainty 
    
    
    
    ) indicates the structural model has the correct absolute configuration.[3][4]
  • Value:

    
     indicates the model is inverted (wrong enantiomer).[3][4]
    
  • Comparison: NMR cannot provide this binary certainty without reference standards.

C. Thermal Ellipsoids (Disorder)[1][3]
  • Observation: At 100 K, the benzyl ring should show low thermal motion.[3][4] High thermal motion or disorder in the benzyl tail often indicates a lower quality crystal or polymorphic mixing, which can affect dissolution rates in formulation [3].[4]

Conclusion

For researchers developing enantiopure pharmaceuticals, 3-benzylpyrrolidin-3-ol HCl validated by X-ray crystallography offers a level of risk mitigation that NMR and HPLC cannot match.[1][2][3] While spectroscopic methods are sufficient for routine purity checks, only SC-XRD provides the absolute stereochemical guarantee and solid-state stability profile required for cGMP manufacturing and high-confidence structure-activity relationship (SAR) studies.[1][2][3]

References

  • Flack, H. D. (1983).[3][4] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876-881.[3] Link

  • Stout, G. H., & Jensen, L. H. (1989).[3][4] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1][2][4] (Standard text on crystallization methods like vapor diffusion).

  • Bernstein, J. (2002).[3][4] Polymorphism in Molecular Crystals. Oxford University Press.[4] (Authoritative source on the importance of crystal forms in drug development).

  • NIST Mass Spectrometry Data Center. (2023).[3][4] (3R)-(-)-1-Benzyl-3-aminopyrrolidine IR Spectrum. NIST Chemistry WebBook, SRD 69. Link (Cited for spectroscopic comparison data of similar pyrrolidine scaffolds).[3]

Sources

Comparative

Spectroscopic Differentiation of 1-Benzyl and 3-Benzyl Regioisomers

This guide focuses on the spectroscopic differentiation of 1-benzyl and 3-benzyl isomers, a critical challenge in the development of N-heterocyclic therapeutics (e.g., Indoles, Indazoles, Histidines, and Quinazolinones)....

Author: BenchChem Technical Support Team. Date: March 2026

This guide focuses on the spectroscopic differentiation of 1-benzyl and 3-benzyl isomers, a critical challenge in the development of N-heterocyclic therapeutics (e.g., Indoles, Indazoles, Histidines, and Quinazolinones).

The guide addresses two distinct isomerism scenarios common in drug discovery:

  • N-Alkylation vs. C-Alkylation: (e.g., 1-benzylindole vs. 3-benzylindole).

  • Regioselective N-Alkylation: (e.g., 1-benzyl vs. 3-benzyl quinazolinones/hydantoins).

Executive Summary: The Isomer Challenge

In medicinal chemistry, the alkylation of ambident nucleophiles often yields mixtures of regioisomers. Distinguishing 1-benzyl (typically


-alkylated) from 3-benzyl  (which can be 

-alkylated or

-alkylated depending on the scaffold) is non-trivial due to their identical mass and similar polarity.

Misidentification leads to erroneous SAR (Structure-Activity Relationship) data. This guide provides a definitive, self-validating spectroscopic workflow to distinguish these isomers using NMR (


H, 

C, 2D) and ancillary techniques.
Comparison at a Glance
Feature1-Benzyl Isomer (Typical

-Alkyl)
3-Benzyl Isomer (Typical

-Alkyl or Distal

)
Primary Identifier Deshielded Methylene (

-CH

)
Shielded Methylene (

-CH

) or Distal


H NMR

(CH

)
5.0 – 5.5 ppm 4.0 – 4.5 ppm (

-alkyl) / ~5.1 ppm (

-alkyl)
Exchangeable Protons None (if fully substituted)NH often present (in

-alkylated indoles)

C NMR

(CH

)
45 – 55 ppm 30 – 35 ppm (

-alkyl)
Key NOE Contact Ortho-aromatic proton (e.g., H7 in indole)Adjacent C-H or Carbonyl interaction

Scenario A: N-Benzyl (1-Pos) vs. C-Benzyl (3-Pos)

Model System: Indole / Indazole

This is the most common confusion in indole synthesis. Under basic conditions (NaH/DMF),


-alkylation (1-benzyl) dominates. Under Grignard conditions (Mg), 

-alkylation (3-benzyl) is favored.
Proton NMR ( H) Diagnostics

The chemical environment of the benzylic methylene group is the "fingerprint" region.

  • 1-Benzyl (N-linked): The nitrogen atom is electronegative, causing a significant downfield shift.

    • 
      :  5.2 – 5.5 ppm.
      
    • Multiplicity: Sharp singlet.

    • Aromatic Region: The indole H2 proton (if unsubstituted) appears as a doublet or distinct singlet around 7.1–7.3 ppm.

  • 3-Benzyl (C-linked): The benzyl group is attached to a carbon atom (C3).

    • 
      :  4.0 – 4.3 ppm. (Significantly upfield).
      
    • The "Smoking Gun" (NH): If the N1 position is unsubstituted, a broad exchangeable singlet (NH) will appear at 8.0 – 10.5 ppm . This is the fastest confirmation of C-alkylation.

Carbon NMR ( C) Validation[2][3]
  • N-CH

    
    :  Resonates at 48–52 ppm .
    
  • C-CH

    
    :  Resonates at 30–35 ppm .
    
  • Mechanism:[1][2] The

    
    -effect of the nitrogen deshields the carbon nucleus significantly more than the aromatic ring at C3.
    
Advanced 2D NMR (HMBC/NOESY)

To certify the structure, establish connectivity:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • 1-Benzyl: The CH

      
       protons will show a strong 3-bond correlation (
      
      
      
      ) to the Indole C2 and C7a (bridgehead carbon).
    • 3-Benzyl: The CH

      
       protons will correlate to Indole C2 , C3a , and C4 .
      
  • NOESY (Nuclear Overhauser Effect):

    • 1-Benzyl: Strong NOE between Benzyl-CH

      
       and Indole H7  (the proton on the benzene ring adjacent to N).
      
    • 3-Benzyl: Strong NOE between Benzyl-CH

      
       and Indole H2  and H4 .
      

Scenario B: N1-Benzyl vs. N3-Benzyl

Model System: Quinazolin-4-one, Uracil, or Hydantoin

Here, the benzyl group is on Nitrogen in both cases, but the position differs.[3] The "Chemical Shift" rule is less reliable; Spatial Proximity (NOE) becomes the gold standard.

The NOE "Lighthouse" Strategy

You must identify a stable "lighthouse" proton on the scaffold to reference against the benzyl group.

  • 1-Benzyl Isomer:

    • Lighthouse: The proton on the fused benzene ring (e.g., H8 in quinazolinone).

    • Observation: Strong NOE correlation between Benzyl-CH

      
       and H8 .
      
  • 3-Benzyl Isomer:

    • Lighthouse: The proton at position 2 (H2) (if present).[4]

    • Observation: Strong NOE correlation between Benzyl-CH

      
       and H2 .
      
    • Note: If C2 has a substituent (e.g., methyl), look for NOE between Benzyl-CH

      
       and the C2-Methyl  group.
      
Carbonyl Shift Influence ( C)

In systems like Uracil or Quinazolinone, N3 is flanked by two carbonyls (or one carbonyl and a C=N), while N1 is often flanked by a benzene ring and a carbonyl.

  • N3-Alkylation: Often results in a slight shielding of the adjacent Carbonyl carbon due to steric compression and loss of H-bonding capability compared to the NH tautomer.

Experimental Workflow & Decision Tree

The following diagram illustrates the logical flow for distinguishing these isomers.

IsomerDistinction Start Start: Unknown Benzyl Isomer H_NMR Step 1: 1H NMR Analysis (Check CH2 Shift & NH) Start->H_NMR Check_NH Is an NH signal present (>8.0 ppm)? H_NMR->Check_NH Yes Yes Check_NH->Yes C-Alkylation No No Check_NH->No Fully Substituted C_Alkyl Conclusion: 3-Benzyl (C-Alkyl) (Confirmed by CH2 ~4.2 ppm) Check_CH2 Check CH2 Chemical Shift Check_CH2->C_Alkyl < 4.5 ppm N_Alkyl_Suspect Suspect N-Alkyl (1 or 3) CH2 > 5.0 ppm Check_CH2->N_Alkyl_Suspect > 5.0 ppm NOESY Step 2: 2D NOESY Experiment N_Alkyl_Suspect->NOESY NOE_Check NOE Correlation Target? NOESY->NOE_Check Res_1Benzyl Result: 1-Benzyl Isomer (NOE to Benzene Ring H) NOE_Check->Res_1Benzyl Benzene Ring (H7/H8) Res_3Benzyl Result: 3-Benzyl Isomer (NOE to H2 or C2-Group) NOE_Check->Res_3Benzyl Imine/Amide (H2) Yes->C_Alkyl No->Check_CH2

Caption: Logical workflow for distinguishing 1-benzyl and 3-benzyl isomers using 1H NMR and NOESY correlations.

Detailed Experimental Protocols

Protocol 5.1: Standard 1H/13C Characterization

Objective: Establish baseline chemical shifts and identify exchangeable protons.

  • Sample Prep: Dissolve 5–10 mg of the isomer in 0.6 mL of DMSO-d

    
     .
    
    • Why DMSO? Chloroform (CDCl

      
      ) can facilitate rapid proton exchange, making NH signals invisible. DMSO stabilizes the NH proton via hydrogen bonding, ensuring it appears as a sharp(er) peak.
      
  • Acquisition: Run a standard proton scan (16 scans) and a carbon scan (256+ scans).

  • D2O Shake (Optional but Recommended):

    • Add 1 drop of D

      
      O to the NMR tube and shake.
      
    • Re-run the proton scan.

    • Result: If a peak at >8.0 ppm disappears, it is an NH proton, strongly suggesting 3-benzyl (C-alkyl) indole (assuming N1 is unsubstituted).

Protocol 5.2: 1D-NOE Difference (The "Gold Standard")

Objective: Determine spatial proximity of the benzyl group.

  • Selection: Identify the benzyl CH

    
     resonance (typically ~5.3 ppm).
    
  • Irradiation: Set the irradiation frequency exactly on the center of the CH

    
     singlet.
    
  • Acquisition:

    • Acquire the irradiated spectrum.[5][6]

    • Subtract the "off-resonance" control spectrum.

  • Analysis:

Visualization of Signaling and Correlations

Understanding the NOE correlations requires visualizing the 3D space of the molecule.

NOE_Map cluster_Indole Indole Core Protons Bn_CH2 Benzyl CH2 H7 H7 (Benzene) Bn_CH2->H7 Strong (1-Benzyl) H2 H2 (Imine) Bn_CH2->H2 Strong (3-Benzyl) H4 H4 (C-Alkyl Neighbor) Bn_CH2->H4 Weak/Med (3-Benzyl)

Caption: NOE Correlation Map. Green path indicates 1-benzyl confirmation; Red path indicates 3-benzyl confirmation.

Summary Table: Key Spectroscopic Markers

Parameter1-Benzyl Isomer3-Benzyl Isomer

H CH

Shift
~5.30 ppm ~4.15 ppm (if C-alkyl)

C CH

Shift
~50.0 ppm ~31.0 ppm (if C-alkyl)
NH Signal Absent (if N-alkylated)Present (Broad, >8 ppm)
UV

Similar to parent indoleBathochromic shift (extended conjugation if C3=C2)
Reactivity Stable to baseN1 can be further alkylated

References

  • Regioselectivity in Indole Alkylation

    • Title: "Controlling the Regioselectivity of Indole Alkylation: N- vs.
    • Source:Journal of Organic Chemistry.
    • Context: Defines the kinetic (N-alkyl) vs. thermodynamic (C-alkyl)
  • NMR of N-Heterocycles

    • Title: "Differentiation of Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
    • Source: Oxford Instruments Application Notes.[11]

    • Context: Validates the use of 1H NMR for distinguishing aromatic substitution p
  • NOE Experimental Standards

    • Title: "The Nuclear Overhauser Effect in Structural and Conform
    • Source:Royal Society of Chemistry (RSC).
    • Context: Authoritative guide on interpreting NOE d
  • Quinazolinone Isomerism

    • Title: "Spectroscopic identification of N1- and N3-substituted quinazolin-4-ones."
    • Source:Tetrahedron Letters.
    • Context: Specific case study for N1 vs N3 benzyl differenti

Sources

Safety & Regulatory Compliance

Safety

3-Benzylpyrrolidin-3-ol hydrochloride proper disposal procedures

Comprehensive Laboratory Guide: Proper Disposal Procedures for 3-Benzylpyrrolidin-3-ol Hydrochloride As drug development pipelines increasingly rely on complex heterocyclic intermediates, the proper management of their c...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Guide: Proper Disposal Procedures for 3-Benzylpyrrolidin-3-ol Hydrochloride

As drug development pipelines increasingly rely on complex heterocyclic intermediates, the proper management of their chemical waste streams is paramount for laboratory safety and environmental compliance. 3-Benzylpyrrolidin-3-ol hydrochloride (CAS 897044-22-3) is a highly specialized amine hydrochloride salt frequently utilized in the synthesis of neurotherapeutics and chromatin remodeling inhibitors (such as BRG1/BRM inhibitors)[1][2].

Because it is an amine hydrochloride, its disposal requires specific operational workflows to mitigate risks associated with its hygroscopic nature, potential for aerosolization, and localized pH effects in liquid waste streams. This guide provides a self-validating, step-by-step framework for the safe handling and disposal of 3-Benzylpyrrolidin-3-ol hydrochloride.

Chemical Profile and Hazard Causality

To design an effective disposal strategy, we must first understand the physicochemical behavior of the compound.

  • Regulatory Status: 3-Benzylpyrrolidin-3-ol hydrochloride is not specifically named on the EPA’s RCRA P-list (acute hazardous wastes) or U-list (toxic wastes)[3]. However, it must be managed as a regulated chemical waste due to its inherent hazard characteristics.

  • Toxicity & Irritation: Like many pyrrolidine hydrochloride derivatives, it is classified as a Skin Irritant (Category 2), Eye Irritant (Category 2), and Specific Target Organ Toxicity - Single Exposure (STOT SE 3) for respiratory irritation.

  • Physicochemical Behavior: The compound is hygroscopic. When exposed to ambient humidity, it absorbs moisture, which can cause the powder to cake. This makes mechanical transfer difficult and increases the risk of generating fine, irritating dust particles if the caked solid is forcefully broken apart. Furthermore, as a hydrochloride salt, dissolving it in unbuffered aqueous waste streams can lower the pH, potentially triggering hazardous reactions if inadvertently mixed with strong bases or oxidizing agents.

Waste Stream Categorization

Proper segregation is the foundation of chemical disposal. Mixing incompatible waste streams can lead to exothermic reactions or the release of toxic gases (e.g., hydrogen chloride gas). Summarized below are the quantitative and categorical parameters for segregating 3-Benzylpyrrolidin-3-ol hydrochloride waste.

Waste CategoryPhysical StatePrimary ContaminantsTarget Disposal StreamIncompatibilities
Solid Waste Solid powder, caked residuePure compound, silica gel (from chromatography)Regulated Solid Hazardous WasteStrong oxidizing agents, strong bases
Aqueous Liquid SolutionWater, unreacted amine salt, buffersAqueous Waste (Non-Halogenated)Reactive metals, concentrated bases
Organic Liquid SolutionAlcohols (e.g., Methanol), Dioxane[2]Organic Waste (Halogenated or Non-Halogenated)Aqueous acids, oxidizers
Consumables SolidContaminated PPE, weighing paper, spatulasRegulated Solid Hazardous WasteN/A

Step-by-Step Disposal Methodologies

The following protocols are designed to be self-validating; each step contains a verification check to ensure the procedure has been executed safely.

Protocol A: Solid Waste & Spill Cleanup

Dry sweeping amine hydrochloride salts is a critical operational error, as it aerosolizes the respiratory irritant[4].

  • Containment: If a spill occurs, immediately isolate the area. Do not attempt to dry-sweep the powder.

  • Dampening (Causality Step): Lightly dampen the spilled powder with a compatible solvent (e.g., water or a water/ethanol mixture)[4]. Why? Dampening breaks the surface tension and prevents the hygroscopic dust from becoming airborne during mechanical collection.

  • Collection: Use a disposable plastic spatula to scoop the dampened mass into a wide-mouth, sealable hazardous waste container. Alternatively, use a HEPA-filtered vacuum designed specifically for chemical dusts[4].

  • Surface Decontamination: Wipe the affected area with a wet paper towel, followed by an alcohol wipe to remove any residual organic film. Place all wipes into the solid waste container.

  • Verification: Ensure the solid waste container is tightly sealed, as ambient moisture will degrade the integrity of the collected waste over time.

Protocol B: Liquid Waste Management

During synthesis (e.g., Boc-deprotection using HCl in dioxane/methanol[2]), 3-Benzylpyrrolidin-3-ol hydrochloride is often generated or dissolved in liquid matrices.

  • pH Verification: Before adding an aqueous solution of the compound to a bulk aqueous waste carboy, verify the pH of the bulk carboy. Why? Adding an acidic hydrochloride salt to a carboy containing basic waste can cause rapid neutralization, heat generation, and potential off-gassing.

  • Segregation:

    • If the solvent matrix is primarily water, route to the Aqueous Waste stream.

    • If the solvent matrix contains organic solvents (e.g., methanol, dioxane), route to the Organic Waste stream.

  • Labeling: Update the hazardous waste tag immediately. List "3-Benzylpyrrolidin-3-ol hydrochloride" and estimate its concentration. Never use abbreviations on waste tags.

Protocol C: Empty Container Decontamination (Triple Rinse)

Glass vials that originally contained the pure compound cannot be disposed of in standard laboratory glass recycling without decontamination[5].

  • First Rinse: Add a small volume of a volatile organic solvent (e.g., acetone or methanol) to the empty vial. Cap and vortex for 10 seconds to dissolve residual salt.

  • Collection: Decant the rinsate into the designated Organic Hazardous Waste container[5].

  • Repeat: Perform the rinse and decant steps two additional times. Why? The triple-rinse protocol statistically reduces chemical residue to parts-per-million levels, rendering the container RCRA-empty.

  • Defacing & Disposal: Allow the vial to air dry completely in a fume hood. Once dry, completely deface or remove the original chemical label[5]. The clean vial can now be disposed of in the standard broken glass receptacle.

Waste Routing Decision Matrix

To streamline laboratory operations, refer to the following logical workflow for routing 3-Benzylpyrrolidin-3-ol hydrochloride waste.

WasteRouting Start 3-Benzylpyrrolidin-3-ol HCl Waste Generated IsSolid Is the waste solid or liquid? Start->IsSolid SolidWaste Solid Powder / Contaminated PPE IsSolid->SolidWaste Solid LiquidWaste Liquid Solution IsSolid->LiquidWaste Liquid SolidDisposal Double-bagged in Solid HazMat Bin SolidWaste->SolidDisposal Aqueous Aqueous Solution (pH check required) LiquidWaste->Aqueous Water-based Organic Organic Solvent Mixture LiquidWaste->Organic Solvent-based AqueousDisposal Aqueous Waste Carboy (Non-halogenated) Aqueous->AqueousDisposal OrganicDisposal Organic Waste Carboy (Halogenated/Non-Halogenated) Organic->OrganicDisposal

Decision tree for the segregation and disposal of 3-Benzylpyrrolidin-3-ol hydrochloride waste.

References

  • Hazardous Waste Listings | EPA. epa.gov. Retrieved from [Link]

  • US10308614B2 - Therapeutic compounds and uses thereof - Google Patents. google.com.

Sources

Handling

A Researcher's Guide to the Safe Handling of 3-Benzylpyrrolidin-3-ol Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities like 3-Benzylpyrrolidin-3-ol hydrochloride is foundational to scientific progress. However, with innovation comes the profound resp...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Benzylpyrrolidin-3-ol hydrochloride is foundational to scientific progress. However, with innovation comes the profound responsibility of ensuring a safe laboratory environment. This guide provides a comprehensive, experience-driven framework for the safe handling, use, and disposal of 3-Benzylpyrrolidin-3-ol hydrochloride, moving beyond mere compliance to foster a deeply ingrained culture of safety. The protocols outlined herein are designed to be self-validating, ensuring that each step contributes to the overall integrity of your safety procedures.

Understanding the Hazard Profile

Before handling any chemical, a thorough understanding of its potential hazards is paramount. While a specific Safety Data Sheet (SDS) for 3-Benzylpyrrolidin-3-ol hydrochloride may not always be readily available, its structure as a pyrrolidine derivative and an amine hydrochloride provides critical clues to its hazard profile.[1] Pyrrolidine itself is known to be flammable, corrosive, and harmful if ingested or inhaled.[1][2][3] Amine hydrochlorides, as a class, can also present significant health risks.[4][5]

Based on data from similar compounds, 3-Benzylpyrrolidin-3-ol hydrochloride is anticipated to be:

  • Harmful if swallowed: Acute oral toxicity is a key concern.[6][7][8]

  • A skin and eye irritant: Direct contact can cause irritation and, in some cases, severe eye damage.[4][7][8][9]

  • A potential respiratory irritant: Inhalation of dust or fumes may lead to respiratory irritation.[4][7]

Therefore, all handling procedures must be designed to mitigate these risks through a combination of engineering controls, administrative controls, and appropriate personal protective equipment (PPE).

Essential Personal Protective Equipment (PPE)

The selection of PPE is not a one-size-fits-all approach; it is a carefully considered decision based on a thorough risk assessment of the planned procedures. For 3-Benzylpyrrolidin-3-ol hydrochloride, the following PPE is mandatory.

Protection Type Required PPE Specifications and Rationale
Eye and Face Protection Safety glasses with side shields or goggles. A face shield is required when there is a risk of splashing.Must comply with EN166 (EU) or NIOSH (US) standards. This is to protect against accidental splashes or contact with airborne particles that could cause serious eye irritation.[4]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene). A lab coat or protective suit should always be worn.Gloves must be inspected for any signs of degradation or puncture before each use.[4][6] Contaminated clothing should be removed immediately and washed before reuse.[4][6][7] The choice of glove material should be based on the specific solvents being used in the procedure.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.This is required when handling the solid compound outside of a certified chemical fume hood, when there is a potential for aerosol generation, or during spill response to prevent inhalation of the substance.[4][6]
Hand Protection Chemical-resistant gloves.Hands should be washed thoroughly with soap and water after handling the compound, even if gloves were worn.[4][6][7]

Operational and Disposal Plans: A Step-by-Step Guide

Adherence to a strict, well-defined operational workflow is critical for minimizing exposure and ensuring the safety of all laboratory personnel.

Handling Protocol
  • Preparation and Engineering Controls:

    • All work with 3-Benzylpyrrolidin-3-ol hydrochloride, especially the handling of the solid powder, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

    • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[6]

    • Assemble all necessary equipment and reagents before commencing work to minimize movement in and out of the controlled workspace.

  • Donning PPE:

    • The following diagram illustrates the correct sequence for donning PPE to ensure maximum protection.

    PPE_Donning_Workflow Start Start LabCoat Lab Coat Start->LabCoat 1 Respirator Respirator LabCoat->Respirator 2 Goggles Goggles/Face Shield Respirator->Goggles 3 Gloves Gloves Goggles->Gloves 4 End Ready for Work Gloves->End

    Diagram: Recommended PPE Donning Sequence
  • Weighing and Transfer:

    • When weighing the solid, use a balance inside the fume hood or a containment enclosure to prevent the dissemination of dust.

    • Use anti-static weighing boats or paper.

    • Handle the compound with care to avoid creating dust.

  • In-Use Procedures:

    • Keep all containers of 3-Benzylpyrrolidin-3-ol hydrochloride tightly closed when not in use.[3][10]

    • Avoid eating, drinking, or smoking in the laboratory.[4][6]

    • If any skin contact occurs, immediately wash the affected area with copious amounts of soap and water.[6] If eye contact occurs, flush with water for at least 15 minutes and seek immediate medical attention.[3][6]

Disposal Plan

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.

  • Waste Segregation:

    • All solid waste contaminated with 3-Benzylpyrrolidin-3-ol hydrochloride (e.g., weighing paper, gloves, pipette tips) should be placed in a designated, clearly labeled hazardous solid waste container.

    • Liquid waste containing the compound should be collected in a separate, labeled hazardous liquid waste container.

    • Crucially, do not mix this waste with incompatible materials such as strong oxidizing agents. [1]

  • Container Management:

    • Use only approved, leak-proof hazardous waste containers.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "3-Benzylpyrrolidin-3-ol hydrochloride," and the approximate concentration and volume.

    • Keep the waste container closed at all times, except when adding waste.

  • Disposal Workflow:

    • The following diagram outlines the standard procedure for the disposal of waste generated from working with 3-Benzylpyrrolidin-3-ol hydrochloride.

    Disposal_Workflow Start Waste Generated Segregate Segregate Solid and Liquid Waste Start->Segregate Label_Solid Label Solid Waste Container Segregate->Label_Solid Label_Liquid Label Liquid Waste Container Segregate->Label_Liquid Store Store in Designated Satellite Accumulation Area Label_Solid->Store Label_Liquid->Store Arrange_Pickup Arrange for Pickup by EHS Store->Arrange_Pickup End Disposal Complete Arrange_Pickup->End

    Diagram: Hazardous Waste Disposal Workflow
  • Decontamination of Empty Containers:

    • Empty containers that held 3-Benzylpyrrolidin-3-ol hydrochloride must be decontaminated before disposal.

    • Triple rinse the empty container with a suitable solvent (e.g., acetone or ethanol).

    • Collect all rinsate and dispose of it as hazardous liquid waste.[1]

Emergency Procedures

In the event of a spill or exposure, a swift and informed response is critical.

  • Spill:

    • Evacuate the immediate area and alert your supervisor and the institutional Environmental Health and Safety (EHS) office.

    • If it is safe to do so, contain the spill using a chemical spill kit with appropriate absorbent materials.

    • All materials used for spill cleanup must be treated as hazardous waste.[1]

  • Exposure:

    • Skin: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]

    • Eyes: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

    • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[6]

    • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[4][7]

By integrating these detailed protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of safety and scientific integrity.

References

  • Enamine, Safety D
  • BenchChem, Personal protective equipment for handling 4-Methylhexan-2-amine--hydrogen chloride (1/1). (URL not provided)
  • BenchChem, Proper Disposal of 1-Benzoylpyrrolidine: A Guide for Labor
  • Industrial Environments, How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (URL not provided)
  • Cayman Chemical, Safety D
  • Loba Chemie, PYRROLIDINE FOR SYNTHESIS. (URL not provided)
  • Cole-Parmer, Material Safety Data Sheet - Pyrrolidine. (URL not provided)
  • LLabogens Fine Chem Industry, PYRROLIDINE FOR SYNTHESIS MSDS CAS No: 123-75-1 MSDS. (URL not provided)
  • Good Day's Work, Personal Protective Equipment: Chemical Handling. (URL not provided)
  • CymitQuimica, SAFETY D
  • Central Drug House (P) Ltd.
  • Fisher Scientific, SAFETY DATA SHEET - 1-Benzyl-2-pyrrolidinone. (URL not provided)
  • AAPPTec, LLC, MSDS - Safety D
  • HPE Support, Safety Guidelines for Handling Chemicals. (URL not provided)
  • National Institutes of Health, (R)-(+)-1-Benzyl-3-pyrrolidinol | C11H15NO - PubChem. [Link]

  • Fisher Scientific, SAFETY DATA SHEET - 1-Benzyl-3-piperidinol hydrochloride. (URL not provided)
  • European Directorate for the Quality of Medicines & HealthCare, Safety d
  • Sigma-Aldrich, 3-benzylpyrrolidine hydrochloride | 936225-49-9. (URL not provided)
  • TCI Chemicals, SAFETY DATA SHEET - (R)-1-Benzyl-3-pyrrolidinol. (URL not provided)

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